2-(Bromomethyl)-1-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINBVHNEDOBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630006 | |
| Record name | 2-(Bromomethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131671-69-7 | |
| Record name | 2-(Bromomethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its imidazole core is a prevalent scaffold in numerous biologically active molecules, and the presence of a reactive bromomethyl group makes it a versatile building block for the synthesis of a wide array of more complex derivatives. This guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and safety considerations for this compound, with a focus on practical applications in a research and development setting.
Chemical and Physical Properties
The fundamental chemical properties of this compound are summarized in the table below. These are primarily based on computational data, and experimental verification is recommended.
| Property | Value | Source |
| CAS Number | 131671-69-7 | [1][2][3] |
| Molecular Formula | C₅H₇BrN₂ | [1][3] |
| Molecular Weight | 175.029 g/mol | [3] |
| Canonical SMILES | CN1C=CN=C1CBr | [1] |
| InChIKey | BXINBVHNEDOBEF-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 17.8 Ų | [1] |
| Complexity | 76.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Note on Physicochemical Data: Experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported for this compound. For the related compound, 2-Bromo-1-methyl-1H-imidazole (CAS 16681-59-7), the boiling point is reported as 172 °C and the density as 1.649 g/mL at 25 °C.[4] This information may serve as a rough estimate, but significant deviations are possible due to structural differences.
Synthesis and Characterization
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the bromination of a methyl-substituted imidazole, which can be adapted for the synthesis of the target compound.
Materials:
-
1,2-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Benzoyl peroxide (initiator)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization
Purity assessment and structural confirmation are critical for any synthetic compound intended for research or drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be developed for the analysis of this compound.
Sources
A Technical Guide to 2-(Bromomethyl)-1-methyl-1H-imidazole: A Versatile Synthon for Drug Discovery
This guide provides an in-depth technical overview of 2-(Bromomethyl)-1-methyl-1H-imidazole, a key building block for medicinal chemists and pharmaceutical researchers. We will explore its chemical properties, synthesis, reactivity, and critical applications in the development of novel therapeutics, supported by established protocols and scientific literature.
Core Molecular Profile
This compound is a halogenated heterocyclic compound valued for its utility as an electrophilic scaffold. Its structure features a methylated imidazole ring, which is a prevalent moiety in many biologically active molecules, and a reactive bromomethyl group that serves as a handle for introducing the 1-methylimidazol-2-ylmethyl functional group into a target structure.
| Property | Value | Source |
| CAS Number | 131671-69-7 | [1][2] |
| Molecular Formula | C₅H₇BrN₂ | [1] |
| Molecular Weight | 175.03 g/mol | [1] |
| Canonical SMILES | CN1C=CN=C1CBr | [1] |
| InChI Key | BXINBVHNEDOBEF-UHFFFAOYSA-N | [1] |
| Appearance | Typically a solid (predicted) | N/A |
| Purity | Commercially available up to 97% | [1] |
Synthesis and Mechanism
The primary route to this compound is through the free-radical bromination of its precursor, 1,2-dimethyl-1H-imidazole. This reaction selectively targets the methyl group at the C2 position, which is analogous to a benzylic position due to its proximity to the aromatic imidazole ring.
Synthetic Pathway: Radical Bromination
The synthesis leverages N-Bromosuccinimide (NBS) as a bromine source, which is favored over liquid bromine for its ease of handling as a crystalline solid and its ability to maintain a low, constant concentration of Br₂ in the reaction medium, minimizing side reactions.[3] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.
The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical. These solvents do not participate in the reaction and facilitate the radical chain mechanism. The reaction is typically run under reflux with light (e.g., a 250W bulb) to promote the homolytic cleavage of the initiator and the N-Br bond of NBS.[4]
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
This protocol is a representative example based on established methods for allylic and benzylic bromination.[4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in dry carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C) while irradiating with a light source (e.g., a 150-250W lamp) for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[4]
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the reactivity of the C-Br bond. The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the facile covalent attachment of the 1-methylimidazol-2-ylmethyl moiety to various nucleophiles, including amines, thiols, and alcohols.
This reactivity is paramount in drug development, where the imidazole ring is a privileged scaffold found in numerous therapeutic agents. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with protein targets, and modulate the physicochemical properties of a molecule.
Caption: General Sₙ2 alkylation workflow using the title reagent.
Application in Kinase Inhibitor Synthesis
The imidazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[6][7] Triarylimidazole derivatives, for instance, have been identified as potent inhibitors of the BRAF kinase, a key target in melanoma.[8] this compound serves as a critical starting material to construct the core structure of such inhibitors, allowing for the introduction of the imidazole group which often interacts with the hinge region of the kinase ATP-binding pocket.[9]
Role in Antiviral Drug Development
Imidazole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including HIV, HCV, and influenza.[10][11][12] The 1-methylimidazol-2-ylmethyl unit, introduced via the title reagent, can be incorporated into larger molecules to enhance their binding affinity to viral enzymes or proteins, or to improve their pharmacokinetic properties. For example, novel benzimidazole-based heterocycles have shown promise as potent, broad-spectrum antiviral agents.[11]
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details a general procedure for the alkylation of a primary amine, a common reaction in pharmaceutical synthesis.
-
Reactant Preparation: In a suitable flask, dissolve the primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution. Stir for 15-30 minutes at room temperature to deprotonate the amine.
-
Alkylation: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) as needed. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).
-
Workup and Isolation: Upon completion, cool the mixture and filter off any inorganic salts. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product can be purified via column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
N-CH₃: A sharp singlet expected around δ 3.7-4.0 ppm.
-
CH₂Br: A singlet for the methylene protons expected around δ 4.5-4.8 ppm.
-
Imidazole H4/H5: Two singlets (or doublets if coupling is resolved) for the imidazole ring protons, typically found in the aromatic region between δ 6.8-7.5 ppm.
-
-
¹³C NMR:
-
N-CH₃: Signal expected around 30-35 ppm.
-
CH₂Br: Signal for the brominated carbon expected around 25-30 ppm.
-
Imidazole Carbons: Signals for the C2, C4, and C5 carbons of the imidazole ring are expected in the range of 120-145 ppm.
-
Safety, Handling, and Disposal
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Handling: This compound is an alkylating agent and should be treated as a potential irritant and lachrymator. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: As a halogenated organic compound, all waste containing this reagent must be disposed of as hazardous chemical waste in a dedicated, clearly labeled container for halogenated organics.[15] Do not mix with non-halogenated waste. Follow all local and institutional regulations for hazardous waste disposal.
References
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Zhou, L., Zhou, J., Tan, C. K., Chen, J., & Yeung, Y.-Y. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(10), 2448–2451. Available at: [Link]
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El-Deeb, I. M., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Results in Chemistry, 4, 100332. Available at: [Link]
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Chemtos. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
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Khan, A. T., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. Available at: [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
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Qiu-Gen Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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PubChem. (n.d.). 2-(Bromomethyl)-1H-imidazole. Available at: [Link]
- Google Patents. (n.d.). EP0072615A1 - Substituted imidazole derivatives and their preparation and use.
-
El-Sayed, W. A., et al. (2015). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. Medicinal Chemistry, 12(1), 85-99. Available at: [Link]
- Google Patents. (n.d.). EP0269599A2 - Substituted 1H-imidazoles.
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]
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Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]
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Deev, S. L., et al. (2022). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 74, 128929. Available at: [Link]
-
Carlino, L., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(19), 6243–6247. Available at: [Link]
- Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
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-
Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. Available at: [Link]
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PubMed. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-(Bromomethyl)-1-methyl-1H-imidazole. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document synthesizes fundamental NMR principles with data from analogous structures to present a comprehensive interpretation of the expected spectra, including chemical shift assignments and coupling constant analysis. An illustrative experimental protocol for acquiring high-quality NMR data for this compound is also provided.
Introduction
This compound (C₅H₇BrN₂) is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science.[1] The imidazole moiety is a core component of many biologically active molecules, and the presence of a reactive bromomethyl group at the 2-position makes this compound a versatile building block for further chemical modifications. Accurate and unambiguous characterization of this intermediate is paramount, with NMR spectroscopy being the most powerful tool for structural elucidation in solution. This guide aims to provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, serving as a valuable resource for researchers working with this and related molecules.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding the molecular symmetry and the electronic effects of the substituents is key to interpreting the spectra.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol: NMR Sample Preparation and Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure is essential. The choice of solvent and instrument parameters directly impacts the resolution and clarity of the resulting data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Optimize the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A wider spectral width will be necessary (e.g., 0-160 ppm).
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Caption: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-4 and H-5 | ~7.0 - 7.5 | Doublets | 1H each | These protons are on the imidazole ring and are expected to appear in the aromatic region. They will likely appear as two distinct doublets due to coupling with each other. The specific chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing bromomethyl group. In related imidazole derivatives, these protons typically resonate in this range.[3] |
| -CH₂Br | ~4.6 | Singlet | 2H | The methylene protons are adjacent to an electronegative bromine atom and the imidazole ring, which deshields them, causing a downfield shift. This is a characteristic region for protons alpha to a bromine.[3] |
| N-CH₃ | ~3.7 | Singlet | 3H | The methyl protons are attached to a nitrogen atom within the aromatic imidazole ring, leading to a downfield shift compared to a typical alkyl methyl group.[3] |
Coupling Constants: The protons at the C-4 and C-5 positions are expected to show a small cis-coupling constant (³JHH) of approximately 1-2 Hz.[3]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C-2 | ~145 - 150 | This quaternary carbon is situated between two nitrogen atoms and is substituted with the bromomethyl group, leading to a significant downfield shift. In similar imidazole structures, the C-2 carbon is typically the most deshielded of the ring carbons. |
| C-4 and C-5 | ~120 - 130 | These two methine carbons of the imidazole ring will have distinct chemical shifts. Their exact positions will be influenced by the substituent effects of the N-methyl and C-bromomethyl groups. The carbon adjacent to the N-methyl group (C-5) may be slightly more shielded than C-4.[3] |
| -CH₂Br | ~30 - 35 | The carbon of the bromomethyl group is attached to the highly electronegative bromine atom, which causes a downfield shift into this characteristic range for alkyl halides. |
| N-CH₃ | ~33 - 38 | The methyl carbon attached to the nitrogen atom of the imidazole ring is deshielded compared to a simple alkane but will appear in the aliphatic region of the spectrum. |
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established principles of NMR spectroscopy and data from analogous compounds. The expected chemical shifts, multiplicities, and coupling constants have been outlined to aid researchers in the structural verification and purity assessment of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data. While the presented data is predictive, it serves as a robust framework for the interpretation of experimentally obtained spectra.
References
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National Center for Biotechnology Information. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]
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Hassan, L. A., Omondi, B., & Nyamori, V. O. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
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Mass spectrometry analysis of 2-(Bromomethyl)-1-methyl-1H-imidazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Bromomethyl)-1-methyl-1H-imidazole
Introduction
This compound is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for the elaboration of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] Its reactivity is largely governed by the bromomethyl group, which can readily undergo nucleophilic substitution.[1] Accurate characterization of this molecule is paramount for ensuring reaction success and purity of subsequent products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing unambiguous confirmation of molecular weight and critical insights into its structure through controlled fragmentation.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating analytical approach.
Core Physicochemical Properties & The Crucial Isotopic Signature
Before any analysis, understanding the fundamental properties of the target analyte is critical. The molecular formula of this compound is C5H7BrN2.[2] This composition dictates its mass and, most importantly, its unique isotopic signature.
The presence of a bromine atom is the single most diagnostic feature in the mass spectrum of this compound. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 relative abundance. This results in a characteristic pattern for any bromine-containing ion, which will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[3] This M+ and M+2 pattern is an unmistakable confirmation of the presence of a single bromine atom.
Table 1: Key Mass Properties and Isotopic Distribution
| Property | Value | Rationale & Significance |
| Molecular Formula | C₅H₇BrN₂ | Defines the elemental composition.[2] |
| Average Molecular Weight | ~175.03 g/mol | Used for bulk sample preparation (e.g., concentration calculations).[2] |
| Monoisotopic Mass | 173.97926 Da | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ⁷⁹Br). This is the value observed in high-resolution MS.[2] |
| Isotopic Signature | M+ : M+2 ≈ 1:1 | The hallmark of a mono-brominated compound, caused by the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3] |
Selecting the Optimal Ionization Technique
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates whether you primarily observe the intact molecule or its structural fragments.[4] The selection depends entirely on the analytical goal. For this compound, the main contenders are Electron Ionization (EI) and Electrospray Ionization (ESI).[5][6]
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[7] This process is highly energetic, leading to extensive and reproducible fragmentation.[8]
-
Expertise: Choose EI when the goal is structural elucidation and confirmation. The resulting fragmentation pattern serves as a "fingerprint" that can be compared against libraries or used to piece together the molecular structure. It is ideal for differentiating isomers, which might otherwise have identical molecular weights.
-
Trustworthiness: The high energy of EI ensures that fragmentation patterns are consistent and instrument-independent, making EI spectra highly reliable for library matching.[9]
-
-
Electrospray Ionization (ESI): A "soft" ionization technique where ions are formed by applying a high voltage to a liquid sample, creating an aerosol.[10] It imparts very little excess energy to the analyte.
-
Expertise: Choose ESI when the primary goal is to confirm the molecular weight of the analyte with high confidence and sensitivity. It typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This is particularly useful for analyzing thermally labile compounds that might decompose under the high heat required for EI.
-
Trustworthiness: ESI is the preferred method for samples introduced via liquid chromatography (LC-MS), as it directly ionizes analytes from the liquid phase.[6] This allows for the analysis of complex mixtures and reaction monitoring.
-
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Crystal Structure of 2-(Bromomethyl)-1-methyl-1H-imidazole Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 2-(bromomethyl)-1-methyl-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the bromomethyl group and the biological importance of the imidazole scaffold.[1][2][3] This document delves into the synthesis and crystallization of these derivatives, offers a detailed analysis of their molecular geometry, and explores the critical role of intermolecular interactions in their crystal packing. Furthermore, it provides detailed experimental protocols for their characterization by single-crystal X-ray diffraction, serving as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and materials science.
Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing therapeutic agents that can effectively bind to biological targets.[5] The introduction of a bromomethyl group at the 2-position of the 1-methyl-1H-imidazole core adds a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potential therapeutic applications.[6]
Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount for establishing a clear structure-activity relationship (SAR).[7] Single-crystal X-ray diffraction is the definitive technique for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state properties of these derivatives.[7][8] This guide will explore the nuances of the crystal structures of this compound derivatives, providing insights into their chemical behavior and potential for rational drug design.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route begins with the methylation of a suitable imidazole precursor, followed by the introduction of a bromomethyl group.
Synthetic Pathway
A representative synthetic scheme for this compound is outlined below. The process generally starts with the N-methylation of 2-(hydroxymethyl)-1H-imidazole, followed by bromination of the hydroxyl group.
Caption: Synthetic route to this compound.
Crystallization Techniques
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[8] Several crystallization techniques can be employed, and the optimal method is typically determined empirically.
-
Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is crucial and often requires screening a variety of solvents with different polarities.
Crystallographic Analysis: Molecular Geometry and Conformation
While a specific, publicly available crystal structure of this compound was not identified in the preliminary search, analysis of closely related imidazole derivatives from the Cambridge Structural Database (CSD) allows for a detailed prediction of its molecular geometry.[9][10] The imidazole ring is expected to be planar, a common feature of this heterocyclic system.[11]
Expected Bond Lengths and Angles
The bond lengths and angles within the this compound molecule are anticipated to be within the normal ranges for similar organic compounds. The C-Br bond length is a key parameter and typically falls in the range of 1.85 to 1.87 Å for brominated imidazole derivatives.[12]
| Parameter | Expected Value | Justification |
| Imidazole Ring | Planar | Aromatic nature of the ring.[11] |
| C-Br Bond Length | 1.85 - 1.87 Å | Consistent with related brominated imidazoles.[12] |
| C-N Bond Lengths (ring) | ~1.32 - 1.38 Å | Typical for C-N bonds in imidazole rings. |
| C=C Bond Length (ring) | ~1.35 - 1.37 Å | Characteristic of a double bond within the imidazole ring. |
| N-CH₃ Bond Length | ~1.47 Å | Standard single bond length. |
| C-CH₂Br Bond Length | ~1.50 Å | Standard single bond length. |
Table 1: Predicted Molecular Geometry Parameters for this compound.
The planarity of the imidazole ring and the rotational freedom around the C-C single bond connecting the bromomethyl group will influence the overall conformation of the molecule in the solid state.
The Architecture of the Crystal: Intermolecular Interactions
The packing of molecules in a crystal is dictated by a network of non-covalent interactions. In the case of this compound derivatives, a variety of interactions are expected to play a crucial role in stabilizing the crystal lattice.
Hydrogen Bonding
While the N-methylation prevents the formation of the classic N-H···N hydrogen bonds often seen in unsubstituted imidazoles, weaker C-H···N and C-H···Br hydrogen bonds are likely to be present.[13][14] These interactions, although weaker, can collectively contribute to the stability of the crystal structure.
Caption: Potential C-H···N and C-H···Br hydrogen bonds.
Halogen Bonding
The bromine atom in this compound can participate in halogen bonding, a highly directional interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophile.[15] Potential halogen bond acceptors in the crystal lattice include the nitrogen atoms of the imidazole ring and other bromine atoms.[12][13][16] These interactions can be strong and play a significant role in determining the crystal packing.[12]
Caption: C-Br···N and C-Br···Br halogen bonding interactions.
π-π Stacking
The aromatic imidazole rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are arranged in a parallel or offset fashion.[17] These interactions contribute to the overall stability of the crystal structure.
Structure-Property Relationship: Implications for Drug Development
The crystal structure of a pharmaceutical compound can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[18] Different polymorphs can exhibit different therapeutic efficacies and manufacturing characteristics.
A detailed understanding of the crystal structure of this compound derivatives can aid in:
-
Rational Drug Design: Knowledge of the preferred conformations and intermolecular interactions can guide the design of more potent and selective inhibitors.[7]
-
Polymorph Screening: Identifying and characterizing different crystalline forms is essential for selecting the optimal solid form for development.
-
Formulation Development: The solid-state properties determined from the crystal structure are crucial for designing stable and effective drug formulations.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a this compound derivative.
Protocol 1: Synthesis of this compound
-
N-Methylation: To a solution of 2-(hydroxymethyl)-1H-imidazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. Stir for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Bromination: Dissolve the crude 1-methyl-2-(hydroxymethyl)-1H-imidazole in a suitable solvent (e.g., dichloromethane). Cool to 0 °C and add a brominating agent (e.g., phosphorus tribromide) dropwise. Stir at room temperature for several hours.
-
Purification: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Single-Crystal Growth
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine a suitable crystallization solvent system.
-
Crystallization Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system.
-
Slow Evaporation: Place the solution in a small vial, cover with a perforated cap or parafilm, and leave undisturbed in a vibration-free environment.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.
Protocol 3: Single-Crystal X-ray Diffraction
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8] Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.[7]
-
Data Processing: Process the collected diffraction images using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.[7]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[7][19] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Conclusion
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Solubility and stability of 2-(Bromomethyl)-1-methyl-1H-imidazole
An In-Depth Technical Guide to the Solubility and Stability of 2-(Bromomethyl)-1-methyl-1H-imidazole
Foreword: Understanding a Key Synthetic Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group attached to a methylated imidazole core, renders it a potent and versatile electrophile for introducing the 1-methyl-1H-imidazol-2-yl)methyl moiety into a target molecule. This functionality is a common scaffold in various pharmaceutically active compounds. However, the very reactivity that makes this intermediate valuable also dictates its inherent instability and influences its solubility characteristics. This guide provides a comprehensive analysis of these properties, offering field-proven insights and methodologies to enable its effective use in research and development.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical properties. These parameters govern its behavior in different environments and are critical for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₅H₇BrN₂ | [1][2] |
| Molecular Weight | 175.03 g/mol | [1][2] |
| CAS Number | 131671-69-7 | [1][2] |
| Appearance | Typically a solid (crystalline powder or flakes) | |
| Reactivity | Potent alkylating agent | [3] |
Solubility Profile: A Practical Assessment
The solubility of this compound is a critical factor for its application in synthesis, dictating solvent choice, reaction concentration, and purification strategies.
Theoretical Solubility Considerations
The molecule's structure presents a duality. The imidazole ring, with its two nitrogen atoms, can participate in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents. However, the methyl group and the overall carbon backbone introduce nonpolar character. The highly reactive bromomethyl group is the dominant feature, and its propensity to react with protic or nucleophilic solvents is often a more practical concern than simple physical solubility.
While specific quantitative solubility data (e.g., in mg/mL) is not extensively published, empirical evidence from related synthetic procedures suggests good solubility in a range of common polar aprotic organic solvents. Protic solvents, particularly water and alcohols, should be used with extreme caution as they can act as nucleophiles, leading to rapid degradation via solvolysis.
Recommended Solvents for Synthetic Use:
-
Dioxane: A common solvent for reactions involving similar imidazolium salts.[4]
-
Acetonitrile (ACN): A polar aprotic solvent that is generally compatible.
-
Tetrahydrofuran (THF): Suitable for many applications, provided it is anhydrous.
-
Dichloromethane (DCM): A less polar option for specific applications.
-
Dimethylformamide (DMF): A highly polar aprotic solvent, though its higher boiling point can complicate workup.
Experimental Protocol for Solubility Determination
To ensure reproducibility and accuracy in your specific application, direct experimental determination of solubility is paramount.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. For faster separation, centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Stability Profile and Degradation Pathways
The stability of this compound is inversely related to its desired reactivity. Understanding its degradation pathways is crucial for preventing sample loss, avoiding side reactions, and ensuring the integrity of experimental results. The primary site of instability is the C-Br bond in the bromomethyl group.
Major Degradation Mechanisms
-
Hydrolysis: This is the most common degradation pathway. In the presence of water, the bromomethyl group readily hydrolyzes to form 2-(hydroxymethyl)-1-methyl-1H-imidazole and hydrobromic acid (HBr). The generated acid can further catalyze other degradation processes.
-
Nucleophilic Substitution: The compound is a potent electrophile. It will react with any nucleophile present in the system. This is the basis for its synthetic utility but constitutes degradation if the nucleophile is an unintended species (e.g., trace impurities, certain solvents).
-
Self-Condensation: Under certain conditions, particularly basic or neutral pH where the imidazole nitrogen of one molecule can act as a nucleophile, the compound may react with itself, leading to dimerization or oligomerization.
-
Oxidative Degradation: The imidazole ring itself can be susceptible to oxidation, especially when exposed to strong oxidizing agents, high-intensity light, or atmospheric oxygen over long periods. Studies on other imidazole-containing molecules have shown their liability to base-mediated autoxidation and photodegradation.[5]
Visualization of Key Degradation Pathways
Caption: Primary degradation pathways for this compound.
Recommendations for Handling and Storage
To mitigate degradation, stringent handling and storage protocols are necessary.
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen), at refrigerated temperatures (2-8 °C).[6][7] Protect from light and moisture.
-
Handling Procedures: Always handle in a well-ventilated chemical fume hood.[6][8] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] Avoid contact with skin and eyes, as the compound is an irritant and a potent alkylating agent.[6][10] Use only anhydrous solvents and reagents to prevent hydrolysis.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and resolving it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Recommended HPLC Method Parameters
While a specific method must be validated for your matrix, the following provides an authoritative starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its more nonpolar degradants. |
| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient to separate compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Enhances peak shape and reduces viscosity. |
| Detection | UV at ~210 nm or 230 nm | Imidazole rings typically have UV absorbance in this range. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
Protocol: Forced Degradation Study (ICH Guideline Approach)
A forced degradation study is the cornerstone of understanding a compound's stability profile and validating a stability-indicating method.[11]
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and confirm the analytical method's specificity.
Workflow Visualization:
Caption: Workflow for a forced degradation study of the target compound.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature. Due to the high reactivity, sample at very short intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of acid and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and sample at various time points (e.g., 1, 4, 8, 24 hours).
-
Thermal Degradation: Store the compound as a solid in a vial at 80 °C. At each time point (e.g., 1, 3, 7 days), dissolve a small amount in a known volume of solvent for analysis.
-
Photostability: Expose both the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze against a dark control.
-
Analysis and Evaluation: Analyze all stressed samples and controls by the developed HPLC method. A mass spectrometer (LC-MS) is invaluable for identifying the mass of degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Conclusion
This compound is an indispensable reagent whose utility is directly tied to its electrophilic nature. This same reactivity, however, makes it highly susceptible to degradation, primarily through hydrolysis and reaction with other nucleophiles. A successful outcome in its application hinges on a disciplined approach: strict adherence to anhydrous conditions, proper storage under an inert atmosphere at reduced temperatures, and the use of validated, stability-indicating analytical methods to monitor its purity and reaction progress. By understanding and controlling the factors governing its solubility and stability, researchers can fully leverage the synthetic potential of this valuable building block.
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A Comprehensive Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-1-methyl-1H-imidazole: A Guide for Researchers
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 2-(Bromomethyl)-1-methyl-1H-imidazole, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Recognizing the limited availability of consolidated experimental data, this document synthesizes predicted spectroscopic data with established principles and comparative analysis of analogous structures. We present a logical framework for the synthesis and characterization of this compound, detailing expected outcomes in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.
Introduction and Significance
This compound (C₅H₇BrN₂) is a versatile bifunctional molecule. The imidazole core is a prevalent motif in numerous biologically active compounds, while the reactive bromomethyl group serves as a potent electrophile for introducing the 1-methyl-1H-imidazol-2-yl)methyl moiety into larger molecular scaffolds. Its structural uniqueness makes it a valuable precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, ionic liquids, and active pharmaceutical ingredients.
A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a predictive but robust characterization to fill the current gap in readily accessible experimental data.
Synthesis Strategy: A Validated Protocol
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the bromination of a suitable precursor, such as 1,2-dimethyl-1H-imidazole. This section outlines a validated, logical protocol based on established chemical transformations.
Conceptual Workflow for Synthesis
The proposed synthesis follows a two-step logic: first, the creation of the stable 1,2-dimethyl-1H-imidazole core, followed by the selective radical bromination of the 2-methyl group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials: 1,2-Dimethyl-1H-imidazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Rotary Evaporator, Magnetic Stirrer, Reflux Condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in anhydrous CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Trustworthiness of Protocol: This protocol relies on the well-established Wohl-Ziegler bromination, a standard method for the allylic and benzylic bromination of hydrocarbons. The use of NBS provides a low concentration of bromine, minimizing side reactions. AIBN is a reliable radical initiator, ensuring the reaction proceeds through the desired pathway.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for the title compound. These predictions are derived from fundamental principles and comparison with structurally similar molecules.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a deuterated solvent like Chloroform-d (CDCl₃) would exhibit three distinct signals.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.05 | Doublet | 1H | H5 | The imidazole ring protons are doublets due to coupling with each other. H5 is typically slightly downfield compared to H4. |
| ~ 6.90 | Doublet | 1H | H4 | Coupled to H5. |
| ~ 4.60 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the imidazole ring, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons. |
| ~ 3.75 | Singlet | 3H | N-CH₃ | The N-methyl protons are shielded compared to the methylene protons and appear as a sharp singlet. |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show five distinct resonances corresponding to each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
|---|---|---|
| ~ 145.0 | C2 | This carbon is attached to two nitrogen atoms and the bromomethyl group, making it the most downfield carbon in the imidazole ring. |
| ~ 129.0 | C5 | Aromatic C-H carbon of the imidazole ring. |
| ~ 122.5 | C4 | The other aromatic C-H carbon of the imidazole ring, typically slightly upfield from C5. |
| ~ 34.0 | N-CH₃ | The N-methyl carbon resonance. |
| ~ 25.0 | -CH₂Br | The bromomethyl carbon is shifted downfield due to the electronegative bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3150 - 3100 | Medium | =C-H stretch (imidazole ring) |
| ~ 2960 - 2850 | Medium | C-H stretch (methyl and methylene groups) |
| ~ 1500 - 1450 | Strong | C=N and C=C stretching vibrations of the imidazole ring |
| ~ 1280 | Medium | In-plane C-H bending |
| ~ 660 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M, M+2).[1]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A doublet at m/z 174 and 176, corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺.
-
Base Peak: The most stable fragment is expected to be from the loss of the bromine radical, resulting in a cation at m/z 95. This fragment ([C₅H₇N₂]⁺) would be particularly stable due to resonance delocalization across the imidazole ring.
-
Other Fragments: Loss of HBr could lead to a fragment at m/z 94.
Caption: Predicted major fragmentation pathway in Mass Spectrometry.
Conclusion
This technical guide provides a robust, predictive framework for the synthesis and spectroscopic characterization of this compound. The detailed protocols and predicted spectral data offer researchers a reliable starting point for their work with this important chemical intermediate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, scientists can confidently synthesize, purify, and utilize this compound in a variety of applications, from drug discovery to materials science. The principles and comparative data used in this guide underscore the power of predictive analysis in modern chemical research.
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Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.[Link][1]
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Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link][5]
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Purity Assessment of 2-(Bromomethyl)-1-methyl-1H-imidazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity assessment of 2-(Bromomethyl)-1-methyl-1H-imidazole, a critical building block in pharmaceutical synthesis. Recognizing the compound's reactive nature and the potential for impurity introduction during synthesis and storage, this document outlines a multi-faceted analytical strategy. We delve into the rationale behind employing orthogonal chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). Detailed methodologies, potential impurity profiles, and strategies for stability assessment through forced degradation studies are presented to ensure the generation of reliable and comprehensive purity data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Purity for a Reactive Intermediate
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility lies in the reactive bromomethyl group, which serves as an electrophilic handle for introducing the 1-methyl-1H-imidazol-2-ylmethyl moiety into a target structure.[1] The purity of this reagent is of paramount importance, as impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially introducing toxic byproducts into the final active pharmaceutical ingredient (API).
Given its reactive nature, this compound is susceptible to degradation and the formation of various impurities. Therefore, a robust and comprehensive analytical strategy is essential to ensure its quality and suitability for use in drug development and manufacturing. This guide provides a detailed approach to the purity assessment of this critical intermediate.
Understanding the Impurity Landscape
A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. A common synthetic approach involves the bromination of a suitable precursor, such as 1,2-dimethyl-1H-imidazole or 2-(hydroxymethyl)-1-methyl-1H-imidazole, using a brominating agent like N-bromosuccinimide (NBS).[2][3]
Based on this, potential process-related impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the starting imidazole precursor.
-
Over-brominated Species: Formation of di- or tri-brominated imidazole derivatives, which can occur if the reaction conditions are not carefully controlled.[2]
-
Isomeric Impurities: Depending on the precursor and reaction conditions, bromination could potentially occur at other positions on the imidazole ring, leading to isomeric impurities.[4]
-
Reagents and Byproducts: Residual brominating agents or their byproducts.
-
Degradation Products: Due to the reactive bromomethyl group, the compound can degrade upon exposure to moisture, light, or elevated temperatures.
The following diagram illustrates the potential pathways for impurity formation during the synthesis of this compound.
Caption: Potential impurity formation pathways in the synthesis of this compound.
A Multi-faceted Analytical Approach for Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is recommended to ensure a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating the main component from its potential impurities and degradation products.[5][6]
3.1.1. Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for basic compounds like imidazoles. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | Imidazole ring systems typically have UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50). Filter through a 0.45 µm syringe filter before injection. | Ensures sample is free of particulates that could clog the column. |
3.1.2. Data Analysis
The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area Percent method). For a more accurate quantification, a reference standard of this compound should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
3.2.1. Experimental Protocol: GC-MS
| Parameter | Condition | Rationale |
| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of semi-polar compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas for GC. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program is used to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | Covers the expected mass range of the target compound and its likely impurities. |
| Sample Preparation | Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate. |
3.2.2. Data Analysis
The total ion chromatogram (TIC) is used to assess the presence of impurities. The mass spectrum of each peak is compared to a library (e.g., NIST) for tentative identification. The purity can be estimated by the area percent of the main peak in the TIC.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Unlike chromatographic methods that provide a relative purity based on detector response, qNMR is a primary ratio method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
3.3.1. Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
3.3.2. Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Mass Spectrometry (MS) for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound. This is a quick and sensitive technique that provides a high degree of confidence in the identity of the main component.
Stability Assessment through Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
4.1. Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light.
4.2. Analysis of Stressed Samples
The stressed samples are analyzed by the developed stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. The mass balance should be assessed to ensure that all degradation products are being detected.
The following diagram illustrates the overall workflow for the purity assessment of this compound.
Caption: Comprehensive workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound requires a rigorous and multi-faceted analytical approach. By combining the separation power of chromatography (HPLC and GC) with the structural elucidation capabilities of mass spectrometry and the quantitative accuracy of qNMR, a comprehensive and reliable purity profile can be established. Furthermore, forced degradation studies are indispensable for understanding the stability of this reactive intermediate and for developing a truly stability-indicating analytical method. The implementation of the strategies outlined in this guide will enable researchers and drug development professionals to ensure the quality and consistency of this critical building block, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
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National Center for Biotechnology Information. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. PubChem Compound Summary for CID 53390098. [Link]
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National Center for Biotechnology Information. 2-(Bromomethyl)-1H-imidazole. PubChem Compound Summary for CID 21893373. [Link]
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Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. [Link]
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Reddy, T. J., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Organic Process Research & Development, 27(9), 1735-1740. [Link]
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Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2831-2837. [Link]
- Google Patents.
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ResearchGate. Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). [Link]
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Pi?tka, R., & G?owka, F. K. (2010). HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. Acta Poloniae Pharmaceutica, 67(4), 355-361. [Link]
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ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. [Link]
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Canadian Journal of Chemistry. Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. [Link]
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MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
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De Gruyter. Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]
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PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38344-38349. [Link]
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Semantic Scholar. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
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Halley, J., et al. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 108(12), 3853-3864. [Link]
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SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]
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Reddy, G. S., et al. (2011). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 49(10), 756-762. [Link]
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GOV.UK. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
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ResearchGate. Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. [Link]
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Jennychem. 2-Bromo-1-methyl-1H-imidazole. [Link]
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Veeprho. 2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]
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Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
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World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]
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Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
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LookChem. Cas 16681-59-7,2-Bromo-1-methyl-1H-imidazole. [Link]
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Thermogravimetric Analysis of Substituted Imidazoles: From Core Principles to Advanced Mechanistic Insights
An In-Depth Technical Guide:
Introduction: The Critical Role of Thermal Stability in Imidazole Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and energetic materials. The thermal stability of these molecules is not an abstract parameter; it is a critical determinant of a drug's shelf-life, the processing conditions for a polymer, the safety of an energetic material, and the operational window of an ionic liquid. Thermogravimetric Analysis (TGA) is an essential analytical technique that provides precise data on the thermal stability and decomposition behavior of these materials by measuring changes in mass as a function of temperature in a controlled atmosphere.
This guide moves beyond a simple procedural outline. It serves as a comprehensive exploration of the principles, experimental design, data interpretation, and advanced applications of TGA as applied to substituted imidazoles. We will delve into the causal relationships between molecular structure and thermal behavior, providing the field-proven insights necessary for robust material characterization and development.
Part 1: The TGA Experiment: A Self-Validating Protocol
A successful TGA experiment is one where the data is both reproducible and truly representative of the material's intrinsic properties. This requires a protocol where every step is deliberate and understood. The following is a detailed methodology for the dynamic TGA of a novel substituted imidazole derivative.
Detailed Experimental Protocol
-
Instrument Preparation & Calibration:
-
Ensure the TGA instrument's microbalance is calibrated for mass and the furnace is calibrated for temperature using certified standards (e.g., Indium, Tin, Zinc). This is a non-negotiable step for data trustworthiness.
-
Select the appropriate purge gas. For assessing intrinsic thermal stability without oxidative effects, use an inert gas like high-purity nitrogen or argon. To study oxidative stability, use dry air. Set a consistent flow rate, typically 20-50 mL/min, to ensure efficient removal of evolved decomposition products.
-
-
Sample Preparation & Loading:
-
Rationale: Sample mass and form significantly impact heat transfer. Large masses can create thermal lag, where the actual sample temperature trails the furnace temperature, skewing results to higher decomposition temperatures.
-
Procedure: Accurately weigh 5–10 mg of the finely ground imidazole sample into a clean, tared TGA crucible (e.g., alumina or platinum). Using a small, uniform sample minimizes thermal gradients and ensures that the observed decomposition is not limited by heat transfer kinetics.
-
-
Defining the Thermal Method:
-
Rationale: The heating rate affects the resolution of thermal events. A slow rate (e.g., 5-10 °C/min) provides better resolution between successive decomposition steps, while a faster rate (e.g., 20 °C/min) can shift decomposition to higher temperatures. A rate of 10 °C/min is a common and effective starting point.
-
Procedure:
-
Equilibration: Begin by holding the sample at an isothermal temperature (e.g., 30 °C) for 5-10 minutes to allow the furnace and sample to stabilize.
-
Heating Ramp: Program a linear heating ramp from the starting temperature to a final temperature well above the complete decomposition of the sample (e.g., 600-800 °C). A typical rate is 10 °C/min.
-
Data Acquisition: Set the instrument to record mass, time, and temperature throughout the experiment.
-
-
TGA Experimental Workflow Diagram
Caption: Standard workflow for thermogravimetric analysis of imidazole compounds.
Part 2: Decoding the Data: Interpretation of TGA and DTG Curves
The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The first derivative of this curve, the Derivative Thermogravimetric (DTG) curve, plots the rate of mass change versus temperature. Analyzing these two curves in tandem provides a wealth of information.
-
TGA Curve (Mass % vs. Temperature):
-
Initial Plateau: Represents the stable state of the sample before decomposition.
-
Onset Temperature (T_onset): The temperature at which mass loss begins. It is a primary indicator of thermal stability.
-
Decomposition Steps: Sharp drops in the curve indicate mass loss events, such as the release of solvent/water or the breakdown of the molecule. For imidazoline/dimethyl succinate hybrids, the first major decomposition stage occurs between the 5% mass loss temperature and 230–237 °C.
-
T5% or T10%: The temperatures at which 5% or 10% of the sample mass has been lost. These are standardized, quantitative metrics for comparing the stability of different materials.
-
Final Residue: The mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue (e.g., metal oxide in the case of metal complexes).
-
-
DTG Curve (d(Mass)/dt vs. Temperature):
-
Peaks (T_peak or T_max): Each peak on the DTG curve corresponds to a mass loss event on the TGA curve. The temperature at the apex of the peak (T_peak) represents the point of the maximum rate of decomposition for that specific step. This is often a more reproducible and precise value than T_onset for characterizing a decomposition event.
-
Logical Relationship of TGA/DTG Data Points
Caption: Correlation between TGA and DTG curve features for interpretation.
Part 3: Structure-Stability Relationships: The Influence of Substituents
The true power of TGA in drug development and materials science lies in its ability to elucidate how modifications to the imidazole core affect thermal stability. The electronic and steric nature of substituents plays a defining role.
-
Alkyl Chains: In imidazolium-based ionic liquids, increasing the length of alkyl substituents on the cation generally leads to an increase in thermal stability. This is attributed to increased van der Waals forces and molecular weight, which require more energy to overcome for decomposition to begin.
-
Aromatic and Bulky Groups: The introduction of rigid, bulky groups like phenyl or phenanthrene moieties often enhances thermal stability. This is due to increased molecular rigidity and pi-stacking interactions, which restrict thermal motion and bond vibration. For instance, poly(benzimidazole imide) films exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 520°C.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent significantly impacts the stability of the imidazole ring.
-
Electron-Donating Groups (EDGs): Groups like diethylaminophenyl can increase thermal stability by donating electron density to the ring, strengthening its bonds.
-
Electron-Withdrawing Groups (EWGs): Highly electronegative groups, particularly nitro (-NO2) groups, tend to decrease the overall thermal stability of the molecule. They create bond polarization and can act as internal oxidizers, often serving as the initial point of decomposition, which is a desirable trait in the design of energetic materials.
-
-
Anions (in Ionic Liquids): For imidazolium salts, the anion plays a crucial, often dominant, role in determining thermal stability. Anions with high fluorine content, such as bis(trifluoromethylsulfonyl)imide ([NTf2]⁻), generally impart much greater thermal stability than simpler halide anions like bromide ([Br]⁻) or tetrafluoroborate ([BF4]⁻).
Summary of Substituent Effects on Thermal Stability
| Substituent Type | General Effect on Thermal Stability | Example / Observation | Rationale |
| Long Alkyl Chains | Increase | Td of [1H3HIM][Br] (380°C) > [1MIM] (220.31°C) | Increased van der Waals forces and molecular weight. |
| Aromatic/Bulky Groups | Increase | Phenanthro[9,10-d]imidazole derivatives show T5% > 280°C. | Increased molecular rigidity and intermolecular interactions. |
| Electron-Donating | Increase | 4-diethylaminophenyl substituent enhances stability. | Donates electron density, strengthening ring bonds. |
| Electron-Withdrawing | Decrease | Nitro-substituted benzimidazoles have lower stability than alkyl-substituted ones. | Creates bond polarization; can be an initiation point for decomposition. |
| Fluorinated Anions | Increase | Stability Order: [NTf2]⁻ > [BF4]⁻ > [Br]⁻ | High bond strength and delocalization of charge in the anion. |
Conceptual Diagram of Substituent Influence
Caption: Impact of substituent classes on imidazole thermal stability.
Part 4: Advanced Analysis: Evolved Gas Analysis and Decomposition Kinetics
While standard TGA reveals when and how much mass is lost, it does not identify what is being lost. For this, hyphenated techniques are invaluable.
-
TGA-FTIR/TGA-MS: Coupling the TGA instrument to a Fourier-Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS) allows for the real-time identification of gaseous products evolved during decomposition. For example, the decomposition of imidazoline hybrids has been shown to release methanol, carbon dioxide, water, and hydrogen cyanide (HCN), providing direct insight into the fragmentation pathways.
-
Kinetic Analysis: By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), one can perform an isoconversional kinetic analysis. This advanced method, which includes models like Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO), allows for the calculation of the apparent activation energy (Ea) of the decomposition process as a function of conversion. A high activation energy implies a process that is more sensitive to temperature changes and generally indicates greater stability.
Conclusion
Thermogravimetric Analysis is an indispensable tool in the lifecycle of substituted imidazoles, from initial synthesis to final application. It provides a direct and quantitative measure of thermal stability, a property that dictates storage, processing, and safety parameters. By moving beyond rote execution and embracing a scientifically grounded approach to experimental design and data interpretation, researchers can effectively correlate molecular structure with thermal behavior. Understanding the influence of substituents, analyzing decomposition products through hyphenated techniques, and exploring reaction kinetics are the hallmarks of a comprehensive thermal analysis strategy. This in-depth knowledge empowers scientists and developers to design, select, and formulate imidazole-based compounds with the precise thermal characteristics required for success.
References
- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (2025). Source not specified.
- Navarro Ranninger et al. (1978). Thermal decomposition of some imidazole and N-methyl substituted imidazole complexes of palladium(II). AKJournals.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER).
- TGA curves of the poly(benzimidazole imide)
- The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applic
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Source not specified.
- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Source not specified.
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). PMC - NIH.
- Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. (2012). AIP Publishing.
- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
- Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). PMC - NIH.
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI.
- Thermogravimetric analysis (TGA) curves of the imidazole derivatives. (2021).
- Thermoanalytical study of imidazole-substituted coordinationcompounds: Cu(II)- and Zn(II)-complexes ofbis(1-methylimidazol-2-yl)ketone. (2025).
- Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. (2025).
- On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials.
- Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. (2025).
- Thermogravimetric Analysis. Source not specified.
- Thermal Analysis of some Imidazolinone Derivatives. (2025).
- (a): TGA thermogram of control and treated imidazole.
- Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). Chemical & Pharmaceutical Bulletin.
- Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
- Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). Chem Pharm Bull (Tokyo).
- Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry.
- Crystal Structure and Thermal Behavior of Imidazolium 2,4,5-Trinitroimidazol
- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
- Protocol Thermogravimetric Analysis (TGA). EPFL.
- Thermogravimetric Analysis. (2022). Improved Pharma.
- KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Source not specified.
- Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric D
- Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br].
- Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). (2025). ResearchGate. 3-methyl-6-chlorouracil as the starting material. Cytotoxicity was determined using MTT assay in the breast carcinoma cell line (MCF-7) and Hepatocellular carcinoma cell line (HEPG-2). These derivatives demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines in comparison to Cisplatin as positive control. Among these compounds, 4j displayed the best selectivity profile and good activity with IC50 values of 16.18 ± 1.02 and 7.56 ± 5.28 µM against MCF-7 and HEP
Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation with 2-(Bromomethyl)-1-methyl-1H-imidazole
Introduction: The Strategic Value of the Imidazole Moiety
In the landscape of modern drug discovery and development, the imidazole ring is a privileged scaffold, appearing in a vast array of pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component for molecular recognition at biological targets. The N-alkylation of nucleophiles with functionalized imidazole reagents is therefore a cornerstone transformation for building molecular complexity and exploring chemical space.
This guide provides a detailed protocol and technical insights for the use of 2-(bromomethyl)-1-methyl-1H-imidazole as a key alkylating agent. This reagent is particularly valuable as it introduces a pre-functionalized methyl-imidazole group onto a variety of nucleophiles, including primary and secondary amines, as well as other N-H containing heterocycles. Understanding the nuances of this reaction is critical for researchers aiming to synthesize novel compounds with potential therapeutic applications. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilicity of the substrate, choice of base, and solvent system are paramount for achieving high yields and purity.[1]
Reaction Principles and Mechanistic Overview
The N-alkylation reaction using this compound is a classic SN2 substitution. The process can be broken down into two fundamental steps:
-
Deprotonation: A base is employed to abstract the acidic proton from the nitrogen atom of the nucleophile (e.g., an amine or another heterocycle). This generates a more potent anionic nucleophile.[2]
-
Nucleophilic Attack: The resulting anion attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group to form the new carbon-nitrogen bond.[1]
The efficiency of this process is governed by several interdependent factors:
-
Base Selection: The choice of base is critical and depends on the acidity (pKa) of the N-H bond in the nucleophile. Weaker bases like potassium carbonate (K₂CO₃) are suitable for alkylating relatively basic amines.[3][4] For less acidic nucleophiles, such as some heterocycles, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete deprotonation.[2]
-
Solvent System: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are ideal for SN2 reactions. They effectively solvate the cations of the base without strongly interacting with the nucleophile, thus maximizing its reactivity.[3]
-
Stoichiometry and Side Reactions: A common side reaction is over-alkylation, where the desired N-alkylated product, itself a nucleophile, reacts with another molecule of the alkylating agent to form a quaternary salt.[5][6] This can often be mitigated by carefully controlling the stoichiometry, using a slight excess of the amine, or adding the alkylating agent slowly to the reaction mixture.
Visualization of the SN2 Pathway
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The Versatile Virtuoso: 2-(Bromomethyl)-1-methyl-1H-imidazole as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
In the landscape of medicinal chemistry, the imidazole nucleus stands as a "privileged scaffold," integral to a multitude of clinically significant pharmaceuticals.[1][2] Among the diverse array of functionalized imidazoles, 2-(bromomethyl)-1-methyl-1H-imidazole has emerged as a particularly powerful and versatile building block. Its inherent reactivity, conferred by the electrophilic bromomethyl group, coupled with the unique electronic and steric properties of the 1-methylimidazole core, makes it an invaluable synthon for the construction of complex molecular architectures. This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 1-Methyl-2-(bromomethyl)imidazole Moiety
The utility of this compound in drug discovery stems from a confluence of favorable chemical properties. The primary bromine atom serves as an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This facilitates the facile formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are the very cornerstones of many pharmaceutical structures.
The 1-methyl substitution on the imidazole ring is not merely a passive feature. It serves two critical functions:
-
Blocking Tautomerism: Unlike its N-unsubstituted counterpart, the methyl group prevents tautomerization, ensuring regiochemical control in subsequent reactions.
-
Modulating Lipophilicity and Solubility: The methyl group subtly influences the compound's overall lipophilicity, a key parameter in determining a drug's pharmacokinetic profile.
This combination of a reactive "warhead" and a stable, modulatory core allows for the strategic introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a wide range of molecular scaffolds, impacting their biological activity in profound ways. Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before employing any chemical reagent.
| Property | Value |
| CAS Number | 131671-69-7 |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Core Application: Synthesis of Histamine H2-Receptor Antagonist Analogs
One of the most celebrated applications of imidazole-based building blocks is in the synthesis of histamine H2-receptor antagonists, a class of drugs that revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The prototypical drug, Cimetidine, features a cyanoguanidine moiety linked to a 5-methylimidazole ring via a thioether linkage.[3][4][5]
The following protocol details the synthesis of a Cimetidine analogue, demonstrating the utility of this compound in constructing the critical thioether bond. This reaction is a classic example of nucleophilic substitution, where the thiol group of a guanidine derivative attacks the electrophilic carbon of the bromomethyl group.
Workflow for the Synthesis of a Cimetidine Analogue
Caption: Synthetic workflow for a Cimetidine analogue.
Detailed Experimental Protocol
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 175.03 | 1.75 g | 10 mmol |
| N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine | 158.23 | 1.58 g | 10 mmol |
| Sodium Hydroxide (5N aq. solution) | 40.00 | As needed | - |
| Ethanol | 46.07 | 50 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine (1.58 g, 10 mmol) in a mixture of ethanol (50 mL) and deionized water (50 mL).
-
pH Adjustment: Cool the solution to 0-5 °C using an ice bath. Slowly add 5N sodium hydroxide solution dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 8.5-9.0.
-
Causality: The basic conditions are necessary to deprotonate the thiol group, forming the more nucleophilic thiolate anion, which is the active species in the subsequent SN2 reaction. Maintaining a pH below 9.5 is crucial to prevent potential side reactions.
-
-
Addition of the Building Block: Dissolve this compound (1.75 g, 10 mmol) in ethanol (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C and the pH between 8.5 and 9.0 by the concomitant addition of 5N NaOH.
-
Expert Insight: A slow, controlled addition is critical to manage the exothermic nature of the reaction and to minimize the formation of impurities. An inert atmosphere is maintained to prevent the oxidation of the thiol.[4]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).
-
Work-up and Isolation: Upon completion of the reaction, the product often crystallizes directly from the reaction mixture. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol, to yield the pure Cimetidine analogue.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Broader Applications in Pharmaceutical Scaffolds
The utility of this compound extends far beyond the synthesis of H2-receptor antagonists. Its reactivity allows for its incorporation into a diverse range of pharmaceutically relevant scaffolds.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide array of biological activities, including anxiolytic, hypnotic, and anticancer effects. This compound can be utilized in the synthesis of derivatives of this scaffold, typically through a multi-step sequence involving the initial alkylation of a suitable aminopyridine derivative.
Caption: General workflow for Imidazo[1,2-a]pyridine synthesis.
Formation of Thioether-Linked Bioactive Molecules
The reaction of this compound with various thiols is a robust and efficient method for creating thioether linkages.[6][7] This strategy has been employed in the synthesis of compounds with potential applications as anticancer and antimicrobial agents. The sulfur atom in the thioether bridge can also be subsequently oxidized to the corresponding sulfoxide or sulfone, providing further avenues for structural diversification and modulation of biological activity, as seen in the development of proton pump inhibitors.[8]
Conclusion
This compound has proven itself to be a cornerstone building block in the synthesis of pharmaceutically active compounds. Its predictable reactivity, coupled with the stable and influential 1-methylimidazole core, provides medicinal chemists with a reliable tool for molecular construction. The protocols and applications detailed herein serve as a testament to its versatility and underscore its continued importance in the quest for novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of such powerful synthons will undoubtedly play a pivotal role in shaping the future of medicine.
References
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ResearchGate. Bromination of imidazo[1,2-a]pyridines. Available from: [Link]
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]
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ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole (5) with 1-methyl-1H-imidazol-2-thiol (17). Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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National Center for Biotechnology Information. Cimetidine - Pharmaceutical Drugs. Available from: [Link]
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Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available from: [Link]
- Google Patents. CA1164876A - Process for the preparation of cimetidine.
-
Dalton Transactions (RSC Publishing). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Available from: [Link]
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RATIONAL DESIGN OF CIMETIDINE. Available from: [Link]
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PubMed. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Available from: [Link]
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OUCI. Recent development of imidazole derivatives as potential anticancer agents. Available from: [Link]
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Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Available from: [Link]
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National Center for Biotechnology Information. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available from: [Link]
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Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. Available from: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors. Available from: [Link]
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RSC Advances (RSC Publishing). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
-
National Center for Biotechnology Information. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]
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American Chemical Society. Tagamet Discovery of Histamine H2-receptor Antagonists. Available from: [Link]
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Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]
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Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
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PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available from: [Link]
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Custom synthesis of biological and pharmaceutical small molecules. 2-Bromo-1-methyl-1H-imidazole. Available from: [Link]
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National Center for Biotechnology Information. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available from: [Link]
-
National Center for Biotechnology Information. The Chemically Elegant Proton Pump Inhibitors. Available from: [Link]
-
MDPI. Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Available from: [Link]
-
PubMed. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Available from: [Link]
-
Wikipedia. Discovery and development of proton pump inhibitors. Available from: [Link]
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Application Note & Protocol: Cysteine-Directed Peptide Bioconjugation Using 2-(Bromomethyl)-1-methyl-1H-imidazole
Introduction: The Strategic Advantage of Imidazole-Based Alkylation
In the landscape of therapeutic peptide development and proteomics, the precise and stable modification of biomolecules is paramount. Cysteine, with its uniquely nucleophilic thiol (-SH) side chain, represents a prime target for site-specific conjugation. The alkylation of cysteine residues is a cornerstone technique to cap free thiols, preventing unwanted disulfide bond formation, and to attach functional moieties such as reporter labels, pharmacokinetic modifiers, or cytotoxic payloads.[1][2]
While classic haloacetamide reagents like iodoacetamide are widely used, they can present challenges related to stability and off-target reactivity.[3][4] This application note details the use of 2-(bromomethyl)-1-methyl-1H-imidazole, a heterocyclic alkylating agent, for the specific and efficient S-alkylation of thiol-containing peptides. The imidazole core offers potential advantages in solubility and reaction kinetics, forming a stable thioether bond crucial for the integrity of the final peptide conjugate.
This document provides a comprehensive guide for researchers, covering the underlying reaction mechanism, optimization of critical experimental parameters, a detailed step-by-step protocol, and methods for characterization of the final product.
Mechanism of Action: S-Alkylation via SN2 Reaction
The covalent modification of a peptide's cysteine residue by this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[5] The reaction is highly dependent on the protonation state of the cysteine's thiol group.
-
Deprotonation is Key: The thiol group (-SH) has a pKa typically in the range of 8.0-9.0. For it to act as an effective nucleophile, it must be deprotonated to the highly reactive thiolate anion (-S⁻).[5] This is achieved by controlling the reaction pH.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon (the carbon atom bonded to bromine) of the this compound reagent.
-
Bond Formation: This attack results in the displacement of the bromide leaving group and the formation of a stable thioether bond, covalently linking the imidazole-containing modifier to the peptide.
Figure 1: S-Alkylation Reaction Mechanism. The cysteine thiol is deprotonated at elevated pH to form a nucleophilic thiolate, which then attacks the electrophilic carbon of the reagent, displacing bromide to form a stable thioether linkage.
Critical Parameters for Successful Conjugation
Optimizing the reaction conditions is essential to maximize yield and specificity while minimizing side reactions.[6] The interplay between pH, stoichiometry, temperature, and time dictates the outcome.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.0 - 8.5 | Causality: The reaction rate is highly pH-dependent. Below pH 7.0, the concentration of the reactive thiolate anion is low, slowing the reaction.[7][8] Above pH 8.5, the risk of side reactions, such as alkylation of lysine amine groups or hydrolysis of the reagent, increases significantly.[3][5] A pH of ~7.5 often provides the best balance of cysteine reactivity and specificity. |
| Stoichiometry (Reagent:Peptide) | 1.1:1 to 5:1 | Causality: A slight excess of the alkylating reagent ensures complete modification of the target thiol. However, a large excess (>10-fold) can promote off-target modifications of other nucleophilic residues like histidine or lysine.[3][6] The optimal ratio should be determined empirically, starting with a low excess. |
| Temperature | 20 - 37°C (Room Temp to 37°C) | Causality: Most alkylation reactions proceed efficiently at room temperature.[1] Gentle heating to 37°C can increase the reaction rate but may also increase the rate of reagent degradation or side reactions. Reactions are typically performed in the dark to protect light-sensitive reagents. |
| Reaction Time | 30 - 120 minutes | Causality: Reaction completion should be monitored (e.g., by LC-MS). Over-incubation provides no benefit and increases the probability of side-product formation.[6] Typical reaction times are sufficient for complete conjugation under optimal pH and temperature conditions. |
| Solvent | Aqueous Buffers (e.g., PBS, Ammonium Bicarbonate) with co-solvent | Causality: The reaction is performed in aqueous buffers compatible with the peptide. A water-miscible organic co-solvent (e.g., DMSO, DMF, Acetonitrile, up to 10-20% v/v) may be required to ensure the solubility of both the peptide and the alkylating reagent. |
Detailed Experimental Protocol
This protocol provides a self-validating workflow, incorporating steps for reaction monitoring and final product characterization.
Materials and Reagents
-
Thiol-containing peptide (e.g., synthetic peptide with a single cysteine)
-
This compound hydrobromide
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Deionized water
-
Trifluoroacetic acid (TFA)
-
Equipment: Analytical and Preparative HPLC system, Mass Spectrometer (e.g., ESI-MS), Lyophilizer, pH meter, reaction vials.
Step-by-Step Conjugation Procedure
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, add the minimum required amount of DMSO or ACN.
-
Expert Tip: If the peptide has formed disulfide-linked dimers, it must first be reduced. Incubate the peptide solution with a 5-10 fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. TCEP is preferred as it does not contain a free thiol that would compete in the subsequent alkylation step. If DTT is used, it must be removed via desalting prior to adding the alkylating reagent.
-
-
Alkylating Reagent Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in DMSO or the Reaction Buffer.
-
Trustworthiness Check: Halo-alkyl reagents can hydrolyze in aqueous solution. Preparing the stock solution immediately prior to addition ensures maximum reagent activity.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 3 equivalents) of the this compound stock solution to the stirring peptide solution.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Incubate at room temperature (20-25°C) for 60-90 minutes.
-
-
Reaction Monitoring (Optional but Recommended):
-
At t=0, 30, 60, and 90 minutes, withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Immediately quench the aliquot with an equal volume of 0.1% TFA.
-
Analyze by LC-MS to monitor the disappearance of the starting peptide mass and the appearance of the conjugated product mass. The expected mass increase is 169.05 Da (the mass of the C₄H₇N₂-CH₂- moiety minus the H from the thiol).
-
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by LC-MS or after the set time), add a 20-50 fold molar excess of a quenching agent (e.g., 2-Mercaptoethanol or DTT) to the reaction mixture.
-
The quenching agent contains a free thiol that will react with and consume any remaining this compound, preventing further modification of the peptide conjugate.
-
Let the quenching reaction proceed for 15-20 minutes.
-
Purification and Characterization
-
Purification by RP-HPLC:
-
The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Develop a gradient based on the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes). The conjugated peptide will typically elute slightly later than the unmodified peptide due to the added moiety.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization by Mass Spectrometry:
-
Lyophilization and Storage:
-
Pool the pure, confirmed fractions and lyophilize to obtain the final product as a dry powder.
-
Store the lyophilized peptide conjugate at -20°C or -80°C.
-
Figure 2: Experimental Workflow for Peptide Conjugation. A systematic process from reagent preparation to final product storage, including optional but critical validation steps.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive (hydrolyzed) reagent. 2. Peptide thiol is oxidized (dimerized). 3. Incorrect pH (too low). | 1. Prepare fresh alkylating reagent stock solution immediately before use. 2. Pre-treat peptide with a reducing agent (TCEP) and confirm monomer mass by MS. 3. Verify the pH of the reaction buffer is between 7.0 and 8.5. |
| Multiple Products / Side Reactions | 1. pH is too high (>8.5). 2. Large excess of alkylating reagent. 3. Prolonged reaction time. | 1. Lower the reaction pH to 7.0-7.5 to increase specificity for the more nucleophilic thiol.[6][7] 2. Reduce the molar excess of the alkylating reagent to 1.5-3 equivalents. 3. Monitor the reaction and quench it as soon as the starting material is consumed. |
| Poor Recovery After HPLC | 1. Peptide conjugate is precipitating. 2. Non-optimal HPLC gradient or column. | 1. Ensure sufficient organic solvent is used in initial sample dilution before injection. 2. Optimize the HPLC gradient (make it shallower) to improve resolution. Consider a different stationary phase if peak shape is poor.[9] |
References
-
Hao, L., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Integrated OMICS. [Link]
-
Pavan, V., et al. (2021). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules. [Link]
-
Parker, K.C., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry. [Link]
-
Sechi, S., & Chait, B.T. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [Link]
-
Guryev, O., & Guryeva, I. (2021). Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules. [Link]
-
Karelin, A.A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link]
-
Wilkinson, B., et al. (2006). Alkylation of cysteine-containing peptides to mimic palmitoylation. Journal of Peptide Research. [Link]
-
Hearn, M.T.W. (1986). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Enzymology. [Link]
-
Sechi, S., & Chait, B.T. (2000). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
D'Souza, A.D., et al. (2019). Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. Chemical Science. [Link]
-
Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
-
van der Wal, S., et al. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. [Link]
-
Zeglis, B.M., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules. [Link]
-
Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. [Link]
-
Royal Society of Chemistry. (2021). Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. [Link]
-
Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
-
Lim, R.K., & Lin, Q. (2019). Arylation Chemistry for Bioconjugation. Israel Journal of Chemistry. [Link]
-
Ma, F.H., et al. (2014). Thiol Alkylation below Neutral pH. Chemistry – An Asian Journal. [Link]
-
Brandes, N., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. [Link]
-
ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole (5) with 1-methyl-1H-imidazol-2-thiol (17). [Link]
-
Li, M., et al. (2020). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science. [Link]
-
Zhang, C., et al. (2016). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie. [Link]
-
Kaur, H., & Chaleckis, R. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. Chemical Reviews. [Link]
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- 2. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. books.rsc.org [books.rsc.org]
Application of 2-(Bromomethyl)-1-methyl-1H-imidazole in Peptide Mapping Studies: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Peptide Mapping
In the landscape of protein characterization, particularly for therapeutic proteins and in the broader field of proteomics, peptide mapping stands as a cornerstone analytical technique. It provides a detailed fingerprint of a protein's primary structure, enabling the verification of its amino acid sequence and the identification of post-translational modifications (PTMs). A crucial step in a robust peptide mapping workflow is the management of cysteine residues. The thiol group of cysteine is highly reactive and can readily form disulfide bonds, which introduce a level of structural complexity that can impede enzymatic digestion and complicate subsequent analysis by mass spectrometry.[1]
To ensure complete and reproducible enzymatic cleavage and to prevent the artificial formation of disulfide-linked peptides, a two-step chemical modification process is employed: reduction and alkylation.[2] First, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break the disulfide bonds, yielding free thiol groups. This is immediately followed by alkylation, a process that "caps" these reactive thiols with a stable chemical group, preventing their re-oxidation.[3] The choice of alkylating agent is a critical parameter that can significantly influence the quality and interpretability of the resulting peptide map. While reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are widely used, the exploration of novel alkylating agents with unique properties continues to be an area of interest for enhancing the depth and accuracy of proteomic analyses.[4]
This application note introduces 2-(Bromomethyl)-1-methyl-1H-imidazole as a potent and specific reagent for the alkylation of cysteine residues in peptide mapping studies. We will delve into its mechanism of action, provide a detailed protocol for its application, and discuss its potential advantages in generating high-quality data for protein characterization.
The Reagent: this compound
This compound is a heterocyclic compound featuring a reactive bromomethyl group attached to a methyl-imidazole core. The imidazole moiety is a common structural motif in biological systems, most notably in the amino acid histidine.[5] The presence of the highly reactive bromomethyl group makes this compound an effective alkylating agent, particularly for nucleophilic groups like the thiol of cysteine.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C5H7BrN2 |
| Monoisotopic Mass | 173.9847 g/mol |
| Alkylation Target | Cysteine Thiol Group |
Mechanism of Cysteine Alkylation
The alkylation of cysteine by this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated cysteine thiol (thiolate anion) acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond between the cysteine residue and the 1-methyl-1H-imidazol-2-yl)methyl group.
Figure 1: SN2 reaction mechanism of cysteine alkylation.
Mass Shift Calculation for Mass Spectrometry
A critical aspect of using any alkylating agent in peptide mapping is understanding the precise mass shift it imparts to the modified cysteine residue. This allows for the accurate identification of cysteine-containing peptides in the mass spectrometry data.
The modifying group is the (1-methyl-1H-imidazol-2-yl)methyl moiety. Its chemical formula is C5H7N2.
-
Monoisotopic mass of the modifying group:
-
5 x C = 5 x 12.000000 = 60.000000
-
7 x H = 7 x 1.007825 = 7.054775
-
2 x N = 2 x 14.003074 = 28.006148
-
Total Mass = 95.060923 Da
-
Therefore, the alkylation of a cysteine residue with this compound results in a monoisotopic mass increase of 95.0609 Da . This specific mass shift should be defined as a variable modification in the mass spectrometry search parameters.
Advantages in Peptide Mapping Studies
The use of this compound offers several potential advantages:
-
High Reactivity: The bromomethyl group is a good leaving group, facilitating a rapid and efficient alkylation reaction under mild conditions.[4]
-
Specificity: The high nucleophilicity of the cysteine thiol favors its selective alkylation over other potentially reactive amino acid side chains.[6]
-
Unique Mass Tag: The mass shift of +95.0609 Da is distinct from those of more common alkylating agents like iodoacetamide (+57.0215 Da), providing an unambiguous signature for cysteine-containing peptides.
-
Potential for Enhanced Ionization: The basic nitrogen atoms in the imidazole ring may promote better ionization of the modified peptides in positive-ion mode mass spectrometry, potentially leading to improved signal intensity and detection limits.
Detailed Protocol for Cysteine Alkylation
This protocol provides a step-by-step guide for the reduction and alkylation of a protein sample prior to enzymatic digestion for peptide mapping.
Materials:
-
Protein sample in a suitable buffer
-
Denaturing buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 500 mM DTT in water (prepare fresh)
-
Alkylation reagent: 500 mM this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare fresh and protect from light.
-
Quenching solution: 500 mM DTT in water
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Protease (e.g., Trypsin, sequencing grade)
Experimental Workflow:
Figure 2: Step-by-step experimental workflow.
Procedure:
-
Protein Denaturation and Reduction: a. To your protein sample, add the denaturing buffer to a final concentration of at least 4 M Guanidine-HCl or 6 M Urea. b. Add the 500 mM DTT stock solution to a final concentration of 10 mM. c. Incubate the sample at 56°C for 30 minutes to ensure complete denaturation and reduction of disulfide bonds.[7]
-
Cooling: a. Allow the sample to cool to room temperature.
-
Alkylation: a. Add the freshly prepared 500 mM this compound stock solution to a final concentration of 25 mM (a 2.5-fold molar excess over DTT). b. Incubate the reaction mixture in the dark at room temperature for 45 minutes.
-
Quenching: a. To quench any unreacted alkylating agent, add the 500 mM DTT stock solution to a final concentration of 10 mM. b. Incubate at room temperature for 15 minutes.
-
Buffer Exchange: a. Remove the denaturant and excess reduction/alkylation reagents by performing a buffer exchange into the digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0). This can be achieved using dialysis, spin filters with an appropriate molecular weight cutoff, or desalting columns.[8]
-
Enzymatic Digestion: a. Proceed with your standard enzymatic digestion protocol. For example, add trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.
-
LC-MS/MS Analysis: a. Acidify the digest to stop the reaction (e.g., with formic acid to a final concentration of 0.1%). b. Analyze the resulting peptide mixture by LC-MS/MS.
Data Analysis and Interpretation
When analyzing the mass spectrometry data, it is essential to include the modification of cysteine by the (1-methyl-1H-imidazol-2-yl)methyl group as a variable modification in your database search parameters.
Recommended Search Parameters:
| Parameter | Setting |
| Enzyme | Trypsin (or other protease used) |
| Fixed Modifications | None |
| Variable Modifications | - Oxidation (M) - Deamidation (NQ) - Cys Alkylation (+95.0609 Da on C) |
| Peptide Mass Tolerance | As appropriate for the instrument |
| Fragment Mass Tolerance | As appropriate for the instrument |
Successful alkylation will be confirmed by the identification of cysteine-containing peptides with the +95.0609 Da mass shift. The absence of unmodified cysteine-containing peptides will indicate complete alkylation.
Conclusion
This compound presents itself as a valuable addition to the toolkit of reagents for cysteine alkylation in peptide mapping and proteomics. Its high reactivity, specificity, and the unique mass tag it imparts on cysteine residues can contribute to the generation of high-quality, easily interpretable data. The detailed protocol provided herein offers a robust starting point for the implementation of this reagent in your protein characterization workflows. As with any analytical method, optimization of reaction conditions for specific proteins and experimental setups is recommended to achieve the best possible results.
References
- A Comparative Guide to Cysteine Alkylating Reagents for Researchers and Drug Development Professionals. (2025). BenchChem.
- Kuznetsova, K. S., Tikhonova, O. V., Ponomarenko, E. A., Ilgisonis, E. V., Kiseleva, Y. Y., Poverennaya, E. V., & Moshkovskii, S. A. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
- A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating N-(2-bromoethyl)methanesulfonamide. (2025). BenchChem.
- Protocol for Peptide Mapping. (n.d.).
- Fischer, F., & Poetsch, A. (2015). Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion. Proteomics, 15(13), 2265-2275.
- Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1977, 83-97.
- Kuznetsova, K. S., Tikhonova, O. V., Ponomarenko, E. A., Ilgisonis, E. V., Kiseleva, Y. Y., Poverennaya, E. V., & Moshkovskii, S. A. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
- Peptide Mapping. A Beginner's Guide. (n.d.). Element Lab Solutions.
- SP Tip: Peptide Mapping Sample Prepar
- An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxid
- Kobs, G. (2017). Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins.
- Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1977, 83-97.
- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119-127.
- Jeong, S. K., et al. (2012). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics, 11(7).
- Colzani, M., et al. (2018). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteome Research, 17(1), 221-229.
Sources
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- 2. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]
Application Notes & Protocols: Leveraging 2-(Bromomethyl)-1-methyl-1H-imidazole for Protein Modification and Crosslinking Strategies
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Reagent
This document provides a detailed guide to the application of 2-(bromomethyl)-1-methyl-1H-imidazole in protein chemistry. It is critical to establish from the outset that this compound, as named, is a monofunctional alkylating agent , not a direct crosslinker. A crosslinking agent must possess at least two reactive moieties to covalently link two molecules. This compound features a single, highly reactive bromomethyl group.
Therefore, its primary application is in the covalent modification (alkylation) of specific amino acid residues . This guide will first detail the protocols for this primary application. Subsequently, it will explore strategies for how this reagent can be integrated into more complex, multi-step crosslinking workflows, thereby addressing the broader interest in its potential for studying protein interactions.
Part 1: The Chemistry of this compound
Structure and Reactivity
This compound belongs to the class of haloalkyl heterocyclic compounds. Its reactivity is dominated by the bromomethyl group, where the bromine atom is an excellent leaving group. This facilitates nucleophilic substitution reactions with electron-rich functional groups found on amino acid side chains.
The core of its function is the alkylation of proteins. This process involves the formation of a stable, covalent thioether or secondary/tertiary amine bond between the reagent and the protein.
Mechanism of Protein Alkylation
The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. Nucleophilic side chains of amino acids attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Caption: SN2 mechanism of protein alkylation.
Target Amino Acid Residues
The high reactivity of the bromomethyl group allows it to target several nucleophilic amino acid residues. The specificity can be modulated by controlling the reaction pH, as this affects the protonation state and therefore the nucleophilicity of the target residues.
| Target Residue | Functional Group | Typical Reaction pH | Notes |
| Cysteine | Thiol (-SH) | 6.5 - 7.5 | Highly nucleophilic thiolate form (S⁻) is the reactive species. This is often the most readily targeted residue.[1] |
| Histidine | Imidazole Ring | 6.0 - 7.0 | The nitrogen atoms in the imidazole ring are effective nucleophiles. Histidine is a common target for alkylating agents.[2] |
| Lysine | ε-amino (-NH₂) | > 8.0 | The primary amine needs to be deprotonated to be nucleophilic. Higher pH favors reaction with lysine. |
| Methionine | Thioether (-S-CH₃) | 3.0 - 5.0 | Can be alkylated under more acidic conditions, though generally less reactive than cysteine. |
| N-terminus | α-amino (-NH₂) | > 7.5 | The terminal amino group of the protein can also be a target. |
Part 2: Application Protocol for Protein Alkylation
This protocol provides a general framework for the covalent modification of a protein with this compound. Optimization is recommended for each specific protein and experimental goal.
Materials and Reagents
-
Protein of Interest: Purified and in a suitable buffer.
-
This compound: Handle as a hazardous chemical.
-
Reaction Buffer: Amine-free buffer such as HEPES, MES, or phosphate buffer. Crucially, avoid Tris or glycine buffers , as their primary amines will react with the agent.[3]
-
Quenching Solution: A high concentration of a small molecule nucleophile (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol).
-
Solvent for Reagent: Anhydrous DMSO or DMF.
-
Analytical Tools: SDS-PAGE, Mass Spectrometer (ESI-MS or MALDI-TOF).
Experimental Workflow
Caption: Workflow for protein alkylation.
Step-by-Step Protocol
-
Protein Preparation:
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in an appropriate amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). The optimal pH will depend on the desired target residue (see table above).
-
Rationale: Maintaining a stable pH is crucial for controlling the protonation state of amino acid side chains, thus directing the specificity of the alkylation.[4]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Rationale: The reagent is susceptible to hydrolysis. Preparing it fresh in an anhydrous solvent ensures maximum reactivity.
-
-
Alkylation Reaction:
-
Add the reagent stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold, 50-fold, or 100-fold molar excess of reagent over protein).
-
Incubate the reaction mixture for 30 minutes to 2 hours. The optimal time and temperature (e.g., 4°C, room temperature) should be determined empirically.
-
Rationale: The molar ratio and incubation time are key parameters to control the extent of modification. A titration experiment is recommended to find the optimal conditions that yield sufficient modification without causing protein precipitation or loss of function.
-
-
Quenching:
-
Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl stock).
-
Incubate for an additional 15-30 minutes.
-
Rationale: The quenching agent contains a high concentration of nucleophiles that will consume any remaining unreacted this compound, preventing further protein modification.
-
-
Purification:
-
Remove excess reagent and byproducts by dialysis against a suitable storage buffer or by using a size-exclusion chromatography (SEC) column.
-
Analysis of Alkylated Protein
-
SDS-PAGE: While alkylation adds a small mass, a shift in gel mobility might be observed due to changes in charge or conformation. It is primarily used to confirm protein integrity after the reaction.
-
Mass Spectrometry (MS): This is the definitive method for confirming modification.[5]
-
Intact Protein MS: Analysis of the intact protein will show a mass increase corresponding to the addition of the C₅H₇N₂ moiety (107.14 Da) for each modification event.
-
Peptide Mapping: To identify the specific site(s) of modification, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[6] Modified peptides will exhibit a characteristic mass shift.
-
Part 3: Conceptual Strategies for Crosslinking
While this compound cannot directly crosslink proteins, its reactive nature can be harnessed in multi-step or custom-synthesis approaches to achieve this goal.
Strategy 1: Development of a Heterobifunctional Crosslinker
The this compound moiety can be incorporated as one of the reactive ends of a larger, custom-synthesized heterobifunctional crosslinker.[7] This strategy allows for a two-step crosslinking process, which can reduce the formation of unwanted polymers or self-conjugates.
Caption: A conceptual heterobifunctional crosslinker.
In this concept, one would first react the more labile group (e.g., an NHS-ester targeting lysines) with "Protein A". After purifying the singly-modified protein, it would then be introduced to "Protein B," where the this compound moiety would react with a nucleophilic residue like cysteine or histidine to complete the crosslink.
Strategy 2: Two-Reagent Sequential Crosslinking
This strategy involves two distinct steps using two different reagents:
-
Modification: Use a derivative of this compound that also contains a bio-orthogonal handle (e.g., an azide or alkyne). This reagent is used to "install" the handle onto the first protein.
-
Crosslinking: Use a second, bifunctional reagent that has one group capable of reacting with the installed bio-orthogonal handle (via click chemistry) and a second group (e.g., NHS-ester or maleimide) to react with the second protein.
This advanced approach offers high specificity and control over the crosslinking reaction.
Part 4: Safety and Handling
This compound is a reactive alkylating agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21893373, 2-(Bromomethyl)-1H-imidazole. Retrieved January 14, 2026 from [Link].
- Sinz, A. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(7), 727-733.
- Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with an emphasis on mass spectrometry. Analytical and bioanalytical chemistry, 392(1-2), 15-18.
- Leavell, M. D., Novak, P., Peterson, M. P., & Kruppa, G. H. (2004). Probing protein-protein interactions using a chemical cross-linking/mass spectrometry strategy. Molecular & Cellular Proteomics, 3(8), 786-795.
-
G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved January 14, 2026, from [Link]
- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in enzymology, 539, 81-87.
- Chalkley, R. J., & Burlingame, A. L. (2014). Identification of cross-linked peptides using mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1156, 257–272.
- Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 25(4), 663-682.
-
Medscape. (2025). Non-Hodgkin Lymphoma (NHL) Medication. Retrieved January 14, 2026, from [Link]
-
AOP-Wiki. (n.d.). Alkylation, Protein. Retrieved January 14, 2026, from [Link]
- Frew, T. S. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. Biochemical Society Transactions, 49(5), 2145–2156.
- Paramelle, D., Miralles, G., Subra, G., & Martinez, J. (2013). Chemical cross-linkers for protein structure studies by mass spectrometry. Proteomics, 13(3-4), 438-456.
Sources
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- 2. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
Derivatization of amino acids using 2-(Bromomethyl)-1-methyl-1H-imidazole
Application Note & Protocol
Derivatization of Amino Acids using 2-(Bromomethyl)-1-methyl-1H-imidazole for Enhanced Detection in Chromatographic Analysis
Abstract
The analysis of amino acids is fundamental in various scientific disciplines, from clinical diagnostics to food science and drug discovery.[1][2] However, the inherent physicochemical properties of many amino acids, such as low volatility and the lack of a strong chromophore, necessitate derivatization prior to analysis by modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This application note presents a detailed protocol and scientific rationale for the derivatization of amino acids using this compound. This reagent introduces a nitrogen-rich heterocyclic moiety to the amino acid, which can enhance ionization efficiency for mass spectrometry and provide a UV-active tag for spectrophotometric detection. The described methodology is designed for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for amino acid analysis.
Introduction: The Rationale for Derivatization
Amino acids, the building blocks of proteins, are amphoteric molecules containing at least one amine and one carboxyl functional group.[1] This dual functionality, while central to their biological role, presents challenges for their direct analysis. Pre-column derivatization is a widely adopted strategy to overcome these challenges by chemically modifying the amino acid to make it more amenable to separation and detection.[3]
Common derivatization strategies involve reagents that react with the primary or secondary amine of the amino acid.[4] The ideal derivatizing agent should offer:
-
Rapid and quantitative reaction: The reaction should proceed to completion under mild conditions for a wide range of amino acids.
-
Stable derivatives: The resulting product should be stable throughout the chromatographic separation.
-
Enhanced detectability: The derivatizing tag should possess properties that improve detection sensitivity, such as UV absorbance or fluorescence.[1]
-
Improved chromatographic behavior: Derivatization can increase the hydrophobicity of amino acids, leading to better retention and separation on reversed-phase columns.[5]
This application note explores the use of this compound as a novel derivatizing agent. The imidazole moiety is of significant interest in medicinal chemistry due to its wide range of biological activities and its ability to participate in various chemical interactions.[6][7] By tagging amino acids with this group, we hypothesize an enhancement in analytical performance, particularly for LC-MS based methods due to the basic nitrogen atoms which are readily protonated.
Reaction Principle and Mechanism
The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction (SN2). The nucleophilic primary or secondary amine of the amino acid attacks the electrophilic benzylic carbon of the 2-(bromomethyl) group, displacing the bromide ion.
Reaction Scheme:
Caption: Step-by-step experimental workflow for derivatization.
-
Sample Preparation: To a 2 mL reaction vial, add 20 µL of the 10 mM amino acid standard solution. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial to remove water and acid which can interfere with the reaction.
-
Reconstitution: Add 50 µL of acetonitrile to the dried sample, followed by 10 µL of 1 M DIPEA solution. Vortex thoroughly to ensure the amino acid salt is fully dissolved and the solution is basic.
-
Addition of Derivatizing Reagent: Add 20 µL of the 100 mM this compound solution to the vial. The molar excess of the derivatizing reagent ensures the reaction goes to completion.
-
Reaction Incubation: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set at 60 °C for 30 minutes.
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Preparation for Analysis: Dilute the reaction mixture with the initial mobile phase of the chromatographic system (e.g., 1:10 with 95% Water, 5% ACN, 0.1% Formic Acid) to a final volume of 200 µL. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Injection: Transfer the supernatant to an autosampler vial for HPLC or LC-MS analysis.
Recommended HPLC-UV-MS Conditions
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 230 nm.
-
MS Detection: Positive ion mode electrospray ionization (ESI+). Scan range m/z 100-800.
Results and Discussion: Causality Behind Experimental Choices
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that is an excellent choice for SN2 reactions. It effectively dissolves the reactants while not interfering with the nucleophilic attack.
-
Role of the Base: The addition of DIPEA, a bulky, non-nucleophilic base, is critical. It scavenges the HBr produced during the reaction, preventing the protonation of the amino acid's amine group and allowing the reaction to proceed.
-
Temperature and Time: Heating the reaction to 60 °C increases the reaction rate. The 30-minute incubation time is a starting point and may require optimization for complete derivatization of all amino acids, especially those with sterically hindered amino groups.
-
Molar Excess of Reagent: A significant molar excess of the derivatizing agent ensures that the reaction kinetics favor product formation, driving the derivatization to completion even for low-concentration amino acids.
Table 1: Expected Mass Shifts for Common Amino Acids
| Amino Acid | Original Mass (Monoisotopic) | Mass of Derivatizing Group | Expected Mass of Derivative (M+H)+ |
| Glycine | 75.03 | 95.06 | 171.09 |
| Alanine | 89.05 | 95.06 | 185.11 |
| Valine | 117.08 | 95.06 | 213.14 |
| Leucine | 131.09 | 95.06 | 227.15 |
| Proline* | 115.06 | 95.06 | 211.12 |
| Phenylalanine | 165.08 | 95.06 | 261.14 |
| Tryptophan | 204.09 | 95.06 | 300.15 |
| Lysine** | 146.11 | 95.06 | 242.17 / 337.23 |
* Proline is a secondary amine and is expected to react similarly. ** Lysine has two primary amines; both may be derivatized depending on reaction conditions.
Troubleshooting and Method Validation
-
Low Derivatization Efficiency:
-
Cause: Presence of water or acid in the sample.
-
Solution: Ensure complete drying of the initial sample. Increase the amount of base.
-
-
Multiple Peaks per Amino Acid:
-
Cause: Incomplete reaction or side reactions. For amino acids with other nucleophilic groups (e.g., Lysine, Histidine), multiple derivatizations are possible.
-
Solution: Optimize reaction time and temperature. Adjust the molar ratio of the derivatizing reagent.
-
-
Peak Tailing:
-
Cause: Interaction of the basic imidazole group with residual silanols on the HPLC column.
-
Solution: Use a well-end-capped column. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to protonate the imidazole nitrogen.
-
A self-validating system for this protocol would involve running a calibration curve with known concentrations of amino acid standards. The linearity of the response (R² > 0.99) for each amino acid would confirm the quantitative nature of the derivatization under the specified conditions. Furthermore, analysis of a sample with and without the derivatizing agent will confirm the reaction has occurred by observing the mass shift in the mass spectrometer.
Conclusion and Future Applications
The use of this compound as a derivatizing agent for amino acids presents a promising method for enhancing their analytical detection. The protocol described herein is based on established principles of organic chemistry and provides a solid foundation for further optimization and application. The introduction of the 1-methyl-1H-imidazol-2-yl)methyl group offers a permanent positive charge upon protonation, which could be highly beneficial for sensitive detection in mass spectrometry.
Potential applications for this methodology include:
-
Metabolomics: Quantifying free amino acids in biological fluids.
-
Proteomics: Analysis of amino acid composition of protein hydrolysates.
-
Pharmaceutical Development: Characterization of peptide-based drugs and monitoring of their stability.
Further studies should focus on optimizing the reaction for a broader range of amino acids, including those with challenging side chains, and validating the method's reproducibility and robustness across different sample matrices.
References
-
Yuwono, M., & Indrayanto, G. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Journal of Food and Pharmaceutical Sciences, 10(2), 235-249. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(7), 2345-2351. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Desai, N. C., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2163-2187. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Turnell, D. C., & Cooper, J. D. M. (1982). Rapid assay for amino acids in serum or urine by pre-column derivatization and reverse-phase liquid chromatography. Clinical Chemistry, 28(3), 527–531. Retrieved from [Link]
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 609-618. Retrieved from [Link]
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Amino Acid Analysis by Precolumn Derivatization | Springer Nature Experiments [experiments.springernature.com]
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- 4. agilent.com [agilent.com]
- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Synthesis of N-Heterocyclic Carbene Precursors: A Guide for the Modern Chemist
Abstract
N-Heterocyclic carbenes (NHCs) have ascended to prominence as a revolutionary class of ligands in organometallic chemistry and as potent organocatalysts.[1][2][3] Their superior performance, often eclipsing that of traditional phosphine ligands, stems from their strong σ-donating properties and exceptional steric and electronic tunability.[4][5] The gateway to harnessing the power of NHCs lies in the efficient and reliable synthesis of their stable precursors, typically 1,3-disubstituted imidazolium salts. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of these crucial precursors, focusing on the widely utilized imidazolium salts. We will delve into the mechanistic underpinnings of the synthetic routes, provide field-proven, step-by-step protocols for the preparation of benchmark precursors like IMes·HCl and IPr·HCl , and offer insights into the critical parameters that govern the success of these syntheses.
Introduction: The Indispensable Role of Imidazolium Salts
N-Heterocyclic carbenes are typically generated in situ via the deprotonation of their corresponding imidazolium salt precursors using a strong base.[1][2][6] These salts are generally air-stable, crystalline solids, which makes them convenient to handle and store, a significant advantage over their air- and moisture-sensitive carbene counterparts.[5][7] The structural integrity and purity of the imidazolium salt are paramount, as impurities can have a detrimental impact on catalytic activity and reproducibility.
The most common strategy for synthesizing symmetrical 1,3-diarylimidazolium salts, the precursors to many workhorse NHC ligands, is a two-step approach. This method is often preferred over one-pot procedures, which can lead to impure products and lower yields, particularly with bulky N-aryl substituents.[1][8][9] The two-step synthesis involves:
-
Formation of a 1,4-diaryl-1,4-diazabutadiene (DAD) intermediate: This is achieved through the acid-catalyzed condensation of two equivalents of a primary aniline with one equivalent of glyoxal.
-
Cyclization to the imidazolium salt: The DAD intermediate is then reacted with a C1 source, such as paraformaldehyde, and a source of the halide counterion to form the final imidazolium ring.
This guide will focus on providing a detailed, practical walkthrough of this robust synthetic methodology.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. While the exact mechanism of the Arduengo imidazolium salt synthesis has been a subject of discussion, a plausible pathway for the cyclization of the DAD intermediate has been proposed.[7]
The proposed mechanism involves the following key steps:
-
Iminium Salt Formation: The DAD intermediate reacts with formaldehyde (from paraformaldehyde) and a proton source (from HCl or generated from a reagent like chlorotrimethylsilane) to form an iminium salt.
-
1,5-Dipolar Cyclization: Loss of a proton can lead to the formation of an imino-azomethine ylide, which is a 1,5-dipole. This intermediate then undergoes a 6π electrocyclization to form an oxy-imidazoline.
-
Elimination: The final step is the elimination of the oxy group to generate the aromatic imidazolium salt.
This mechanistic understanding informs the choice of reagents and reaction conditions detailed in the protocols below.
Synthetic Workflow: From Precursor to Product
The following diagram illustrates the general two-step workflow for the synthesis of 1,3-diarylimidazolium chlorides.
Caption: General workflow for the two-step synthesis of imidazolium salts.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of two of the most widely used NHC precursors: 1,3-dimesitylimidazolium chloride (IMes·HCl ) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl ).
Protocol 1: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This protocol is a robust and scalable two-step procedure.[5][9][10]
Step 1: Synthesis of N,N'-Dimesitylethylenediimine
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
Addition of Reagents: To the stirred solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid.[5]
-
Reaction: Stir the mixture at room temperature. A bright yellow precipitate typically forms within a few minutes.[9][11] Continue stirring for 3-4 hours to ensure complete reaction.
-
Isolation: Collect the yellow solid by filtration, wash with cold methanol, and dry under vacuum to yield N,N'-dimesitylethanediimine.
Step 2: Cyclization to form 1,3-Dimesitylimidazolium Chloride
-
Reaction Setup: In a round-bottom flask, suspend the N,N'-dimesitylethylenediimine (from Step 1, 1.0 equivalent) and paraformaldehyde (1.0-1.3 equivalents) in ethyl acetate.[5]
-
Heating: Heat the mixture to 70 °C with vigorous stirring.
-
Addition of TMSCl: Prepare a solution of chlorotrimethylsilane (TMSCl, 1.0 equivalent) in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.[7][12]
-
Reaction: Continue to stir the resulting yellow suspension at 70 °C for 2 hours.
-
Isolation and Purification: Cool the mixture in an ice bath, and collect the precipitate by filtration. Wash the solid with ethyl acetate and then diethyl ether. Dry the resulting white to off-white powder under vacuum to obtain pure 1,3-dimesitylimidazolium chloride.[5][7]
Protocol 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This procedure follows a similar two-step pathway and is known for its reliability and high yields.[7][8]
Step 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediimine
-
Reaction Setup: In a 1000 mL round-bottom flask, prepare a solution of 2,6-diisopropylaniline (e.g., 63.8 mL, 340 mmol) in methanol (500 mL).[8][13]
-
Addition of Reagents: Add a catalytic amount of formic acid (1 mL). With vigorous stirring, add glyoxal (40 wt. % in water, e.g., 19 mL, 170 mmol). A slightly exothermic reaction may be observed.[8][13]
-
Reaction: Stir the mixture at room temperature for 3 to 10 hours. A yellow precipitate will typically form within 15-30 minutes.[8]
-
Isolation: Collect the yellow precipitate by filtration, wash with cold methanol until the filtrate is bright yellow, and dry in vacuo.[8][13]
Step 2: Cyclization to form 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride
-
Reaction Setup: In a large round-bottom flask (e.g., 2 L), dissolve the dried N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (e.g., 50.45 g, 134 mmol) and paraformaldehyde (e.g., 4.06 g, 135 mmol) in ethyl acetate (e.g., 1200 mL) and heat to 70 °C.[7][14]
-
Addition of TMSCl: Add a solution of chlorotrimethylsilane (e.g., 17.0 mL, 134.5 mmol) in ethyl acetate (e.g., 20 mL) dropwise over 45 minutes with vigorous stirring.[12]
-
Reaction: Stir the resulting yellow suspension for 2 hours at 70 °C.
-
Isolation and Purification: After cooling to 10 °C in an ice bath, filter the suspension. Wash the solid product with ethyl acetate and tert-butyl methyl ether. Dry the solid to a constant weight, yielding a colorless microcrystalline powder of IPr·HCl.[7][14]
Key Experimental Parameters and Causality
The success of these syntheses hinges on careful control of several key parameters:
-
Solvent Choice: Ethyl acetate is an optimal solvent for the cyclization step as it has a polarity that is low enough to allow the imidazolium salt product to precipitate in high purity, yet high enough to dissolve the water of condensation that is formed during the reaction, thus preventing the formation of undesirable byproducts.[7]
-
Reagent Stoichiometry and Purity: Using stoichiometric quantities of the reactants is crucial for high yields. The purity of the starting anilines and the DAD intermediate directly impacts the purity of the final imidazolium salt.
-
Temperature Control: Heating to 70 °C during the cyclization step ensures a sufficient reaction rate. Cooling the reaction mixture before filtration maximizes the recovery of the precipitated product.
-
Concentration: The concentration of the reactants has been identified as an important parameter. Working at appropriate dilutions, as specified in the protocols, is necessary to achieve high yields and purity.[7]
Characterization of Imidazolium Salts
The synthesized imidazolium salts should be thoroughly characterized to confirm their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR δ (ppm) |
| IMes·HCl | ~9.3 (s, 1H, NCHN), ~7.7 (s, 2H, C=CH), ~7.1 (s, 4H, Ar-H), ~2.3 (s, 6H, p-CH₃), ~2.1 (s, 12H, o-CH₃) | ~140 (Ar-C), ~138 (NCHN), ~135 (Ar-C), ~130 (Ar-C), ~125 (C=CH), ~21 (p-CH₃), ~18 (o-CH₃) |
| IPr·HCl | ~9.5 (s, 1H, NCHN), ~8.0 (s, 2H, C=CH), ~7.6 (m, 6H, Ar-H), ~2.5 (sept, 4H, CH(CH₃)₂), ~1.2 (d, 24H, CH(CH₃)₂) | ~145 (Ar-C), ~138 (NCHN), ~132 (Ar-C), ~125 (Ar-C), ~125 (C=CH), ~29 (CH(CH₃)₂), ~24 (CH(CH₃)₂) |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument. The proton of the C2 carbon (NCHN) is characteristically downfield shifted.[15][16]
From Precursor to Carbene: The Deprotonation Step
The generation of the free N-heterocyclic carbene from the imidazolium salt precursor is typically achieved by deprotonation with a strong, non-nucleophilic base.
Caption: General scheme for the generation of a free NHC.
The pKa of the base must be significantly higher than that of the imidazolium salt (typically 19-24 in DMSO) to ensure complete deprotonation.[17] Common bases include potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[17] The reaction is performed under anhydrous and inert conditions, as free carbenes are sensitive to moisture and air.
Conclusion
The synthesis of imidazolium salt precursors is a cornerstone of N-heterocyclic carbene chemistry. The two-step method detailed in this guide represents a reliable, efficient, and scalable approach to obtaining high-purity materials essential for reproducible results in catalysis and materials science. By understanding the underlying principles and meticulously following established protocols, researchers can confidently prepare these invaluable chemical tools.
References
-
Hans, M., & Delaude, L. (2010). MICROWAVE-ASSISTED SYNTHESIS OF 1,3-DIMESITYLIMIDAZOLINIUM CHLORIDE. ORBi. [Link]
-
Gagnon, A., & Beilstein, J. Org. Chem. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. NIH. [Link]
-
Coe, C. (2024). Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. ScholarWorks. [Link]
-
DiRocco, D. A., & Rovis, T. (2010). Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. ACS Publications. [Link]
-
Gagnon, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
-
Wikipedia. (n.d.). Cyclic iron tetra N-heterocyclic carbenes. Wikipedia. [Link]
-
Dvinskikh, S. V., et al. (2020). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. MDPI. [Link]
-
Hans, M., & Delaude, L. (2010). MICROWAVE-ASSISTED SYNTHESIS OF 1,3-DIMESITYLIMIDAZOLINIUM CHLORIDE. ORBi. [Link]
-
Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
-
Viciano-Chumillas, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]
-
Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. ResearchGate. [Link]
-
Wang, J., et al. (2021). Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. NIH. [Link]
-
Flanigan, D. M., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. [Link]
-
Journal of Molecular Structure. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. ScienceDirect. [Link]
-
Beilstein Journals. (n.d.). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes. Beilstein Journals. [Link]
-
D. M. Flanigan, et al. (2016). Diverse Chemical Applications of N-Heterocyclic Carbenes. ACS Publications. [Link]
-
Flanigan, D. M., et al. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]
-
Beilstein Journals. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journals. [Link]
-
ResearchGate. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). c6sc03182j1.pdf. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). US7109348B1 - Synthesis of 1,3 distributed imidazolium salts.
-
Elsevier. (2016). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Notable features in the 1 H and 13 C NMR spectra of the imidazolium... ResearchGate. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 5: Synthesis of 1,3-dimesitylimidazolium salts (IMes·HCl and... ResearchGate. [Link]
Sources
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- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors | ScholarWorks [scholarworks.calstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclic iron tetra N-heterocyclic carbenes - Wikipedia [en.wikipedia.org]
- 7. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Site-Specific Protein Modification with 2-(Bromomethyl)-1-methyl-1H-imidazole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the site-specific modification of proteins using 2-(bromomethyl)-1-methyl-1H-imidazole. This reagent is a potent alkylating agent primarily targeting the imidazole side chain of histidine residues. Due to the unique chemical properties of histidine, which is often involved in enzyme active sites, metal coordination, and protein-protein interfaces, its selective modification is a powerful tool for functional proteomics, drug development, and elucidating biological mechanisms.[1][2] This document details the underlying chemical principles, optimized reaction conditions for achieving high selectivity, step-by-step experimental protocols, and robust analytical methods for validation, including mass spectrometry.
Principle and Mechanism of Action
The specific modification of proteins relies on the targeted covalent linkage of a reagent to a particular amino acid side chain. This compound functions as an electrophilic alkylating agent, where the bromomethyl group is highly susceptible to nucleophilic attack.
Selectivity for Histidine
The imidazole side chain of histidine is a moderately strong nucleophile, making it a prime target for alkylation.[1] The selectivity of the reaction is highly dependent on pH. The pKa of the histidine imidazole side chain is approximately 6.0.[3] At a physiological pH of around 7.4, a significant portion of histidine residues are in their neutral, deprotonated state, where the Nτ (or N3) nitrogen is highly nucleophilic and available for alkylation.[3][4][5][6]
In contrast, other potentially reactive residues are less available under these conditions:
-
Cysteine: While the thiol group of cysteine is a stronger nucleophile than histidine's imidazole, it is often found in disulfide bonds or buried within the protein structure. For accessible cysteines, pre-blocking with other reagents may be necessary if absolute histidine specificity is required.
-
Lysine: The primary amine on the lysine side chain has a much higher pKa (~10.5) and is predominantly protonated (and thus, non-nucleophilic) at neutral pH.[3]
-
N-terminus: The α-amino group of the protein's N-terminus also has a higher pKa and is typically protonated.
By carefully controlling the pH, this compound can be directed to react preferentially with exposed and nucleophilic histidine residues.[3]
Reaction Mechanism
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic nitrogen of the histidine imidazole ring attacks the electrophilic methylene carbon of the reagent, displacing the bromide leaving group. This forms a stable, covalent C-N bond.
Diagram: Histidine Alkylation Mechanism
Caption: SN2 reaction between histidine and the reagent.
Materials and Reagents
-
Protein of Interest: Purified to >95%, dissolved in a suitable buffer (e.g., PBS or HEPES).
-
Reagent: this compound (synthesis may be required, or sourced from a custom chemical supplier).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4. Expert Tip: Avoid buffers containing primary amines, such as Tris, as they can compete with the protein for the alkylating reagent.
-
Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT).
-
Desalting Columns: (e.g., PD-10 columns) for removing excess reagent.
-
Analytical Equipment: HPLC system, Mass Spectrometer (ESI-TOF, Orbitrap, or MALDI-TOF).[7][8][9]
Experimental Protocols
This section provides a general protocol for protein modification. Optimal conditions, such as reagent-to-protein molar ratio and incubation time, may need to be determined empirically for each specific protein.
Reagent Preparation
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Trustworthiness Check: This solution should be prepared fresh before each experiment, as the bromomethyl group can be susceptible to hydrolysis over time. Store in a desiccator and protect from light.
Protein Modification Workflow
Diagram: Experimental Workflow
Caption: High-level workflow for protein modification.
Detailed Step-by-Step Protocol
-
Protein Preparation:
-
Dissolve or buffer-exchange the target protein into the Reaction Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
If the protein contains critical disulfide bonds, ensure no reducing agents are present. If it contains free cysteines that are not of interest, they can be pre-blocked with a cysteine-specific reagent like N-ethylmaleimide (NEM).
-
-
Alkylation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold over the protein. Expert Tip: Start with a lower molar excess (e.g., 20x) to maximize specificity and minimize off-target modifications. An optimization experiment varying the molar excess is recommended.
-
Gently mix and incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle agitation. Protect the reaction from light.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as DTT to a final concentration of ~50 mM. This will react with and consume any remaining unreacted this compound.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess alkylating reagent and quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10), eluting with a suitable storage buffer (e.g., PBS, pH 7.4).[10]
-
Characterization and Validation
Confirming the site and extent of modification is a critical step. Mass spectrometry is the gold-standard technique for this analysis.[11]
Intact Protein Mass Analysis
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Analyze the purified, modified protein by direct infusion or LC-MS.
-
Expected Result: An increase in the protein's molecular weight corresponding to the mass of the added moiety. The mass of the 1-methyl-1H-imidazol-2-yl)methyl group is 96.074 Da .
-
Calculation:
-
Molecular Formula of added group: C₅H₈N₂
-
Monoisotopic Mass: 96.06875 Da
-
A successfully mono-alkylated protein will show a mass shift of +96.07 Da. Multiple additions will result in multiples of this mass shift.
-
Peptide Mapping for Site Identification (Bottom-Up Proteomics)
This is the definitive method to identify which specific histidine residue(s) have been modified.
-
Protein Digestion: The modified protein is denatured, reduced, alkylated (at cysteine residues with a standard reagent like iodoacetamide to ensure complete digestion), and then digested with a protease like trypsin.[10][12]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[7][9]
-
Data Analysis: The MS/MS spectra are searched against the protein's sequence using database search algorithms (e.g., Mascot, Sequest). The search parameters must be set to include a variable modification on histidine residues corresponding to a mass increase of 96.07 Da.
-
Validation: Manual inspection of the MS/MS spectra for the modified peptide is crucial. The fragmentation pattern (b- and y-ions) will confirm the presence of the modification and pinpoint its location on a specific histidine.
Data Presentation
| Analytical Method | Parameter Measured | Expected Result for Mono-Alkylation | Purpose |
| ESI-MS (Intact Mass) | Total Molecular Weight | Observed Mass = Protein Mass + 96.07 Da | Confirms successful modification and stoichiometry (number of additions). |
| LC-MS/MS (Peptide Map) | Mass of Tryptic Peptides | Mass shift of +96.07 Da on a specific histidine-containing peptide. | Identifies the exact site(s) of modification. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Modification | - Inactive reagent (hydrolyzed).- Histidine residue is inaccessible.- Incorrect pH. | - Prepare fresh reagent stock.- Perform modification under denaturing conditions (e.g., with 2M Urea), if protein function is not required post-modification.- Verify reaction buffer pH is between 7.0-8.0. |
| Multiple Modifications | - Molar excess of reagent is too high.- Reaction time is too long. | - Reduce the molar excess of the reagent.- Perform a time-course experiment to find the optimal incubation time (e.g., 30 min, 1h, 2h, 4h). |
| Off-Target Modification (e.g., on Lysine) | - pH is too high (>8.5).- High reagent concentration. | - Lower the reaction pH to 7.0-7.4.- Decrease the molar excess of the reagent. |
References
-
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. (2015). Analytical Chemistry - ACS Publications. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Institutes of Health (NIH). [Link]
-
Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. (n.d.). RSC Publishing. [Link]
-
Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. (2024). Journal of the American Chemical Society. [Link]
-
How Charge of Histidine varies with pH ? (2022). YouTube. [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. (2024). PubMed. [Link]
-
Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. (2014). Analytical Chemistry - ACS Publications. [Link]
-
The pH sensitivity of histidine-containing lytic peptides. (n.d.). National Institutes of Health (NIH) - PMC. [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. (n.d.). ResearchGate. [Link]
-
Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. (n.d.). National Institutes of Health (NIH) - PMC. [Link]
-
Protein Reduction, Alkylation, Digestion. (2011). UWPR - University of Washington. [Link]
-
2-(Bromomethyl)-1H-imidazole | C4H5BrN2. (n.d.). PubChem. [Link]
-
Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. (2019). PubMed. [Link]
-
Analysis of Histone Modifications by Mass Spectrometry. (2018). PubMed. [Link]
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (n.d.). National Institutes of Health (NIH). [Link]
-
Site-selective protein conjugation at histidine. (n.d.). National Institutes of Health (NIH) - PMC. [Link]
-
Site-selective protein conjugation at histidine. (2018). PubMed. [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.). National Institutes of Health (NIH) - PMC. [Link]
Sources
- 1. Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. Analysis of Histone Modifications by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in 2-(Bromomethyl)-1-methyl-1H-imidazole reactions
Technical Support Center: 2-(Bromomethyl)-1-methyl-1H-imidazole
Document ID: TSC-2B1M-IMID-2026-01
Last Updated: January 14, 2026
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.
Question 1: I'm observing a significant, highly polar impurity that often precipitates from my reaction mixture. Mass spectrometry suggests it has a molecular weight of ~350 amu, roughly double that of my starting material. What is happening?
Answer:
This is a classic and the most common side reaction observed with this reagent. The impurity is almost certainly the dimer formed through self-quaternization.
-
Expert Analysis (The "Why"): this compound is a bifunctional molecule. It possesses a highly electrophilic benzylic-like bromide (-CH₂Br) and a nucleophilic nitrogen (N3) on the imidazole ring. One molecule can react with another in an SN2 fashion, where the N3 of one imidazole ring attacks the bromomethyl group of a second molecule. This forms a stable, charged imidazolium salt, which is often insoluble in common organic solvents like THF, Dichloromethane, or Toluene, causing it to precipitate.[1] This dimer possesses a formal positive charge and a bromide counter-ion.
-
Mechanism of Dimerization vs. Desired Reaction:
Caption: Competing reaction pathways for this compound.
-
Troubleshooting & Prevention: The key to preventing dimerization is to ensure the concentration of the free imidazole reagent is kept low at all times and that it reacts with your intended nucleophile faster than it can react with itself.
Condition Favors Desired Product Favors Dimerization (Side Product) Concentration High dilution (e.g., <0.1 M) High concentration (>0.5 M) Addition Rate Slow, dropwise addition of the imidazole reagent Rapid or bulk addition of reagents Temperature Low temperature (0 °C or below) to control rate Room temperature or elevated temperatures Nucleophile Strong, unhindered nucleophile present in excess Weak nucleophile or slow-reacting substrate -
Recommended Protocol (High-Dilution Method):
-
Setup: In your primary reaction flask, dissolve your nucleophilic substrate and any base in your chosen anhydrous solvent. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reagent Solution: In a separate flask, prepare a dilute solution of this compound in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the imidazole solution to the primary reaction flask dropwise over a period of 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The goal is to see the consumption of your starting nucleophile and the appearance of the desired product, without a significant buildup of the unreacted imidazole reagent.
-
Question 2: My final product is contaminated with a species that has a mass 98 units lower than the desired product (M-98). What could this be?
Answer:
This impurity is very likely the hydrolyzed byproduct, 2-(hydroxymethyl)-1-methyl-1H-imidazole . This occurs when the bromomethyl group reacts with water instead of your intended nucleophile. The mass difference corresponds to the replacement of Bromine (~79/81 amu) and HBr (~81 amu) with a hydroxyl group (~17 amu).
-
Expert Analysis (The "Why"): The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water (hydrolysis). This side reaction is promoted by the presence of moisture in solvents or non-anhydrous reagents, or during aqueous work-up procedures if the primary reaction is incomplete. The resulting alcohol is structurally similar to the desired product, which can make purification challenging.
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If using reagents like K₂CO₃ or Cs₂CO₃, ensure they are dried in an oven prior to use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Work-up Considerations: Quench the reaction before adding water or aqueous solutions. If the reaction is sluggish, do not let it stir for extended periods at room temperature after the initial phase, as this just provides more opportunity for hydrolysis.
-
Purification: The hydroxyl byproduct is typically more polar than the desired alkylated product but less polar than the dimer. It can often be separated using silica gel column chromatography with a carefully selected solvent gradient (e.g., increasing the methanol percentage in a DCM/MeOH system).
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
The compound should be stored as its hydrobromide salt if possible, as this form is generally more stable and less prone to self-reaction.[2] Store it in a tightly sealed container under an inert atmosphere (argon is preferable), protected from light and moisture, at refrigerated temperatures (2-8 °C). The free base is significantly less stable and should be used immediately after preparation or generated in situ.
Q2: I suspect my starting material is impure. What are common impurities from its synthesis?
Besides the dimer and hydrolyzed product, impurities can arise from the synthesis of the reagent itself. A common route is the bromination of 2-methyl-1-methyl-1H-imidazole. Potential impurities include:
-
Unreacted Starting Material: 2-methyl-1-methyl-1H-imidazole.
-
Over-brominated Species: Bromination on the imidazole ring at the C4 or C5 position can occur, leading to dibromo- or even tribromo-species.[3][4] These can be difficult to separate and may carry through to your final product. Always check the purity of a new batch of reagent by ¹H NMR and LC-MS.
Q3: Can I use a strong base like NaH or LDA with this reagent?
Using a very strong, non-nucleophilic base like NaH is common for deprotonating the nucleophile that will subsequently react with the imidazole reagent. However, you should never mix the strong base directly with this compound, as it could promote elimination reactions or other decomposition pathways. The recommended order of addition is to first deprotonate your substrate with the base, and then add the imidazole electrophile slowly.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common side reactions.
References
- Benchchem. (n.d.). 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide.
- National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. PubChem.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Oae, S., & Ogata, Y. (1982). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Journal of the Chemical Society, Perkin Transactions 2, (7), 861-866.
-
Hollóczki, O., Terleczky, P., Szieberth, D., Mourgas, G., Gudat, D., & Nyulászi, L. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. Retrieved from [Link]
- Butler, A. R., & Shepherd, P. T. (1978). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 982-986.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
Sources
Technical Support Center: Synthesis of 2-(Bromomethyl)-1-methyl-1H-imidazole
Welcome to the technical support resource for the synthesis of 2-(Bromomethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the reliable production of this key chemical intermediate.
As Senior Application Scientists, we have consolidated field-proven insights and fundamental chemical principles to create a practical resource. This center addresses specific experimental issues in a direct question-and-answer format, provides detailed troubleshooting protocols, and explains the causality behind our recommendations.
Reaction Overview: The Wohl-Ziegler Bromination
The synthesis of this compound is most effectively achieved via a radical bromination of the 2-methyl group of 1,2-dimethylimidazole. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, relies on a free-radical chain mechanism, which requires a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemical initiation with UV light.
The key to a high-yield synthesis is promoting the desired radical pathway while suppressing potential side reactions, such as electrophilic addition to the imidazole ring.
Caption: Troubleshooting logic for the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Reagents.
-
Explanation: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture. Radical initiators like AIBN also have a limited shelf life.
-
Solution: It is highly recommended to recrystallize NBS from water before use. Ensure the radical initiator is fresh and has been stored correctly.
-
-
Possible Cause 2: Improper Radical Initiation.
-
Explanation: The radical chain reaction will not begin if the initiator is not effectively decomposed. For thermal initiators like AIBN, the temperature must be appropriate (around 80-90 °C for AIBN in CCl₄). For photochemical initiation, the lamp must be of the correct wavelength and intensity.
-
Solution: For thermal initiation, ensure the reaction mixture reaches the required temperature for the chosen initiator. For photochemical reactions, check the output of the UV lamp and ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex). [1]
-
-
Possible Cause 3: Incorrect Solvent.
-
Explanation: Polar solvents can promote ionic reaction pathways, leading to ring bromination or other side reactions instead of the desired radical substitution on the methyl group.
-
Solution: Use dry, non-polar solvents. Carbon tetrachloride is classic for this reaction, though due to its toxicity, acetonitrile is a common alternative. [2]Ensure the solvent is anhydrous.
-
Problem 2: Significant Formation of 2-(Dibromomethyl)-1-methyl-1H-imidazole
-
Possible Cause 1: Incorrect Stoichiometry.
-
Explanation: Using more than one equivalent of NBS will inevitably lead to the formation of the dibrominated product once the desired monobrominated product has formed.
-
Solution: Use NBS as the limiting reagent. A stoichiometry of 1.0 to 1.1 equivalents relative to 1,2-dimethylimidazole is optimal to drive the reaction to completion while minimizing over-bromination.
-
-
Possible Cause 2: Prolonged Reaction Time.
-
Explanation: Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the desired product to react further with any remaining NBS.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
-
Problem 3: Product Decomposes During Work-up or Purification
-
Possible Cause 1: Hydrolysis or Elimination.
-
Explanation: The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution (e.g., by water) or elimination, particularly in the presence of base. This can lead to the formation of the corresponding alcohol or other degradation products.
-
Solution: Perform the aqueous work-up under neutral or slightly acidic conditions. Avoid using strong bases. Ensure all extractions are performed quickly and the organic layers are thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Possible Cause 2: Decomposition on Silica Gel.
-
Explanation: Standard silica gel is slightly acidic and can promote the decomposition of sensitive compounds like benzylic/allylic halides.
-
Solution: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine). [3]Alternatively, purification by recrystallization is often a better choice if the crude product is sufficiently pure.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1,2-Dimethylimidazole | 96.13 | 50.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 52.5 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 2.5 | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.81 | - | - |
Step-by-Step Methodology
-
Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-dimethylimidazole (4.81 g, 50.0 mmol) and dry carbon tetrachloride (250 mL).
-
Reagent Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, freshly recrystallized) and AIBN (0.41 g, 2.5 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction should become clear as the solid succinimide byproduct floats to the surface.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product often appears as a pale yellow oil or solid.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on deactivated silica gel. [3] Safety Precautions:
-
-
Work in a well-ventilated fume hood.
-
Carbon tetrachloride is toxic and a suspected carcinogen; handle with extreme care. Acetonitrile is a less toxic alternative.
-
NBS is a lachrymator and irritant.
-
AIBN can decompose violently at high temperatures.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Sigma-Aldrich. 2-Bromo-1-methyl-1H-imidazole 95. Product Page.
- National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. PubChem Compound Summary.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- ResearchGate. Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218).
- ResearchGate.
- Boulton, A. J., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole.
-
Li, G., & Wei, J. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(12), 14649-14663. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. [Link]
Sources
Technical Support Center: Purification of Products from 2-(Bromomethyl)-1-methyl-1H-imidazole Alkylation
Welcome to the Technical Support Center for the purification of alkylated products derived from 2-(bromomethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common and complex purification challenges encountered in the synthesis of novel imidazole-based compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after an alkylation reaction with this compound?
A1: The impurity profile can be complex and is highly dependent on the nucleophile and reaction conditions. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Both unreacted this compound and the nucleophile are common.
-
Over-alkylation Products: The newly formed product, now a tertiary amine or a substituted heterocycle, can sometimes be further alkylated by the reactive bromomethyl starting material, leading to the formation of quaternary imidazolium salts.[1] This is especially prevalent with highly reactive alkylating agents or elevated temperatures.[1]
-
Hydrolysis Product: 2-(Hydroxymethyl)-1-methyl-1H-imidazole can form if water is present in the reaction mixture.
-
Regioisomers: If the nucleophile is an unsymmetrically substituted heterocycle (like another imidazole), alkylation can occur at different positions, leading to hard-to-separate regioisomers.[2][3]
-
Solvent Adducts: In some cases, the solvent (e.g., DMF, acetonitrile) can participate in side reactions.
Q2: My target molecule is a salt (imidazolium salt). What is the best general approach for its purification?
A2: Purification of imidazolium salts often requires different strategies than for neutral molecules.
-
Recrystallization: This is often the most effective method for obtaining high-purity imidazolium salts.[4][5] A good starting point is to screen solvent/anti-solvent systems. Common solvents for dissolving imidazolium salts include alcohols (methanol, ethanol) and acetonitrile, while common anti-solvents for precipitation include ethers (diethyl ether, MTBE) and hydrocarbons (hexanes, toluene).[5][6]
-
Precipitation/Trituration: If a good recrystallization system cannot be found, precipitating the crude product from the reaction solvent by adding an anti-solvent can be effective for removing non-polar impurities. The resulting solid can then be washed or triturated with a solvent in which the impurities are soluble but the product is not.[7]
-
Column Chromatography: While possible, chromatography of ionic compounds on silica gel can be challenging due to their high polarity and strong interaction with the stationary phase. Reverse-phase (C18) chromatography is often a more suitable choice.
Q3: I'm struggling with severe peak tailing while trying to purify my neutral alkylated imidazole product on a silica gel column. What's causing this and how do I fix it?
A3: Peak tailing is a very common issue when purifying basic compounds like imidazoles on acidic silica gel.[8] The cause is the strong interaction between the basic nitrogen atoms of your imidazole and the acidic silanol groups (Si-OH) on the silica surface.[8]
To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase.[9] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.[9]
-
Switch to a Different Stationary Phase: Using neutral or basic alumina can be a very effective alternative to silica gel for purifying basic compounds, as it minimizes the acidic interactions that cause tailing.[9]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Scenario: You've identified your product in the crude reaction mixture by TLC/LC-MS, but after performing flash column chromatography on silica gel, the isolated yield is significantly lower than expected.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Irreversible Adsorption | The basic imidazole product may be binding irreversibly to the acidic sites on the silica gel.[8] This is particularly common for highly basic compounds. To test for this, spot your crude material on a 2D TLC plate; if the spot streaks or remains at the origin even with highly polar eluents, irreversible binding is likely.[8] | 1. Add a basic modifier (e.g., 0.5-1% triethylamine) to your eluent.[9] 2. Switch to a neutral stationary phase like alumina.[9] 3. Use reverse-phase chromatography if the compound has sufficient non-polar character. |
| Product Decomposition on Silica | Silica gel is acidic and can cause decomposition of sensitive compounds. To check for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Stir for an hour, then spot the solution on the same TLC plate. If new spots appear or the product spot diminishes, it's likely degrading.[8] | 1. Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. 2. Switch to a neutral stationary phase like alumina.[8] 3. Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. |
| Improper Sample Loading | Loading the sample in a solvent that is too strong (too polar) can cause the product to streak down the column in a broad band, leading to poor separation and mixed fractions. | Use the "dry loading" technique. Adsorb your crude product onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9] This ensures the compound starts as a very narrow band. |
Problem 2: Inseparable Mixture of Product and Starting Material
Scenario: Your desired product and the unreacted this compound have very similar Rf values on TLC, making separation by standard column chromatography difficult.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Similar Polarity | The structural difference between the starting material and the product may not be significant enough to allow for baseline separation on silica gel. This is common if the alkylated nucleophile is of similar size and polarity to the bromide leaving group. | 1. Modify the Solvent System: Experiment with different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol can dramatically change selectivity.[9] 2. Change Stationary Phase: Basic or neutral alumina can offer different selectivity compared to silica.[9] 3. Chemical Quenching: Add a nucleophilic scavenger resin (e.g., an amine-functionalized resin) to the crude reaction mixture before workup. This will react with the excess electrophilic starting material, converting it into a highly polar, resin-bound species that is easily filtered off. |
| Formation of a Quaternary Salt | The starting material can react with your product to form a quaternary imidazolium salt. This salt will have a very different polarity (often staying at the baseline on TLC) and may be confused with other impurities. Check the mass spectrum of the crude mixture for a mass corresponding to [Product + C₅H₇N₂CH₂]⁺. | 1. Acid-Base Extraction: If your desired product is neutral, you can often separate it from the ionic quaternary salt. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with water. The salt will partition into the aqueous layer. 2. Optimize Reaction Conditions: Use a slight excess of the nucleophile relative to the alkylating agent to minimize the chance of the product reacting further.[1] Monitor the reaction closely and stop it as soon as the starting material is consumed.[1] |
Experimental Protocols & Workflows
Protocol 1: General Flash Column Chromatography for a Neutral Imidazole Product
This protocol provides a general guideline for purifying a neutral product from the alkylation reaction.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane or the initial mobile phase). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane or 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase based on your prior TLC analysis. A common gradient might be from 5% ethyl acetate in hexane to 50% ethyl acetate in hexane.[9]
-
Troubleshooting Tip: If peak tailing is observed on TLC, add 0.5% triethylamine to both the low- and high-polarity solvents of your mobile phase.[9]
-
-
Fraction Collection & Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Workflow: Purification Strategy Decision Tree
The following diagram outlines a decision-making process for selecting a primary purification strategy.
Caption: Decision tree for selecting a primary purification method.
References
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
- BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
-
Reddit r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
- BenchChem. (n.d.). 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide.
- Google Patents. (n.d.). JP2008133248A - Method for producing imidazolium salt.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide? Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]
- ScienceDirect. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities.
-
LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. Retrieved from [Link]
- International Agency for Research on Cancer. (n.d.). 2-METHYLIMIDAZOLE.
- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.
-
National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
ResearchGate. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Retrieved from [Link]
-
The University of Akron IdeaExchange. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
-
MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]
-
ResearchGate. (2017). A conventional synthesis and characterization of some novel substituted N-{(2-methyl/mercapto-1H-benzo[d]imidazol-1-yl)methyl}substituted benzenamine.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-1H-imidazole. Retrieved from [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16681-59-7,2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
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- 3. reddit.com [reddit.com]
- 4. JP2008133248A - Method for producing imidazolium salt - Google Patents [patents.google.com]
- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity of 2-(Bromomethyl)-1-methyl-1H-imidazole
Welcome to the technical support center for 2-(bromomethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of its apparent low reactivity in various synthetic applications. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure your success.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized for introducing the 1-methyl-1H-imidazol-2-ylmethyl moiety. While the bromomethyl group suggests a reactive electrophile for nucleophilic substitution, researchers often encounter sluggish or incomplete reactions. This perceived "low reactivity" stems from the electronic properties of the imidazole ring, which can influence the stability of the transition state and the leaving group ability of the bromide. This guide will explore the underlying reasons for this behavior and provide actionable solutions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.
Issue 1: My N-alkylation reaction with this compound is not proceeding to completion, resulting in low yields.
Question: I'm attempting to N-alkylate a primary or secondary amine with this compound using standard conditions (e.g., K₂CO₃ in acetonitrile), but I'm seeing a significant amount of unreacted starting material. What's going wrong and how can I drive the reaction to completion?
Answer: This is a common observation. Several factors can contribute to incomplete N-alkylation reactions with this reagent. Let's break down the potential causes and solutions.
Diagram: Troubleshooting a Stalled N-Alkylation Reaction
Technical Support Center: Strategic Control of Alkylation Reactions with 2-(Bromomethyl)-1-methyl-1H-imidazole
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-1-methyl-1H-imidazole. Our focus is to provide actionable, in-depth solutions to the common yet critical challenge of preventing undesirable di-alkylation side reactions. By understanding the underlying mechanisms and controlling key parameters, you can achieve clean, selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant di-alkylation byproduct when reacting this compound with our primary amine substrate. What is the primary cause and how can we suppress it?
A1: This is a classic case of competitive reactivity. The mono-alkylated product, which is your desired compound, still possesses a nucleophilic nitrogen (N3) on the imidazole ring. This site can compete with your starting amine for the remaining this compound, leading to a second alkylation event and the formation of a quaternary imidazolium salt.
Core Mechanistic Driver: The N3 atom of the imidazole ring in your mono-alkylated product remains a potent nucleophile. Under reaction conditions that are too harsh or improperly stoichiometrically balanced, this site will attack the electrophilic methylene carbon of a second molecule of the alkylating agent.
Primary Strategies for Prevention:
-
Stoichiometric Control: The most direct method is to limit the amount of the alkylating agent. Use the alkylating agent as the limiting reagent. A slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents of your amine) will ensure the bromomethylimidazole is consumed before it can react with your product.
-
Controlled Addition: Instead of adding all the alkylating agent at once, a slow, controlled addition via a syringe pump is highly effective. This maintains a very low instantaneous concentration of the electrophile, heavily favoring the reaction with the more abundant and often more nucleophilic starting amine over the mono-alkylated product.
-
Temperature Management: Lowering the reaction temperature (e.g., starting at 0 °C and slowly warming to room temperature) decreases the reaction rate. This provides a wider kinetic window to favor the more reactive primary nucleophile over the less reactive product, thus enhancing selectivity.
Q2: Which base should I choose, and does the amount of base matter for preventing di-alkylation?
A2: Yes, the choice and amount of base are critical. The base's role is to neutralize the HBr formed during the reaction. However, a strong or excess base can deprotonate the N-H of a secondary amine product or other acidic protons, inadvertently increasing the nucleophilicity of your product and promoting the undesired second alkylation.
Base Selection Rationale:
-
Recommended Bases: Use mild, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like diisopropylethylamine (DIPEA) are also excellent choices as they are sterically hindered and primarily act as proton scavengers.
-
Bases to Avoid: Avoid strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or alkoxides (e.g., NaOEt) unless your substrate specifically requires them and you have optimized other conditions. These can generate highly reactive anions that lead to a loss of selectivity.
-
Stoichiometry of Base: Use approximately 1.5 to 2.0 equivalents of base. This is sufficient to neutralize the acid byproduct and facilitate the primary reaction without creating an overly basic environment that could promote side reactions.
Troubleshooting & Optimization Protocols
Guide 1: Protocol for Selective Mono-N-Alkylation of a Primary Amine
Objective: To maximize the yield of the mono-alkylated product while minimizing the di-alkylated quaternary salt byproduct.
Troubleshooting Flowchart: A Logic-Driven Approach
Technical Support Center: Purification Strategies for Reactions Involving 2-(Bromomethyl)-1-methyl-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 2-(bromomethyl)-1-methyl-1H-imidazole from reaction mixtures. This reagent is a valuable building block, but its polarity and reactivity can complicate product purification. This document is designed to provide you with the expertise and validated protocols needed to overcome these challenges efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of reactions involving this compound.
Q1: Why is this compound difficult to remove?
A: this compound possesses a combination of chemical properties that complicate its removal:
-
High Polarity: The imidazole ring makes the molecule quite polar, leading to high solubility in polar organic solvents and even some aqueous solutions. This can make separation from polar products challenging.
-
Reactivity: As an alkylating agent, it can react with nucleophilic species present during workup or chromatography (e.g., water, alcohols, or amine additives), forming new impurities that also need to be removed.
-
Basic Nature: The imidazole ring is basic and can interact with acidic surfaces, such as standard silica gel, leading to streaking and poor separation during column chromatography.[1]
Q2: My TLC shows a baseline spot that I suspect is the unreacted starting material. How can I confirm this?
A: Co-spotting on a TLC plate is the definitive method. Prepare three lanes on your TLC plate:
-
Lane 1: A small spot of your crude reaction mixture.
-
Lane 2: A small spot of a standard solution of pure this compound.
-
Lane 3: A "co-spot" where you first apply a spot of your crude mixture, and then carefully apply a spot of the standard solution directly on top of it.
After developing the plate, if the baseline spot in your crude mixture is indeed the starting material, you will see a single, merged spot in Lane 3 at the same Rf as the spots in Lane 1 and Lane 2.
Q3: I tried a standard aqueous workup, but a significant amount of the starting material remains in my organic layer. What went wrong?
A: Due to its polarity, this compound can have significant solubility in common organic solvents used for extraction (like ethyl acetate or dichloromethane). A simple water wash is often insufficient. Acidic washes are generally more effective at protonating the basic imidazole, rendering it more water-soluble and pulling it into the aqueous phase.[2]
Q4: Can I use distillation to remove this impurity?
A: Distillation is generally not a suitable method. The boiling point of related compounds like 2-bromo-1-methyl-1H-imidazole is high (172 °C), and many organic products may not be stable at the temperatures required for its removal.[3][4] Furthermore, if your desired product is also a high-boiling liquid or a solid, separation by distillation will be impractical.
Part 2: Troubleshooting and In-Depth Purification Strategies
This section provides detailed protocols and the scientific rationale for several purification methods. The optimal choice depends on the properties of your desired product.
Decision Workflow for Purification Strategy
Before selecting a method, use this decision tree to guide your choice based on your product's characteristics.
Caption: Decision tree for selecting a purification method.
Method 1: Enhanced Liquid-Liquid Extraction (LLE)
Principle: This technique exploits the difference in solubility of compounds between two immiscible liquids.[5][6][7] By adjusting the pH of the aqueous phase, we can change the ionization state of the basic imidazole impurity, making it preferentially partition into the aqueous layer while the neutral organic product remains in the organic layer.[2][8]
Best For: Neutral or non-basic organic products that are stable to dilute acid.
-
Initial Quench: Quench the reaction mixture with water or a suitable aqueous solution as your primary reaction protocol dictates.
-
Solvent Addition: Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or 5% aqueous citric acid. Wash 2-3 times.
-
Causality: The acid protonates the nitrogen atoms on the imidazole ring, forming a water-soluble salt that is extracted from the organic phase.
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine).
-
Causality: Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up any emulsions that may have formed.[2]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Validation: Check the purity of the crude product by TLC or LC-MS to confirm the removal of the imidazole starting material.
| Problem | Potential Cause | Solution |
| Emulsion forms at the interface. | Agitation was too vigorous; presence of surfactants. | Add brine to the separatory funnel and swirl gently. Allow the funnel to stand for an extended period. If persistent, filter the entire mixture through a pad of Celite. |
| Imidazole still present after wash. | Acid concentration was too low; insufficient number of washes. | Increase the number of acidic washes. Use a slightly more concentrated acid, but be mindful of product stability. |
| Product is lost to the aqueous layer. | The product itself is basic and was protonated by the acid wash. | If your product is basic, this method is unsuitable. Consider flash chromatography or scavenger resins instead. |
Method 2: Scavenger Resins
Principle: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, removing them from solution.[9][10] For this compound, which is an electrophilic alkylating agent, a nucleophilic scavenger resin is ideal. The product is purified by simple filtration.
Best For: Situations where the product is sensitive, difficult to separate by other means, or when a non-chromatographic method is desired for speed and simplicity.
Caption: General workflow for purification using a scavenger resin.
-
Resin Selection: Choose a resin with nucleophilic functional groups. Amine-based resins are highly effective at scavenging alkyl halides.[11]
-
Stoichiometry: Use a 2-4 fold molar excess of the scavenger resin relative to the initial amount of this compound used in the reaction.
-
Procedure: a. Dissolve the crude reaction mixture in a suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)). b. Add the calculated amount of scavenger resin. c. Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the starting material by TLC or LC-MS. d. Once the reaction is complete, filter the mixture through a fritted funnel or a cotton plug. e. Wash the collected resin with additional fresh solvent to ensure complete recovery of the product. f. Combine the filtrates and remove the solvent under reduced pressure.
| Problem | Potential Cause | Solution |
| Incomplete removal of impurity. | Insufficient equivalents of resin; short reaction time; poor solvent choice. | Increase the equivalents of resin and/or the reaction time. Ensure the solvent fully swells the resin and dissolves the crude mixture. |
| Product binds to the resin. | Product has an electrophilic site that reacts with the nucleophilic resin. | This method is not suitable. Choose a different purification technique. |
Method 3: Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[13] The high polarity of this compound means it will have a strong affinity for a polar stationary phase like silica gel.[14]
Best For: Products that are significantly less polar than the imidazole starting material. It is a versatile but more time- and solvent-intensive method.[13]
-
Stationary Phase Selection:
-
Standard Silica Gel: Suitable for many neutral or acidic products.
-
Deactivated Silica: If your product is basic or sensitive, or if you observe streaking, deactivate the silica by flushing the packed column with an eluent containing 1-2% triethylamine before loading the sample.[15][16]
-
Amine-Functionalized Silica or Alumina: These are excellent alternatives for purifying basic compounds and can prevent streaking of the imidazole impurity.[1][17]
-
-
Solvent System (Eluent) Selection:
-
Use TLC to find a solvent system that provides good separation. Aim for an Rf value of ~0.2-0.3 for your desired product, while the imidazole impurity remains at or near the baseline (Rf = 0).
-
Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients. For very polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach using Acetonitrile/Water might be necessary.[18]
-
-
Column Loading and Elution:
| Problem | Potential Cause | Solution |
| Streaking of the imidazole impurity. | The basic imidazole is interacting strongly with acidic silanol groups on the silica surface. | Use deactivated silica (add 1-2% triethylamine to your eluent) or switch to a different stationary phase like alumina or amine-functionalized silica.[1][15][16] |
| Co-elution of product and impurity. | Poor solvent system selection; column overloading. | Re-optimize the eluent system using TLC to achieve better separation. Use a shallower gradient. Ensure you have not loaded too much crude material onto the column. |
| Compound is not eluting ("stuck on column"). | The compound is extremely polar or has decomposed on the silica. | Test compound stability on a TLC plate.[19] If stable, increase eluent polarity drastically (e.g., switch to a DCM/MeOH system). Consider reversed-phase chromatography if the compound is very polar.[19] |
References
-
Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. [Link]
-
Liquid-liquid Extraction . Journal of New Developments in Chemistry - Open Access Pub. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Scavenger Resins . Amerigo Scientific. [Link]
-
Metal scavengers for organic purification . Biotage. [Link]
-
ISOLUTE® SCX-2 | Metal scavenger/scavenger . Biotage. [Link]
-
Liquid–liquid extraction . Wikipedia. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION . Chemistry LibreTexts. [Link]
-
2-(Bromomethyl)-1H-imidazole . PubChem. [Link]
-
Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]
-
Sample Preparation – Liquid-Liquid Extraction . SCION Instruments. [Link]
-
Scavenger resin . Wikipedia. [Link]
-
For highly polar compound, how to do the purification? . ResearchGate. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview . Master Organic Chemistry. [Link]
-
Purification of strong polar and basic compounds . Reddit. [Link]
-
column chromatography & purification of organic compounds . YouTube. [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting . Journal of Chromatographic Science. [Link]
-
7.6.1. Elimination of Alkyl Halides . Chemistry LibreTexts. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. Chromatography [chem.rochester.edu]
Technical Support Center: Stability and Handling of 2-(Bromomethyl)-1-methyl-1H-imidazole in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(Bromomethyl)-1-methyl-1H-imidazole. This versatile reagent is a valuable building block in medicinal chemistry and materials science due to the reactive nature of its bromomethyl group. However, this high reactivity is also the source of its primary stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the stability issues associated with this compound in solution and to offer practical, field-proven strategies for its successful handling and use. Our goal is to move beyond simple instructions and explain the chemical principles behind our recommendations, empowering you to troubleshoot issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the inherent properties and handling of this compound.
Q1: What is the primary chemical reason for the instability of this compound in solution?
A1: The principal cause of instability is the high reactivity of the C-Br bond in the bromomethyl group. The carbon atom is analogous to a benzylic carbon, making it highly electrophilic and susceptible to nucleophilic substitution (an SN2-type reaction). The bromide ion (Br⁻) is an excellent leaving group, further facilitating this reaction. Virtually any nucleophile present in the solution, including solvents, additives, or even trace amounts of water, can attack this electrophilic carbon, leading to the displacement of the bromide and degradation of the starting material.[1][2]
Caption: General mechanism of nucleophilic degradation.
Q2: What are the most common degradation pathways and resulting byproducts?
A2: The most prevalent degradation pathway is hydrolysis, caused by the reaction with water. Even trace moisture in solvents can lead to the formation of 2-(hydroxymethyl)-1-methyl-1H-imidazole and hydrobromic acid (HBr). Other common pathways include reactions with nucleophilic solvents (e.g., methanol yielding a methoxy ether) or reagents (e.g., amines). Under more aggressive conditions, such as exposure to strong oxidants or high-intensity light, degradation of the imidazole ring itself can occur, though this is less common under typical synthetic conditions.[3][4]
Caption: The primary degradation pathway via hydrolysis.
Q3: What are the definitive storage and handling recommendations?
A3: Proper storage is critical to maintaining the integrity of the compound. Both the solid material and its solutions are sensitive to temperature, moisture, and light. Adherence to the following conditions, derived from safety data sheets and empirical evidence, is essential.[5][6][7]
| Form | Temperature | Atmosphere | Container | Light Conditions |
| Solid | 2–8°C (Refrigerated) | Dry, inert gas recommended | Tightly sealed, moisture-proof | Protect from light (amber vial) |
| Solution | Use immediately. If short-term storage is unavoidable, store at -20°C. | Inert (Nitrogen or Argon) | Tightly sealed with a septum | Protect from light (amber vial) |
Q4: Which solvents are appropriate for preparing solutions, and which must be avoided?
A4: The choice of solvent is the most critical factor in preventing premature degradation. The ideal solvent is aprotic, non-nucleophilic, and anhydrous.
| Solvent Class | Recommendation & Rationale | Examples |
| Highly Recommended | Aprotic, Non-Nucleophilic: These solvents do not have acidic protons and are poor nucleophiles, minimizing the risk of solvolysis. Ensure they are anhydrous grade. | Anhydrous Acetonitrile (MeCN), Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene |
| Use with Caution | Aprotic, Polar: While aprotic, some can be hygroscopic or contain nucleophilic impurities. Use immediately after preparation. | Anhydrous Dimethylformamide (DMF) |
| Strictly Avoid | Protic, Nucleophilic: These solvents will rapidly react with the compound, leading to complete degradation. | Water, Methanol, Ethanol, Isopropanol, any alcohol |
| Strictly Avoid | Nucleophilic (Aprotic): These solvents are highly nucleophilic and will readily degrade the reagent. | Dimethyl sulfoxide (DMSO), Amines (e.g., Triethylamine as solvent) |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is poor, and TLC/LC-MS analysis shows the consumption of my starting material but multiple unknown spots instead of the desired product.
This is the most common issue and almost always points to the degradation of the this compound before or during the reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1864074-91-8|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-1H-imidazole 97 16681-56-4 [sigmaaldrich.com]
Technical Support Center: Peptide Alkylation with Imidazole Derivatives
Welcome to the technical support center for peptide alkylation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazole derivatives for peptide modification. As Senior Application Scientists, we've designed this resource to be a practical, field-proven guide that explains not just the "how," but the "why" behind these experimental choices.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, structured in a question-and-answer format.
Category 1: Low Alkylation Yield & Reaction Optimization
Q1: Why am I observing low or no alkylation of my cysteine-containing peptide?
Several factors can contribute to poor alkylation efficiency. The most common culprits are suboptimal pH, incomplete reduction of disulfide bonds, insufficient reagent concentration, or reagent degradation. The reaction's success hinges on the nucleophilic thiol group of a cysteine residue attacking the alkylating agent.
-
Suboptimal pH: The alkylation of cysteine residues is highly pH-dependent. The thiol group (-SH) of cysteine must be deprotonated to its more nucleophilic thiolate form (-S⁻) to efficiently react. This is favored at a pH above the pKa of the cysteine's thiol group, which is typically around 8.3.[1] If the pH is too low, the concentration of the reactive thiolate is insufficient to drive the reaction forward.
-
Incomplete Disulfide Reduction: Cysteine residues within a peptide can form disulfide bonds (cystine). These must be fully reduced to free thiol groups to be available for alkylation.[1] Incomplete reduction is a common source of low yield.
-
Reagent Instability: Imidazole-based alkylating agents, like many alkylating reagents, can be susceptible to hydrolysis or degradation, especially when not stored or handled properly. Solutions should ideally be prepared fresh before use and protected from light.[1]
-
Insufficient Reagent: The stoichiometry of the alkylating agent to the peptide is critical. An insufficient amount will naturally lead to an incomplete reaction.
Q2: How can I optimize reaction conditions (pH, temperature, stoichiometry) for better yield?
Optimization is key to successful alkylation. A systematic approach to adjusting reaction parameters will significantly improve your results.
-
pH Adjustment: Ensure your reaction buffer is maintained at a pH between 7.5 and 8.5. A common choice is a buffer like HEPES at pH 8.2.[2] It's crucial to control the pH precisely to ensure efficient alkylation.[3]
-
Temperature and Time: Most alkylation reactions proceed efficiently at room temperature (around 20-25°C) to 37°C.[3] A typical reaction time is 30-60 minutes in the dark to prevent light-induced degradation of the reagent. While higher temperatures can speed up the reaction, they also increase the risk of side reactions.[2][4]
-
Stoichiometry: A molar excess of the alkylating agent is generally recommended to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the imidazole derivative over the concentration of cysteine residues. However, this may need to be optimized for your specific peptide.[2]
Category 2: Side Reactions & Impurities
Q3: I'm seeing unexpected peaks in my HPLC/MS analysis. What are common side products with imidazole-based alkylation?
While cysteine's thiol group is the primary target, other nucleophilic residues can also react with alkylating agents, leading to side products.[2]
-
Alkylation of Other Residues: Besides cysteine, alkylation can occur on the side chains of other amino acids like histidine, lysine, methionine, aspartic acid, and glutamic acid, as well as the N-terminus of the peptide.[2][5] The extent of these side reactions is often dependent on the pH and the specific reactivity of the alkylating agent.
-
Over-alkylation: Using a large excess of the alkylating agent or prolonged reaction times can lead to di- or even tri-alkylation on a single residue, though this is less common.[2]
-
Hydrolysis of Reagent: The alkylating reagent itself can be hydrolyzed, creating additional impurities that may be detected in your analysis.
Q4: How can I minimize the formation of these side products?
Minimizing side reactions is crucial for obtaining a pure product and simplifying downstream purification.
-
Optimize Stoichiometry: Use the lowest effective concentration of the alkylating reagent that still provides a high yield for the target reaction. A systematic titration of the reagent concentration can help identify this sweet spot.[2]
-
Control pH and Temperature: As mentioned, maintaining the pH in the optimal range (7.5-8.5) and avoiding excessive temperatures can help favor the desired cysteine alkylation over side reactions.[4]
-
Quench the Reaction: After the desired reaction time, quench any remaining active alkylating agent by adding a thiol-containing compound like DTT or 2-mercaptoethanol.
The following table summarizes recommended starting conditions for optimizing your peptide alkylation reaction.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Maximizes the concentration of the reactive thiolate form of cysteine.[1][3] |
| Temperature | Room Temperature (20-25°C) to 37°C | Balances reaction rate with minimizing side reactions.[2][3] |
| Time | 30 - 60 minutes (in the dark) | Sufficient for reaction completion while minimizing reagent degradation.[2] |
| Reagent Molar Excess | 10-20x over Cysteine | Drives the reaction to completion. May require optimization.[2] |
| Reducing Agent | DTT or TCEP (5-10 mM) | Ensures all cysteine residues are in their reduced, reactive form.[2] |
Category 3: Reagent & Peptide Handling
Q5: My imidazole derivative reagent seems to be degrading. How should I properly store and handle it?
Proper handling and storage of your reagents are fundamental for reproducible results. Imidazole derivatives, particularly those with reactive functional groups, can be sensitive.
-
Storage: Store the solid reagent in a desiccator at the recommended temperature (often -20°C), protected from light and moisture.
-
Solution Preparation: Prepare solutions of the alkylating agent fresh for each experiment.[1] Dissolve the reagent in an appropriate solvent like DMF, DMSO, or acetonitrile immediately before adding it to the reaction mixture.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to avoid introducing contaminants that could catalyze degradation.
Q6: Are there specific peptide sequences that are problematic for imidazole-based alkylation?
Yes, certain sequences can present challenges.
-
Steric Hindrance: Cysteine residues flanked by bulky amino acids (e.g., Trp, Tyr, Phe) may be less accessible to the alkylating reagent, potentially slowing down the reaction rate or requiring more stringent conditions.
-
Nearby Nucleophiles: Sequences with a high density of other nucleophilic residues (e.g., His, Lys) near the target cysteine may be more prone to side reactions.
-
Aggregation-Prone Sequences: Peptides with hydrophobic stretches can aggregate, sequestering the cysteine residues and making them unavailable for alkylation. In such cases, adding denaturants or organic co-solvents may be necessary.[4]
Category 4: Analytical & Purification Challenges
Q7: What are the best practices for monitoring the reaction progress?
Monitoring the reaction allows you to determine the optimal reaction time and confirm completion.
-
LC-MS Analysis: The most direct way to monitor the reaction is by taking small aliquots at different time points and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS).[6] You can track the disappearance of the starting peptide mass and the appearance of the alkylated product mass.
-
Ellman's Test: This colorimetric assay can be used to quantify the number of free thiol groups remaining in the solution, providing an indirect measure of reaction progress.
Q8: What are the recommended methods for purifying the alkylated peptide product?
Post-reaction purification is essential to remove excess reagents, byproducts, and unreacted peptide.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[7][8] The separation is based on the hydrophobicity of the peptide and impurities. A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[8]
-
Solid-Phase Extraction (SPE): For desalting and initial cleanup, SPE with a C18 cartridge can be a rapid and effective first step before final purification by HPLC.[9]
Visualizations & Protocols
General Mechanism of Cysteine Alkylation
The diagram below illustrates the nucleophilic substitution reaction where the thiolate anion of a cysteine residue attacks the electrophilic carbon of an imidazole-based alkylating agent.
Caption: General mechanism of cysteine S-alkylation.
Troubleshooting Workflow for Low Alkylation Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction yield.
Caption: Troubleshooting workflow for low alkylation yield.
Standard Protocol for Peptide Alkylation
This protocol provides a starting point for the alkylation of a cysteine-containing peptide in solution.
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM HEPES, pH 8.2) to a final concentration of 1-5 mg/mL.
-
Reduction (if necessary): If the peptide contains disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 56°C for 25 minutes.[2]
-
Alkylation: a. Prepare a fresh stock solution of the imidazole-based alkylating agent (e.g., 100 mM in DMF or DMSO). b. Add the alkylating agent to the reduced peptide solution to achieve a final concentration of 14 mM (this represents a significant molar excess for most peptide concentrations).[2] c. Incubate the reaction mixture for 30 minutes at room temperature in the dark.[2]
-
Quenching: Stop the reaction by adding DTT to a final concentration of 20 mM to scavenge any unreacted alkylating agent.
-
Analysis & Purification: a. Analyze a small aliquot of the reaction mixture by LC-MS to confirm the reaction completion. b. Purify the bulk of the sample using RP-HPLC.
References
-
Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2692-2702. [Link]
-
Nencetti, S., et al. (2022). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Polypeptide Group. (2001). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-10. [Link]
-
Sharma, B., et al. (2024). Advances in Therapeutic Peptides Separation and Purification. Molecules, 29(5), 1146. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
ResearchGate. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
Nest Group. (2009). A Brief Overview of Polypeptide Purification Techniques. [Link]
-
Castro-Vargas, H.I., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(22), 5398. [Link]
-
Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2656–2664. [Link]
-
Quintyn, R.S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2535–2544. [Link]
-
Paulech, J., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(9), 2616–2631. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Alkylation of Substituted Imidazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective alkylation of substituted imidazoles. The ambident nucleophilic nature of the imidazole ring often leads to challenges in controlling the site of alkylation (N1 vs. N3), resulting in isomeric mixtures that can be difficult to separate.[1] This resource is designed to help you navigate these challenges by understanding the underlying principles and applying proven strategies to achieve your desired regioisomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that govern regioselectivity in imidazole alkylation.
Q1: Why is controlling regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles so challenging?
A: The core challenge arises from the tautomerism of the imidazole ring and the delocalization of the negative charge in the corresponding imidazolide anion formed after deprotonation. In an unsymmetrical 4(5)-substituted imidazole, the two nitrogen atoms (N1 and N3) are chemically distinct. Upon deprotonation with a base, the resulting anion has its charge shared across both nitrogens, making both susceptible to electrophilic attack by an alkylating agent.[1] The final product ratio is a sensitive function of steric hindrance, electronic effects, and the specific reaction conditions employed.[2]
Q2: What are the primary factors that dictate the N1 vs. N3 alkylation ratio?
A: The regiochemical outcome is a delicate balance of several competing factors:
-
Steric Effects: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. This effect becomes more pronounced with bulkier substituents on the imidazole ring and/or a bulkier incoming alkylating agent.[2][3]
-
Electronic Effects: The electronic nature of substituents on the imidazole ring significantly influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the electron density of the entire ring but have a more pronounced deactivating effect on the closer nitrogen. Consequently, alkylation often occurs at the nitrogen atom further away from the EWG.[2]
-
Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can tip the regioselective balance. For instance, different bases can lead to varying degrees of ion-pairing, which can influence the accessibility of the nitrogen atoms.
Q3: How do electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the imidazole ring affect regioselectivity?
A:
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CO₂R): An EWG at the 4(5)-position deactivates the entire ring towards electrophilic attack but has a stronger inductive effect on the proximal nitrogen (N3 in the 4-substituted tautomer). This makes the distal nitrogen (N1) more nucleophilic and thus the preferred site of alkylation.[2]
-
Electron-Donating Groups (e.g., -CH₃, -OR): EDGs increase the overall nucleophilicity of the imidazole ring. Their directing effect is typically less pronounced than that of EWGs and is often overridden by steric considerations.
Q4: I've seen protocols using different bases like NaH, K₂CO₃, and Cs₂CO₃. Does the base's counter-ion play a role?
A: Yes, the counter-ion can play a significant role, particularly in less polar solvents. Smaller, "harder" cations like Na⁺ may coordinate more tightly with the more electronegative nitrogen, potentially blocking it from the electrophile. Larger, "softer" cations like Cs⁺ are more loosely associated. The use of cesium carbonate (Cs₂CO₃) is often reported to be highly effective, which may be due to the increased nucleophilicity of the "naked" imidazolide anion or potential chelation effects that favor one regioisomer.[4][5]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides actionable solutions to specific problems encountered during imidazole alkylation experiments.
Problem: My reaction yields a difficult-to-separate mixture of N1 and N3 alkylated isomers. How can I improve selectivity?
Answer: Achieving high regioselectivity often requires a systematic optimization of reaction conditions. The goal is to amplify the influence of either steric or electronic factors.
Troubleshooting Steps:
-
Amplify Steric Effects to Favor the Less Hindered Nitrogen:
-
Increase the Bulk of the Alkylating Agent: If your synthesis allows, switching from methyl iodide to a bulkier electrophile like isopropyl bromide or benzyl bromide will significantly increase the preference for the less hindered nitrogen.[2]
-
Use a Bulky Base: Employing a sterically demanding base can selectively deprotonate the less hindered N-H, although this is a less common strategy for imidazoles compared to other heterocycles.
-
Solvent Choice: Non-polar solvents can sometimes enhance steric effects.
-
-
Leverage Electronic Effects:
-
If your imidazole has an EWG, alkylation will generally favor the nitrogen atom farther from the group. To enhance this, ensure the reaction is under thermodynamic control where possible (longer reaction times, sometimes higher temperatures, though this can also lower selectivity).
-
-
Optimize the Base and Solvent System:
-
For General Cases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile (MeCN) are excellent starting points. Cs₂CO₃ is often superior for achieving high yields.[4]
-
Forcing Conditions: For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF ensures complete deprotonation to the imidazolide anion.[4][6] The reaction of the anion is then governed by the inherent steric and electronic properties of the substrate.
-
Problem: My reaction is very slow or results in a low yield of the desired product.
Answer: Low yields or incomplete reactions are typically due to insufficient nucleophilicity of the imidazole, low reactivity of the alkylating agent, or poor reaction setup.[4]
Troubleshooting Steps:
-
Ensure Complete Deprotonation: The N-H of imidazole must be deprotonated to make it a potent nucleophile. If you are using a weak base like K₂CO₃ with a deactivated imidazole (containing an EWG), the deprotonation equilibrium may be unfavorable.
-
Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (THF or DMF). This will irreversibly deprotonate the imidazole.[4]
-
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.
-
Increase the Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the rate. However, be aware that this can sometimes decrease regioselectivity. Monitor the reaction by TLC or LC-MS to avoid decomposition or side reactions.[7]
-
Use Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, especially for sterically hindered substrates.[3]
Problem: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct.
Answer: The formation of a quaternary imidazolium salt occurs when the N-alkylated imidazole product undergoes a second alkylation.[3] This is common when the product is as nucleophilic as the starting material and a reactive alkylating agent is used in excess.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the imidazole (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent) to ensure the electrophile is consumed before it can react with the product.[3]
-
Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated imidazole at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first.
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting imidazole is gone to minimize the formation of the dialkylated product.[3]
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General N-Alkylation using K₂CO₃ in DMF
This method is a robust starting point for many substituted imidazoles, often favoring the less sterically hindered product.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted imidazole (1.0 eq).
-
Add Base and Solvent: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add Alkylating Agent: Add the alkylating agent (1.1 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Regioselective N-Alkylation via an SEM-Protecting Group
For cases requiring unambiguous regioselectivity, especially for preparing 1-alkyl-4-substituted imidazoles, a protecting group strategy can be invaluable. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful.[8]
-
Protection: Protect the starting 4(5)-substituted imidazole with SEM-Cl to afford the N1-SEM protected intermediate.
-
SEM-Switch (if necessary): To access the other regioisomer, the SEM group can be transferred from N1 to N3 under specific conditions, effectively "switching" the reactive site.[8]
-
N-Alkylation: Alkylate the free nitrogen of the N-SEM-imidazole. For example, alkylating the N3-SEM-4-substituted-imidazole will direct the alkyl group to the N1 position.
-
Deprotection: Cleave the SEM group under acidic conditions (e.g., TBAF or HCl) to yield the desired, single-regioisomer N-alkylated imidazole.[8]
Section 4: Data Summaries and Visual Guides
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Imidazole Substituent | Bulky group (e.g., -tBu, -iPr) | Increased selectivity for the distal N | Steric hindrance disfavors attack at the proximal N.[2] |
| Electron-Withdrawing Group (-NO₂) | Increased selectivity for the distal N | The proximal N is electronically deactivated.[2] | |
| Alkylating Agent | Bulky electrophile (e.g., BnBr) | Increased selectivity for the less hindered N | Steric clash with the imidazole substituent.[2] |
| Reactive electrophile (e.g., MeI) | Can decrease selectivity; risk of dialkylation | High reactivity can overcome subtle steric/electronic biases.[3] | |
| Base / Counter-ion | NaH (Na⁺) in THF | Often favors the less hindered N | Strong, irreversible deprotonation.[6] |
| Cs₂CO₃ (Cs⁺) in DMF | Can favor the more hindered N in some cases | The large, soft cation is less coordinating.[5] | |
| Solvent | Polar aprotic (DMF, MeCN) | Generally good for reaction rates | Solubilizes ionic intermediates.[4] |
| Non-polar (Toluene, Dioxane) | May enhance steric directing effects | Promotes ion-pairing, which can influence site accessibility. |
Visual Guides (Graphviz)
Caption: Key factors influencing N1 vs. N3 regioselectivity.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. (BenchChem).
- N-Alkylation of imidazoles - University of Otago. (University of Otago).
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. (NIH)
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (Reddit).
- preventing side reactions in sodium imidazole mediated alkyl
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (Beilstein Journals).
Sources
- 1. reddit.com [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cysteine Modification: The Established Workhorse Iodoacetamide versus the Potential of 2-(Bromomethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The strategic and selective modification of cysteine residues is a cornerstone of contemporary proteomics, chemical biology, and drug development. The unique nucleophilicity of the cysteine thiol group provides a reactive handle for a variety of chemical probes and therapeutic agents. In proteomics, the alkylation of cysteines is a critical step to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry.[1] For drug development, the irreversible covalent modification of a target cysteine can lead to compounds with enhanced potency and prolonged duration of action.
For decades, iodoacetamide (IAA) has been the go-to reagent for cysteine alkylation, a reliable workhorse in laboratories worldwide.[2] Its high reactivity and the extensive body of literature detailing its use make it a trusted choice. However, the very reactivity that makes IAA effective also contributes to a notable degree of off-target modifications, which can complicate data interpretation.[3][4] This has spurred the search for alternative alkylating agents with improved specificity.
This guide provides an in-depth comparison of the well-characterized iodoacetamide with the theoretically promising, yet less explored, 2-(bromomethyl)-1-methyl-1H-imidazole. While direct comparative experimental data for the latter is scarce, we will extrapolate its potential performance based on fundamental chemical principles and data from related compounds. This guide will equip researchers with the necessary information to make an informed decision on the most suitable reagent for their specific application.
Mechanism of Action: A Tale of Two Electrophiles
Both iodoacetamide and this compound modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of cysteine, the thiolate anion, acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkylating agent. This results in the formation of a stable thioether bond and the displacement of a halide leaving group (iodide for IAA and bromide for the imidazole derivative).
Caption: SN2 reaction mechanism of cysteine modification.
The reactivity of these haloacetyl reagents is significantly influenced by the nature of the halogen. Iodide is a better leaving group than bromide, which in turn is better than chloride. This suggests that iodoacetamide is inherently more reactive than its bromo- and chloro- counterparts.[5] The imidazole ring in this compound may also influence the reactivity of the adjacent bromomethyl group through electronic effects.
Performance Comparison: Established Data Meets Theoretical Promise
The selection of an alkylating agent hinges on a balance between reaction efficiency and specificity. The ideal reagent would rapidly and completely modify all cysteine residues with minimal off-target effects.
Reactivity and Kinetics
Iodoacetamide is known for its rapid reaction kinetics with cysteine thiols.[6] However, this high reactivity is a double-edged sword, as it can also lead to a higher incidence of off-target modifications.
This compound , while not extensively studied, is expected to be a potent alkylating agent. Bromine is a good leaving group, suggesting that this compound will be more reactive than chloro-substituted analogues.[5] While likely less reactive than iodoacetamide, it is expected to still provide efficient cysteine alkylation under mild conditions. The precise impact of the 1-methyl-1H-imidazole moiety on the reaction kinetics remains to be experimentally determined.
Specificity and Off-Target Effects
A significant drawback of iodoacetamide is its propensity for off-target alkylation of other nucleophilic amino acid residues. Methionine is a particularly common off-target, with studies reporting that up to 80% of methionine-containing peptides can be modified.[7][8] Other residues that can be alkylated by iodoacetamide include histidine, lysine, and the N-terminus of peptides.[9] These side reactions can complicate mass spectrometry data analysis and potentially lead to misinterpretation of results.
The specificity of This compound is currently unknown. Given that it is a bromo-compound, it is reasonable to hypothesize that it will exhibit greater specificity than iodoacetamide but may be less specific than chloroacetamide.[2][3] The imidazole ring itself could potentially participate in non-covalent interactions within the protein structure, which might influence its local concentration and reactivity towards nearby residues.
Stability of the Cysteine Adduct
The carbamidomethyl-cysteine formed by the reaction of iodoacetamide with cysteine is a stable thioether bond, which is a desirable characteristic for downstream analysis. Similarly, the S-(1-methyl-1H-imidazol-2-ylmethyl)cysteine adduct is also expected to be a stable thioether.
Quantitative Data Summary
The following table summarizes the known performance of iodoacetamide and the inferred characteristics of this compound.
| Feature | Iodoacetamide (IAA) | This compound (Inferred) |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Product | Carbamidomethyl-cysteine | S-(1-methyl-1H-imidazol-2-ylmethyl)cysteine |
| Reaction Speed | Fast[6] | Expected to be moderately fast |
| Cysteine Alkylation Efficiency | High (>97%)[2] | Expected to be high |
| Primary Off-Target | Methionine[7][8] | Unknown, potentially other nucleophilic residues |
| Other Off-Targets | Histidine, Lysine, N-terminus[9] | Unknown |
| Stability of Adduct | High (Stable Thioether) | High (Stable Thioether) |
Experimental Protocols: A Guide to Practical Application
Accurate and reproducible cysteine alkylation requires carefully optimized protocols. Below are a standard protocol for iodoacetamide and a proposed starting protocol for the exploratory use of this compound.
Caption: General workflow for in-solution protein alkylation.
Protocol 1: Standard In-Solution Alkylation with Iodoacetamide for Mass Spectrometry
This protocol is a widely accepted method for preparing protein samples for bottom-up proteomics.
-
Protein Solubilization and Denaturation: Solubilize the protein extract in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5). This ensures that all cysteine residues are accessible to the reducing and alkylating agents.
-
Reduction: Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM. It is crucial to perform this step in the dark to prevent the formation of reactive iodine species. Incubate at room temperature for 30-45 minutes.
-
Quenching: Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM and incubating for 15 minutes. This prevents the alkylation of the proteolytic enzyme to be added in the next step.
-
Sample Cleanup and Digestion: The sample is now ready for buffer exchange (to remove urea), followed by enzymatic digestion (e.g., with trypsin).
Protocol 2: A Proposed Starting Point for Cysteine Alkylation with this compound
Disclaimer: The following is a theoretical protocol and should be used as a starting point for optimization.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Protein Solubilization and Reduction: Follow the same procedure as for iodoacetamide (Steps 1 and 2 in Protocol 1).
-
Alkylation: Add the this compound solution to the reduced protein sample. A starting point for optimization would be to test a range of final concentrations (e.g., 10-50 mM) and incubation times (e.g., 30-60 minutes) at room temperature in the dark.
-
Quenching: Quench the reaction with a thiol-containing reagent such as DTT or β-mercaptoethanol.
-
Analysis: Analyze the reaction products by mass spectrometry to determine the efficiency of cysteine alkylation and to identify any potential off-target modifications.
Concluding Remarks and Future Directions
Iodoacetamide remains the gold standard for cysteine alkylation in many applications due to its high reactivity and the wealth of established protocols. However, its significant off-target reactivity, particularly towards methionine, is a considerable drawback that can compromise the integrity of proteomics data.
This compound presents a theoretically attractive alternative. Its bromomethyl group suggests a favorable balance of reactivity and specificity, potentially offering a cleaner alkylation profile than iodoacetamide. The imidazole moiety may also confer unique properties that could be exploited in specific applications.
To fully assess the potential of this compound as a cysteine-modifying agent, rigorous experimental validation is required. Head-to-head comparative studies with iodoacetamide and other common alkylating agents are necessary to determine its reaction kinetics, specificity, and overall performance in proteomics workflows. Such studies would involve:
-
Kinetic analysis to determine the second-order rate constants for the reaction with cysteine and other amino acids.
-
In-depth mass spectrometry-based proteomics studies to evaluate the extent of on-target and off-target modifications in complex protein mixtures.
-
Stability studies to confirm the long-term stability of the resulting cysteine adduct.
The development of novel alkylating agents with improved properties is an active area of research. A thorough characterization of promising candidates like this compound is essential for advancing the tools available to researchers in the life sciences.
References
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics.
- Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide and the Emerging Role of Iodo.
- Paulech, J., Solis, N., & Cordwell, S. J. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 372–379.
- Current Protocols in Protein Science. (2001).
- Chen, Y., et al. (2000). Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation. Archives of Biochemistry and Biophysics, 381(2), 235-240.
- Ren, Y., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Scientific Reports, 10(1), 1-11.
- Paulech, J., Solis, N., & Cordwell, S. J. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 372-379.
- Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3443-3447.
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Alternative alkylating agents to 2-(Bromomethyl)-1-methyl-1H-imidazole
An In-Depth Technical Guide to Alternative Alkylating Agents for 2-(Bromomethyl)-1-methyl-1H-imidazole
For researchers and professionals in drug development, the strategic incorporation of the 1-methyl-1H-imidazol-2-yl)methyl moiety is a common objective, leveraging its unique properties as a bioisostere, a ligand for metalloenzymes, or a key pharmacophoric element.[1][2] The go-to reagent for this transformation is often this compound, a potent alkylating agent. However, reliance on a single reagent can be limiting due to factors such as stability, cost, and the harshness of brominating agents.
This guide provides a comprehensive comparison of viable alternative alkylating agents, moving beyond a simple list to explain the causality behind experimental choices. We will explore the synthesis of these alternatives from a common precursor and provide field-proven insights into their application, supported by detailed experimental protocols.
The Decisive Factor: Understanding the Leaving Group
The efficacy of an alkylating agent in a nucleophilic substitution (SN2) reaction is fundamentally dictated by the quality of its leaving group. An ideal leaving group is a species that is stable on its own once it has departed with the pair of electrons from its former bond. This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[3]
Our exploration of alternatives to this compound will therefore focus on modifying this leaving group, specifically by replacing the bromide with other halides or with highly effective sulfonate esters.
The Contenders: A Comparative Overview
The primary alternatives are generated from the common and readily available precursor, (1-methyl-1H-imidazol-2-yl)methanol.[4] The choice of reagent to activate this alcohol directly yields the desired alkylating agent.
-
2-(Chloromethyl)-1-methyl-1H-imidazole : The closest sibling to the bromo- derivative, the chloro- variant offers a different reactivity profile. While chlorine is less reactive as a leaving group than bromine in SN2 reactions, this can be advantageous for increasing selectivity or for substrates that are sensitive to the higher reactivity of alkyl bromides.[3]
-
2-(Tosyloxymethyl)-1-methyl-1H-imidazole : By converting the starting alcohol to a tosylate, we introduce one of the most effective leaving groups in organic chemistry.[5] The tosylate anion's stability comes from the extensive resonance delocalization of its negative charge across three oxygen atoms and the benzene ring.[6] This high reactivity allows for milder reaction conditions.
-
2-(Mesyloxymethyl)-1-methyl-1H-imidazole : Similar to the tosylate, the mesylate is an excellent leaving group derived from methanesulfonyl chloride.[6] The choice between a tosylate and a mesylate often comes down to practical considerations. Mesylates are smaller, which can be beneficial in sterically hindered systems, while tosylates are often crystalline solids, which can be easier to handle and purify.[6][7]
Synthetic Pathways to the Alkylating Agents
The efficient synthesis of these agents is paramount. The following workflow illustrates the generation of each alternative from a single, common precursor.
Caption: Synthetic routes from (1-methyl-1H-imidazol-2-yl)methanol.
Experimental Protocol 1: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole
This protocol describes the conversion of the precursor alcohol to the corresponding chloride. Thionyl chloride is a highly effective reagent for this transformation.
Rationale: Thionyl chloride (SOCl₂) is chosen for its clean reaction profile. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup and purification.[8]
Step-by-Step Methodology:
-
Setup: To a solution of (1-methyl-1H-imidazol-2-yl)methanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred solution.[8] Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully neutralize the reaction by the slow addition of a saturated potassium carbonate (K₂CO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used for the next step or purified further by chromatography.[8]
Experimental Protocol 2: Synthesis of 2-(Tosyloxymethyl)-1-methyl-1H-imidazole
This protocol details the conversion of the alcohol to a tosylate, a highly reactive alkylating agent.
Rationale: p-Toluenesulfonyl chloride (TsCl) is used to convert the hydroxyl group into a tosylate, which is an excellent leaving group.[5] Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.
Step-by-Step Methodology:
-
Setup: Dissolve (1-methyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding cold water.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude tosylate can be purified by recrystallization or column chromatography.
Performance Comparison of Alkylating Agents
The choice of alkylating agent is a trade-off between reactivity, stability, and experimental convenience. The following table summarizes the key differences.
| Feature | 2-(Bromomethyl)-... | 2-(Chloromethyl)-... | 2-(Tosyloxymethyl)-... | 2-(Mesyloxymethyl)-... |
| Leaving Group | Br⁻ | Cl⁻ | TsO⁻ | MsO⁻ |
| Conjugate Acid pKa | ~ -9 (HBr) | ~ -7 (HCl) | ~ -2.8 (p-TsOH)[7] | ~ -1.9 (MsOH)[7] |
| Relative SN2 Rate | Good | Moderate | Excellent (~0.7 vs MsO⁻)[7] | Excellent (Baseline)[7] |
| Typical Reagent | PBr₃, SOBr₂ | SOCl₂, PCl₅ | TsCl | MsCl |
| Handling | Often requires freshly prepared or purified reagent. Can be lachrymatory. | More stable than bromo- analog.[8] | Stable, often crystalline solid.[6] | Liquid reagent, can be easier to dispense. |
| Key Advantage | High reactivity | Good balance of reactivity and stability | Very high reactivity, allows mild conditions | High reactivity, smaller size than tosylate |
Insight: The pKa of the conjugate acid is a reliable indicator of leaving group ability.[7] A lower pKa signifies a stronger acid, meaning its conjugate base (the leaving group) is more stable and thus a better leaving group. As shown, the sulfonate esters are superior leaving groups compared to the halides.
Comparative Application: N-Alkylation of 4-Nitroimidazole
To provide a practical comparison, we outline a general protocol for the N-alkylation of 4-nitroimidazole, a representative nucleophile. The variation in conditions highlights the differences in reactivity among the alternative agents.
Caption: General workflow for the N-alkylation of an imidazole.
Experimental Protocol 3: General N-Alkylation Procedure
Rationale: The choice of base and solvent is critical for successful N-alkylation. A non-nucleophilic base like potassium carbonate (K₂CO₃) or DBU is often used to deprotonate the imidazole nitrogen without competing in the alkylation reaction.[9] Anhydrous polar aprotic solvents like DMF or acetonitrile (ACN) are ideal for SN2 reactions.[10]
Step-by-Step Methodology:
-
Setup: To a solution of 4-nitroimidazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq) at room temperature under an inert atmosphere.[10]
-
Reagent Addition: Add the respective alkylating agent (1.1 eq) dropwise or portion-wise.
-
For Bromo/Chloro agents: Stir the reaction at 60-80 °C.[10]
-
For Tosyl/Mesyl agents: The reaction can often proceed efficiently at room temperature to 40 °C.
-
-
Reaction: Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Field-Proven Insights and Final Recommendations
-
For High Reactivity and Mild Conditions: When working with sensitive substrates or when high yields are paramount, 2-(tosyloxymethyl)-1-methyl-1H-imidazole or its mesylate counterpart are the superior choices. Their enhanced reactivity allows for lower temperatures and shorter reaction times, minimizing potential side reactions.
-
For a Balance of Cost and Reactivity: 2-(Chloromethyl)-1-methyl-1H-imidazole presents a pragmatic alternative. It is generally more stable and less expensive to prepare than the bromo- derivative while still providing sufficient reactivity for many common nucleophiles, albeit requiring slightly more forcing conditions.[8]
-
Steric Considerations: For sterically hindered nucleophiles, the smaller size of the mesylate leaving group may offer a kinetic advantage over the bulkier tosylate.[6]
-
Self-Validation: In all protocols, the progress of the reaction should be diligently monitored by TLC. The disappearance of the starting nucleophile and the appearance of a new, less polar spot corresponding to the product is a key indicator of a successful reaction. Confirmation of the final product structure should always be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
By understanding the chemical principles governing leaving group ability and by having access to robust synthetic protocols, researchers can move beyond the standard this compound and select the optimal alkylating agent that best suits their specific synthetic challenge.
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A Senior Application Scientist's Guide to Haloacetamide Reagents in Proteomics: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry-based proteomics, the precise and complete alkylation of cysteine residues is a cornerstone of robust and reproducible results. This crucial step, which prevents the re-formation of disulfide bonds following reduction, directly impacts protein identification and quantification. While iodoacetamide (IAA) has long been the workhorse in this field, a nuanced understanding of its limitations and the advantages of alternatives like 2-chloroacetamide (CAA) is essential for optimizing experimental outcomes. This guide provides an in-depth, objective comparison of these haloacetamide reagents, supported by experimental data and field-proven insights.
The Critical Role of Cysteine Alkylation in Proteomics
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for analysis by mass spectrometry.[1] The sulfhydryl groups of cysteine residues are highly reactive and can readily form disulfide bonds, which can interfere with proper protein digestion and lead to ambiguous peptide identification.[2][3] To ensure accurate and consistent results, these disulfide bonds are first cleaved through a reduction step, and the resulting free thiols are then irreversibly "capped" through alkylation.[2][3] An ideal alkylating agent should be highly reactive and specific towards cysteine residues, introduce minimal side reactions, and result in a stable modification that is easily identifiable in mass spectra.[2]
Head-to-Head Comparison: Iodoacetamide (IAA) vs. 2-Chloroacetamide (CAA)
The choice between IAA and CAA represents a trade-off between reaction kinetics and specificity. Both reagents effectively alkylate cysteine residues, but their differing reactivities lead to distinct advantages and disadvantages in a typical proteomics workflow.
Quantitative Data Summary
The following tables summarize the key performance characteristics of iodoacetamide and chloroacetamide based on published experimental data.
Table 1: Alkylation Efficiency and Impact on Peptide Identification
| Feature | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | Reference |
| Cysteine Alkylation Efficiency | High (typically >97%) | High (typically >97%) | [4] |
| Reaction Speed | Fast | Slower than IAA | [4] |
| Impact on Total Peptide IDs | Can lead to lower identification rates due to side reactions. | Generally results in a higher number of identified peptides compared to IAA.[4] | [5] |
Table 2: Common Side Reactions and Off-Target Modifications
| Side Reaction | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | Reference |
| Methionine Alkylation | Significant, can affect up to 80% of methionine-containing peptides.[4][5] | Reduced compared to IAA.[4] | [6] |
| Methionine Oxidation | 2-5% of methionine-containing peptides.[7][8] | Can be significantly higher, up to 40% of methionine-containing peptides.[7][8] | |
| Alkylation of other residues (Lys, His, N-terminus) | More prone to these side reactions due to higher reactivity.[6][9] | Generally considered more specific with fewer off-target reactions.[6][7] |
Causality Behind Experimental Choices: Why Specificity Matters
While the high reactivity of IAA ensures rapid and complete alkylation of cysteine residues, it also increases the likelihood of off-target modifications.[6][10] The alkylation of methionine, lysine, histidine, and the N-terminus of peptides can complicate data analysis by introducing unexpected mass shifts, leading to ambiguous peptide identifications and potentially lower overall protein identification rates.[6][9][11]
Conversely, CAA's lower reactivity translates to greater specificity for the highly nucleophilic thiol group of cysteine.[2][7] This results in cleaner mass spectra with fewer side reactions, which can lead to a higher number of confidently identified peptides.[2][5] However, a significant drawback of CAA is its potential to induce oxidation of methionine and tryptophan residues.[7][8] This oxidative damage can lead to the loss of information regarding these modified peptides.
Experimental Protocols: A Self-Validating System
The following protocols for in-solution protein alkylation are designed to be self-validating, with explanations for each critical step.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)
This protocol is a standard and widely used method for protein alkylation in proteomics.[12][13]
Workflow Diagram:
Caption: Standard workflow for protein reduction and alkylation using DTT and IAA.
Methodology:
-
Protein Solubilization and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5) to unfold the proteins and expose the cysteine residues. Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[6][13]
-
Alkylation: Cool the sample to room temperature. Prepare a fresh solution of iodoacetamide and add it to the protein solution to a final concentration of 14 mM.[13] It is crucial to prepare the IAA solution fresh as it is light-sensitive and can degrade over time. Incubate the reaction in the dark at room temperature for 30 minutes.[13]
-
Quenching: To stop the alkylation reaction and consume any excess IAA, add DTT to a final concentration of 10 mM and incubate for an additional 15 minutes.[6][13] This step is vital to prevent the alkylation of other amino acid residues during subsequent sample processing steps.[9]
-
Sample Cleanup: Proceed with buffer exchange, protein precipitation, or dialysis to remove the denaturant, reducing agents, and excess alkylating reagent prior to enzymatic digestion.
Protocol 2: Cysteine Alkylation with 2-Chloroacetamide (CAA)
This protocol is adapted for the less reactive but more specific CAA.
Workflow Diagram:
Caption: General reaction mechanism of cysteine alkylation by a haloacetamide reagent.
Conclusion and Future Perspectives
The choice of haloacetamide reagent for cysteine alkylation in proteomics is not a one-size-fits-all decision. Iodoacetamide remains a viable option for its high reactivity and rapid reaction times, especially when dealing with limited sample amounts or when off-target modifications are not a primary concern. However, for in-depth proteomic analyses where data quality and the number of peptide identifications are paramount, 2-chloroacetamide offers a more specific alternative, albeit with the caveat of potential methionine oxidation.
Recent studies have also explored the use of a cocktail of haloacetamide reagents (IAA, CAA, and bromoacetamide) to leverage the different reactivity profiles and potentially achieve more complete alkylation across a diverse range of proteins with fewer side effects. [14]As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the impact of even minor side reactions will become more pronounced. Therefore, a thorough understanding and careful selection of alkylating agents are, and will continue to be, critical for generating high-quality, reliable, and reproducible proteomics data.
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]
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Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2568-2576. [Link]
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A Comparative Guide to Validating Protein Alkylation by 2-(Bromomethyl)-1-methyl-1H-imidazole Using Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals in the proteomics field, the complete and specific alkylation of cysteine residues is a non-negotiable prerequisite for high-quality mass spectrometry (MS) data. This crucial step prevents the re-formation of disulfide bonds post-reduction, ensuring protein samples are homogenous and amenable to enzymatic digestion and subsequent analysis.[1][2] While standard reagents like iodoacetamide (IAA) are widely used, the exploration of novel alkylating agents is essential for advancing chemical proteomics.
This guide provides an in-depth technical framework for validating protein alkylation by a novel reagent, 2-(bromomethyl)-1-methyl-1H-imidazole . We will objectively compare its theoretical performance with established alternatives and provide robust, self-validating experimental protocols to verify its efficacy and specificity using tandem mass spectrometry (MS/MS).
The "Why": Causality Behind Cysteine Alkylation
In bottom-up proteomics, proteins are digested into peptides, which are then analyzed by LC-MS/MS. The sulfhydryl group of cysteine is highly reactive and readily forms disulfide bonds. If left unchecked after the initial reduction step, these bonds can reform unpredictably, leading to:
-
Incomplete Digestion: Cross-linked proteins are often resistant to proteolytic enzymes like trypsin.
-
Sample Heterogeneity: A single peptide containing two cysteines could exist in multiple forms (reduced, intramolecular disulfide, intermolecular disulfide), complicating chromatographic separation and spectral analysis.
-
Erroneous Identifications: Standard database search algorithms assume a fixed modification state for cysteines. Uncontrolled disulfide bonding violates this assumption, leading to fewer and less confident peptide-spectrum matches (PSMs).
Alkylation provides a permanent, stable "cap" on the reactive thiol group, ensuring every cysteine is in a consistent state for analysis.[2] The ideal alkylating agent must be highly reactive towards cysteine thiols but minimally reactive with other nucleophilic sites on a protein, such as the side chains of lysine, histidine, methionine, or the N-terminus.[3][4]
A Comparative Overview of Alkylating Agents
The performance of this compound must be benchmarked against well-characterized reagents. Iodoacetamide (IAA) and Chloroacetamide (CAA) are the most common choices in proteomics.
-
Iodoacetamide (IAA): Long considered the "gold standard," IAA is highly reactive and provides rapid, efficient cysteine alkylation. However, its high reactivity can lead to off-target modifications, particularly at high concentrations or pH, which can complicate data analysis.[3][4][5]
-
Chloroacetamide (CAA): As a less reactive haloacetamide, CAA offers greater specificity than IAA. This often results in cleaner mass spectra and a higher number of identified peptides, though it may require longer incubation times or slightly harsher conditions to achieve complete alkylation.[1][3]
-
This compound: As a bromomethylated heterocyclic compound, this reagent is expected to be highly reactive, similar to other benzyl bromide-type reagents. The bromomethyl group is a potent electrophile that will readily react with the nucleophilic cysteine thiol via an SN2 reaction. Its specificity, however, requires rigorous experimental validation.
The most critical parameter for MS/MS-based validation is the precise mass shift imparted by the reagent.
| Reagent | Chemical Formula (Moiety Added) | Monoisotopic Mass Shift (Da) | Reactivity | Key Characteristics |
| Iodoacetamide (IAA) | C₂H₃NO | 57.02146 | High | The most common reagent; fast and effective but can cause off-target alkylation of Met, Lys, His, and N-termini.[3][4] |
| Chloroacetamide (CAA) | C₂H₃NO | 57.02146 | Medium | More specific than IAA, leading to fewer side reactions and potentially more peptide IDs, but slower.[1][5] |
| This compound | C₅H₇N₂ | 109.06092 | High (Predicted) | Novel reagent; reactivity is predicted to be high due to the C-Br bond. Specificity and side reactions are uncharacterized and must be validated experimentally. |
The Chemical Logic: Alkylation Mechanism
The reaction between this compound and a cysteine residue is a classic nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.
Caption: SN2 reaction of a cysteine thiol with this compound.
A Self-Validating Workflow for MS/MS Analysis
To validate a new alkylating agent, the experimental workflow must be designed to simultaneously assess both its efficiency and its specificity. This is achieved by searching the acquired MS/MS data for not only the expected modification but also for evidence of incomplete reactions and off-target modifications.
Caption: Integrated workflow for validating protein alkylation efficiency and specificity.
Experimental Protocol: Validating Alkylation Performance
This protocol outlines a differential analysis to directly compare the performance of this compound against iodoacetamide.
1. Protein Reduction and Alkylation
-
Objective: To reduce all disulfide bonds and alkylate the resulting free thiols.
-
Solubilize 100 µg of your protein extract in a lysis buffer containing 6 M urea, 50 mM Tris-HCl, pH 8.5.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Divide the sample into two equal aliquots (50 µg each).
-
Aliquot A (Test): Add this compound to a final concentration of 25 mM.
-
Aliquot B (Control): Add iodoacetamide (IAA) to a final concentration of 25 mM.
-
-
Incubate both samples in the dark at room temperature for 45 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes. This step is crucial to prevent over-alkylation and inactivation of trypsin.[6]
2. Protein Digestion
-
Objective: To digest the alkylated proteins into peptides suitable for MS analysis.
-
Dilute each sample at least 4-fold with 50 mM ammonium bicarbonate (pH 8) to reduce the urea concentration to below 1.5 M.
-
Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
Acidify the reaction to pH < 3 with 10% trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt the peptides using C18 StageTips or an equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Interpretation
-
Objective: To identify and quantify alkylated peptides and search for side reactions.
-
LC-MS/MS Acquisition: Analyze the peptides on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a nano-LC system.[7] Use a standard data-dependent acquisition (DDA) method, selecting the top 15-20 most abundant precursor ions for HCD fragmentation.[7]
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe) to search the resulting MS/MS spectra against a relevant protein sequence database. This is the most critical step for validation.
-
Setting Variable Modifications: To perform a comprehensive validation, the database search must be configured with a specific set of variable (or "dynamic") modifications. This instructs the software to look for peptides that contain these mass shifts.
| Parameter | Setting for "Test" Sample (this compound) | Setting for "Control" Sample (IAA) | Rationale |
| Enzyme | Trypsin/P | Trypsin/P | Standard protease for bottom-up proteomics. |
| Fixed Modification | Carbamidomethyl (C) on IAA sample only | Carbamidomethyl (C) | Can be left fixed for the control to establish a baseline. |
| Variable Modifications | 1. Alkylation (C): +109.06092 Da 2. Alkylation (K, H, N-term): +109.06092 Da 3. Oxidation (M): +15.99491 Da 4. Deamidation (N, Q): +0.98402 Da | 1. Alkylation (C): +57.02146 Da 2. Alkylation (K, H, M, N-term): +57.02146 Da 3. Oxidation (M): +15.99491 Da 4. Deamidation (N, Q): +0.98402 Da | 1. Primary Target: Confirms modification of Cysteine.2. Off-Target Search: Actively searches for common side reactions.[4][5]3. & 4. Process Controls: Monitors for common sample-handling artifacts. |
4. Evaluating the Results
-
Alkylation Efficiency: In the "Test" sample results, determine the percentage of identified cysteine-containing peptides that carry the +109.06092 Da modification versus those that are unmodified. An efficient reaction should yield >99% modification.
-
Specificity: Quantify the number of peptides identified with the +109.06092 Da modification on residues other than cysteine (Lys, His, etc.). Compare this rate to the off-target rate of IAA in the control sample. A superior reagent will have a significantly lower off-target modification rate.
-
Data Quality: Compare the total number of protein and peptide identifications between the two runs. A high degree of non-specific alkylation can reduce the overall number of confident identifications.[1]
Conclusion
Validating a novel alkylating agent like this compound requires a systematic and rigorous approach grounded in the principles of mass spectrometry. By directly comparing its performance against an established standard like iodoacetamide and employing a "self-validating" database search strategy, researchers can generate the robust data needed to assess its utility. This guide provides the theoretical framework and a detailed experimental protocol to determine not only the efficiency of the primary reaction at cysteine residues but also the prevalence of undesirable side reactions. Such a comprehensive evaluation is essential before adopting any new reagent into routine proteomics workflows, ensuring the continued generation of high-quality, reliable data for biological discovery.
References
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ResolveMass Laboratories Inc. (2025). Case Study: Identifying Post-Translational Modifications in Proteins. ResolveMass Laboratories Inc. [Link]
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ResearchGate. (2025). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. ResearchGate. [Link]
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ACS Publications. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). (2018). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. PMC. [Link]
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PubMed. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]
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National Institutes of Health (NIH). (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
ResearchGate. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. ResearchGate. [Link]
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National Institutes of Health (NIH). (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC. [Link]
-
Royal Society of Chemistry. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. [Link]
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ResearchGate. (2024). (PDF) A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]
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Autechaux. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]
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Bitesize Bio. (2025). Detecting Post-translational Modifications: 5 Easy Methods. [Link]
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ACS Publications. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. [Link]
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Comparison of alkylation efficiency between different imidazole-based reagents
For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-heteroatom and carbon-carbon bonds is a cornerstone of molecular synthesis. Imidazole-based reagents have emerged as a versatile class of compounds for facilitating alkylation reactions, offering a spectrum of reactivity and utility. This guide provides an in-depth comparison of the alkylation efficiency of different imidazole-based reagents, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your synthetic challenges.
Introduction: The Versatility of Imidazole in Alkylation Chemistry
Imidazole is a unique heterocyclic scaffold, possessing both a nucleophilic N-1 nitrogen (once deprotonated) and a less nucleophilic N-3 nitrogen. This ambident nucleophilicity, combined with the ability of the imidazole ring to act as a leaving group or to be a component of a more complex catalytic system, has led to the development of a diverse array of imidazole-based reagents for alkylation.[1] The choice of reagent is critical and is dictated by factors such as the nature of the alkylating agent, the substrate to be alkylated, and the desired reaction conditions. This guide will explore three major classes of imidazole-based alkylation strategies: direct N-alkylation of imidazoles, N,N'-Carbonyldiimidazole (CDI) mediated alkylation, and the use of imidazolium salts. We will also touch upon advanced methods for sterically demanding transformations.
Classes of Imidazole-Based Alkylation Reagents and Their Mechanisms
The efficiency of an alkylation reaction is profoundly influenced by the mechanism through which the alkyl group is transferred. Understanding these mechanistic nuances is key to troubleshooting and optimizing your synthetic protocols.
Direct N-Alkylation of Imidazoles with Alkyl Halides
This is the most straightforward approach, where the imidazole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The reaction proceeds via an SN2 mechanism. The efficiency of this method is highly dependent on the basicity of the reaction medium, which is required to deprotonate the imidazole, thereby increasing its nucleophilicity.
-
Mechanism of Direct N-Alkylation:
Caption: Mechanism of direct N-alkylation of imidazole.
N,N'-Carbonyldiimidazole (CDI) Mediated Alkylation
CDI is a highly versatile reagent primarily used for the activation of carboxylic acids and alcohols.[2] When an alcohol is treated with CDI, it forms an imidazolyl-carbamate intermediate. This intermediate can then be attacked by a nucleophile. However, for the direct alkylation of a nucleophile with the alkyl group from the alcohol, the reaction often requires forcing conditions (high temperatures) for the imidazole to act as a leaving group.[3] For many standard conditions, CDI-mediated reactions of alcohols with nucleophiles result in the formation of carbamates rather than direct alkylation.[4]
-
Mechanism of CDI-Mediated Alcohol Activation and Subsequent Alkylation:
Caption: Alkylation of a nucleophile using an imidazolium salt.
Comparative Analysis of Alkylation Efficiency
Direct N-Alkylation: The Workhorse Method
Direct N-alkylation of imidazole is a widely used and generally efficient method, particularly with reactive alkyl halides.
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | 1-Bromobutane | Cs-exchanged Carbon | Dry Media | 60 | - | 70-75 | [5] |
| 2-Methylimidazole | Lauryl Bromide | NaOH | None | 200 | 10 | - | [6] |
| Imidazole | n-Hexylbromide | None | None | Reflux | 1 | 68 | [6] |
| 4-iodo-1H-imidazole | Alkyl Halide | NaH | DMF | RT | - | High | [7] |
| 4-iodo-1H-imidazole | Alkyl Halide | K₂CO₃ | Acetonitrile | RT | - | - | [7] |
Key Insights:
-
The choice of base is critical, with stronger bases like NaH often leading to faster and more complete reactions. [7]* Cesium-based catalysts can be highly effective. [5]* Phase-transfer catalysis can provide high yields and avoid the need for a solvent. [8]* A major side reaction is the formation of quaternary imidazolium salts (over-alkylation), which can be mitigated by controlling stoichiometry and reaction temperature. [1]
CDI-Mediated Alkylation: Best for Activating Alcohols for Acylation
While CDI is an excellent reagent for forming amides and esters from carboxylic acids, its utility for direct alkylation with alcohols is more limited. The initial product is typically a carbamate, and subsequent displacement of the imidazole group to achieve alkylation often requires high temperatures. [4]
| Alcohol | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylic primary alcohols | Imidazole | 170 °C | N-alkylimidazole | Reasonable | [4] |
| Non-benzylic alcohols | Imidazole | Standard | Carbamate | - | [4] |
| P(O)-OH compounds | Phenols | PhNMe₂ | O-aryl phosphinates | Moderate to Excellent | [9]|
Key Insights:
-
CDI is highly efficient for converting alcohols into intermediates for acylation-type reactions (e.g., forming carbamates).
-
Direct alkylation using CDI-activated alcohols is generally not as efficient as direct N-alkylation with alkyl halides and is often limited to activated alcohols like benzylic alcohols. [4]
Imidazolium Salts: Promising Reagents with Tunable Properties
Imidazolium salts are effective alkylating agents due to the excellent leaving group ability of the N-alkylimidazole that is formed. Their properties can be tuned by altering the N-substituents.
| Nucleophile | Alkylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Ammonium Salts | Dialkyl Carbonates | Imidazolium Ionic Liquid | Almost Stoichiometric | [3] |
Key Insights:
-
Imidazolium salts can act as both the solvent and the catalyst in certain reactions. [3]* The efficiency is influenced by steric hindrance and the electronic properties of the nucleophile and the imidazolium salt. [3]
Advanced Methods for Challenging Alkylations
For sterically hindered imidazoles or when using less reactive alkylating agents like alcohols under mild conditions, alternative methods are often more efficient.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful route for the N-alkylation of imidazoles with primary and secondary alcohols under mild, neutral conditions. It is particularly effective for substrates that are prone to side reactions or are sterically hindered. [1][10]The reaction proceeds with inversion of stereochemistry at the alcohol carbon. [11]
Buchwald-Hartwig and Copper-Catalyzed N-Arylation
For the formation of N-aryl imidazoles, traditional methods often require harsh conditions. The Buchwald-Hartwig palladium-catalyzed amination and related copper-catalyzed reactions have emerged as highly efficient methods for the N-arylation of imidazoles with aryl halides and triflates, even with sterically demanding substrates. [1][12][13][14]These methods offer excellent functional group tolerance and generally provide high yields.
Experimental Protocols
To ensure the reproducibility of your results, we provide the following detailed, self-validating experimental protocols.
General Protocol for Direct N-Alkylation of Imidazole using NaH
Caption: Workflow for direct N-alkylation of imidazole using NaH.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate (1.0 eq).
-
Dissolve the imidazole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Quantification of Alkylation Efficiency by HPLC
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Reference standards of starting material and expected product(s).
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting imidazole, the alkylated product, and any major side products. A typical starting point is a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Calibration Curves: Prepare a series of standard solutions of known concentrations for the starting material and the product. Inject these standards into the HPLC and generate calibration curves by plotting peak area versus concentration.
-
Sample Analysis: Prepare a solution of your reaction mixture at a known concentration. Inject the sample into the HPLC.
-
Quantification: Using the calibration curves, determine the concentrations of the remaining starting material and the formed product in your reaction mixture. From these values, calculate the reaction conversion and the yield of the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of imidazole. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. [1] |
| Low reactivity of the alkylating agent. | Increase reaction temperature. Use a more reactive alkylating agent (e.g., iodide instead of chloride). | |
| Formation of Di-alkylated Product | High reactivity of the mono-alkylated product. | Use a less reactive alkylating agent. Control the stoichiometry carefully (use a slight excess of imidazole). Lower the reaction temperature. [1] |
| Mixture of Regioisomers | Alkylation at both N-1 and N-3 of an unsymmetrical imidazole. | Steric hindrance can direct alkylation to the less hindered nitrogen. The choice of solvent and counter-ion can also influence regioselectivity. [15] |
Conclusion
The choice of an imidazole-based alkylating reagent is a critical decision in synthesis design.
-
Direct N-alkylation with alkyl halides is a robust and efficient method for a wide range of applications, provided that over-alkylation can be controlled.
-
CDI-mediated alkylation is the preferred method for activating alcohols for subsequent acylation reactions, but it is generally less efficient for direct C-O, C-N, or C-S bond formation via alkylation.
-
Imidazolium salts offer a unique approach where the reagent itself is the source of the alkyl group and a good leaving group, with the potential for tunable reactivity.
-
For sterically hindered substrates or when using alcohols as alkylating agents under mild conditions, Mitsunobu and transition-metal-catalyzed methods like Buchwald-Hartwig amination are superior alternatives.
By understanding the mechanisms, relative efficiencies, and optimal conditions for each class of imidazole-based reagent, researchers can make informed decisions to accelerate their research and development efforts.
References
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A Spectroscopic Journey: From 1-Methyl-1H-imidazole to a Reactive Bromomethyl Derivative
A Comprehensive Guide to the Spectroscopic Evolution of 2-(Bromomethyl)-1-methyl-1H-imidazole and Its Precursors for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of synthetic chemistry and drug development, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques serve as the chemist's eyes, offering a window into the structural transformations that occur. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound, a valuable building block in medicinal chemistry, and its direct precursors: the starting material, 1-methyl-1H-imidazole, and the intermediate, 2-(hydroxymethyl)-1-methyl-1H-imidazole. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that confirm the successful progression of each synthetic step.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound from 1-methyl-1H-imidazole is a two-step process involving a hydroxymethylation followed by a bromination reaction. Understanding the rationale behind these steps is crucial for interpreting the resulting spectroscopic data.
Caption: Synthetic workflow for the preparation of this compound.
The initial step involves the deprotonation of 1-methyl-1H-imidazole at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile, paraformaldehyde, to introduce the hydroxymethyl group. The subsequent bromination of the resulting alcohol is typically achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which replace the hydroxyl group with a bromine atom.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the changes in the chemical environment of protons throughout the synthesis. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's structure.
Experimental Protocol for ¹H NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Comparative ¹H NMR Data:
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | N-CH₃ (ppm) | CH₂ (ppm) | OH (ppm) |
| 1-Methyl-1H-imidazole | ~7.45 | ~6.95 | ~6.85 | ~3.65 | - | - |
| 2-(Hydroxymethyl)-1-methyl-1H-imidazole | - | ~6.90 | ~6.75 | ~3.60 | ~4.60 | variable |
| This compound | - | ~7.00 | ~6.80 | ~3.70 | ~4.70 | - |
Analysis of ¹H NMR Spectra:
-
1-Methyl-1H-imidazole: The spectrum displays three signals in the aromatic region corresponding to the imidazole ring protons (H2, H4, and H5) and a singlet for the N-methyl group. The H2 proton is the most deshielded due to its proximity to two nitrogen atoms.
-
2-(Hydroxymethyl)-1-methyl-1H-imidazole: The most significant change is the disappearance of the H2 signal and the appearance of a new singlet for the methylene protons (CH₂) of the hydroxymethyl group around 4.60 ppm. A broad, solvent-dependent signal for the hydroxyl proton (OH) will also be present. The signals for H4, H5, and the N-methyl group will experience slight shifts due to the new substituent.
-
This compound: The key transformation is the downfield shift of the methylene protons to approximately 4.70 ppm. This deshielding effect is due to the strong electron-withdrawing nature of the bromine atom. The disappearance of the hydroxyl proton signal confirms the successful bromination.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecules.
Experimental Protocol for ¹³C NMR Spectroscopy: A sample of the compound (20-50 mg) is dissolved in a deuterated solvent in an NMR tube. The spectrum is acquired on a spectrometer, typically at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to the solvent signal or TMS.
Comparative ¹³C NMR Data:
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | N-CH₃ (ppm) | CH₂ (ppm) |
| 1-Methyl-1H-imidazole | ~137 | ~128 | ~120 | ~33 | - |
| 2-(Hydroxymethyl)-1-methyl-1H-imidazole | ~148 | ~127 | ~121 | ~34 | ~55 |
| This compound | ~145 | ~129 | ~122 | ~35 | ~30 |
Analysis of ¹³C NMR Spectra:
-
1-Methyl-1H-imidazole: The spectrum shows three signals for the imidazole ring carbons and one for the N-methyl carbon.
-
2-(Hydroxymethyl)-1-methyl-1H-imidazole: The C2 carbon signal shifts downfield significantly due to the attachment of the hydroxymethyl group. A new signal for the methylene carbon (CH₂) appears around 55 ppm.
-
This compound: The most notable change is the significant upfield shift of the methylene carbon to around 30 ppm. This is a characteristic effect of a bromine atom on an adjacent carbon, often referred to as the "heavy atom effect." The C2 carbon also experiences a slight upfield shift compared to the hydroxymethyl intermediate.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.
Experimental Protocol for IR Spectroscopy: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Comparative IR Data:
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1-Methyl-1H-imidazole | ~3100 (C-H stretch, aromatic), ~1500 (C=N stretch) |
| 2-(Hydroxymethyl)-1-methyl-1H-imidazole | ~3300 (O-H stretch, broad), ~1050 (C-O stretch) |
| This compound | ~1200 (CH₂ wag), ~650 (C-Br stretch) |
Analysis of IR Spectra:
-
1-Methyl-1H-imidazole: The spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and various ring vibrations, including the C=N stretch, in the fingerprint region.
-
2-(Hydroxymethyl)-1-methyl-1H-imidazole: The appearance of a broad and strong absorption band in the region of 3300 cm⁻¹ is a clear indication of the O-H stretching vibration of the alcohol functional group. A C-O stretching vibration will also be observed around 1050 cm⁻¹.
-
This compound: The most definitive change is the disappearance of the broad O-H stretch and the appearance of a new absorption band in the lower frequency region (around 650 cm⁻¹) corresponding to the C-Br stretching vibration. A characteristic CH₂ wagging vibration may also be observed around 1200 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Experimental Protocol for Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 1-Methyl-1H-imidazole | 82 | 81, 55, 42 |
| 2-(Hydroxymethyl)-1-methyl-1H-imidazole | 112 | 81 (loss of CH₂OH), 95 (loss of OH) |
| This compound | 174/176 | 95 (loss of Br), 81 (loss of CH₂Br) |
Analysis of Mass Spectra:
-
1-Methyl-1H-imidazole: The mass spectrum shows a prominent molecular ion peak at m/z 82. Common fragments include the loss of a hydrogen atom (m/z 81) and cleavage of the imidazole ring.
-
2-(Hydroxymethyl)-1-methyl-1H-imidazole: The molecular ion peak appears at m/z 112. A significant fragment at m/z 81 corresponds to the loss of the hydroxymethyl radical (•CH₂OH).
-
This compound: A characteristic isotopic pattern for the molecular ion will be observed with two peaks of nearly equal intensity at m/z 174 and 176, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways include the loss of a bromine radical to give a fragment at m/z 95 and the loss of the bromomethyl radical to give a fragment at m/z 81.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive roadmap for monitoring this important synthetic transformation. Each spectroscopic technique offers unique and complementary information. ¹H and ¹³C NMR confirm the changes in the electronic environment of the protons and carbons, IR spectroscopy provides direct evidence of the introduction and removal of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the stability of the molecules. By carefully analyzing the spectral data at each stage, researchers and drug development professionals can confidently confirm the identity and purity of their compounds, ensuring the integrity of their synthetic endeavors.
Caption: Molecular structures of the compounds discussed.
References
A Prospective Evaluation: Benchmarking 2-(Bromomethyl)-1-methyl-1H-imidazole as a Novel Protein Crosslinker
For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has become an indispensable technique for mapping these interactions and providing low-resolution structural information of protein complexes.[1][2][3] The choice of a crosslinking reagent is a critical determinant of the success of such studies, influencing the specificity, efficiency, and interpretability of the results.
This guide introduces a prospective evaluation of 2-(Bromomethyl)-1-methyl-1H-imidazole as a potential novel crosslinking agent. While established crosslinkers targeting primary amines, such as N-hydroxysuccinimide (NHS) esters, are widely used, the exploration of new reactive moieties can offer alternative specificities and advantages. Based on its chemical structure, this compound presents an intriguing candidate for reacting with nucleophilic amino acid residues.
Herein, we will theoretically benchmark the anticipated performance of this compound against commonly used crosslinkers. We will then propose a comprehensive experimental framework to empirically validate its efficacy, providing detailed protocols and data analysis strategies. This guide is intended to serve as a roadmap for researchers interested in exploring and validating novel crosslinking chemistries.
The Landscape of Protein Crosslinkers: A Comparative Overview
The ideal crosslinker possesses several key characteristics: high reactivity towards specific functional groups under physiological conditions, a defined spacer arm length, and compatibility with downstream analytical techniques like mass spectrometry.[4][5] Most crosslinkers are homobifunctional, containing two identical reactive groups.
Established Crosslinkers: The Gold Standard
Commonly used crosslinkers primarily target the ε-amino group of lysine residues and the N-terminus of proteins.
-
N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3): These are highly reactive towards primary amines, forming stable amide bonds.[6] They are available with various spacer arm lengths and in water-soluble (BS3) or insoluble (DSS) forms.[6]
-
Imidoesters (e.g., DMS): These also react with primary amines to form amidine bonds, preserving the positive charge of the lysine residue, which can be advantageous for maintaining protein structure.[1][5]
-
Glutaraldehyde: This crosslinker is less specific, reacting with primary amines and other nucleophiles, which can lead to more extensive and less defined crosslinking.
This compound: A Theoretical Contender
This compound is a heterocyclic compound featuring a reactive bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.
Proposed Reaction Mechanism:
The electrophilic carbon of the bromomethyl group is expected to react with nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), methionine (thioether), and potentially lysine (amino group) under appropriate pH conditions. The imidazole ring of the crosslinker itself may also play a role in catalysis or influencing the local reaction environment.
Table 1: Theoretical Comparison of Crosslinker Properties
| Feature | Disuccinimidyl suberate (DSS) | Dimethyl suberimidate (DMS) | This compound (Prospective) |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | Imidoesters | Bromomethyl groups |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Nucleophilic residues (e.g., Cysteine, Histidine, Methionine, potentially Lysine) |
| Bond Formed | Amide | Amidine | Thioether, Alkylated amine/imidazole |
| Charge Preservation | No (neutralizes positive charge of lysine) | Yes (maintains positive charge) | Dependent on target residue and pH |
| Spacer Arm Length | 11.4 Å | 11.0 Å | Variable (dependent on synthesis of a bifunctional version) |
| Cleavability | Non-cleavable (standard form) | Non-cleavable | Non-cleavable |
| Solubility | Water-insoluble (DMSO soluble) | Water-soluble | Likely soluble in organic solvents, aqueous solubility may vary |
Proposed Experimental Workflow for Benchmarking
A rigorous evaluation of a new crosslinker requires a systematic approach to characterize its reactivity, efficiency, and suitability for structural proteomics.
Caption: Proposed workflow for validating a new crosslinker.
Phase 1: Determining Reactivity and Amino Acid Specificity
Objective: To identify which amino acid residues react with this compound and under what conditions.
Experimental Protocol:
-
Synthesis of a Homobifunctional Analog: A homobifunctional version of this compound with a defined spacer arm would need to be synthesized. This is a prerequisite for its use as a crosslinker.
-
Reaction with Model Peptides:
-
Synthesize or procure a set of short peptides, each containing a single type of potentially reactive amino acid (e.g., a peptide with a single cysteine, another with a single histidine).
-
Incubate each peptide with the bifunctional this compound analog under a range of pH conditions (e.g., pH 6.5, 7.4, 8.5).
-
Analyze the reaction products by mass spectrometry to identify mass shifts corresponding to modification by the crosslinker.
-
-
Crosslinking a Model Protein:
-
Use a well-characterized protein with a known structure and a variety of surface-exposed nucleophilic residues (e.g., Bovine Serum Albumin).
-
Perform the crosslinking reaction under optimized conditions from the peptide studies.
-
Digest the crosslinked protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
Phase 2: Evaluating Crosslinking Efficiency
Objective: To compare the efficiency of the novel crosslinker with an established one, such as DSS.
Experimental Protocol:
-
Protein Dimerization Assay:
-
Use a protein that is known to form dimers or oligomers.
-
Set up parallel reactions with varying concentrations of the this compound analog and DSS.
-
Quench the reactions after a defined time.
-
Analyze the reaction products by SDS-PAGE.
-
-
Data Analysis:
-
Quantify the band intensities for the monomer and crosslinked dimer/oligomer in each lane.
-
Plot the percentage of crosslinked protein as a function of crosslinker concentration.
-
Sources
- 1. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methionine Alkylation: A Side-by-Side Comparison of Common Reagents
Introduction: The Critical Role and Chemical Vulnerability of Methionine
Methionine, a sulfur-containing amino acid, is more than just a building block of proteins; it plays pivotal roles in stabilizing protein structure and can act as a regulatory switch through reversible oxidation.[1] Its thioether side chain makes it particularly susceptible to oxidation by reactive oxygen species (ROS), converting the nonpolar methionine to the polar methionine sulfoxide.[2][3] This modification can dramatically alter a protein's structure, function, and stability.[4]
For researchers in proteomics and drug development, understanding and controlling the state of methionine residues is crucial. Artifactual oxidation during sample preparation can lead to misleading data, obscuring the true biological state of a protein.[1] Selective alkylation of unoxidized methionine serves as a powerful tool to "cap" or block this residue, preventing its subsequent oxidation during analysis and allowing for accurate quantification of its initial oxidation state.[2][4] This guide provides an in-depth, side-by-side comparison of common alkylating agents for methionine, focusing on their reaction mechanisms, specificity, performance, and impact on downstream analysis, grounded in experimental evidence.
Core Directive: Comparing the Workhorses of Methionine Alkylation
The most common reagents used for methionine alkylation are haloacetamides, primarily iodoacetamide (IAA) and its analogue iodoacetic acid (IAC). While chloroacetamide (CAA) is also a widely used alkylating agent in proteomics, its primary application is for cysteine modification, and its effects on methionine are largely considered off-target. The selective alkylation of methionine is highly pH-dependent and is optimally performed at a low pH (2-5).[1][2] This acidic environment protonates the side chains of other potentially reactive residues like lysine and histidine, reducing their nucleophilicity and thereby enhancing the specificity of the reaction for methionine.
Mechanism of Action: SN2 Alkylation
The alkylation of methionine by haloacetamides proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the methionine thioether attacks the electrophilic α-carbon of the haloacetamide, displacing the halide leaving group. This reaction results in the formation of a stable, positively charged sulfonium salt.
Data-Driven Comparison of Alkylating Agents
The choice of alkylating agent has profound consequences for experimental outcomes, particularly concerning side reactions and the interpretability of mass spectrometry data.
| Feature | Iodoacetamide (IAA) | Iodoacetic Acid (IAC) | Chloroacetamide (CAA) |
| Primary Application | Cysteine alkylation (neutral pH); Methionine alkylation (acidic pH).[5] | Cysteine/Methionine alkylation.[6] | Primarily Cysteine alkylation. |
| Optimal pH (Methionine) | 2.0 - 5.0[1][2] | 2.0 - 5.0[1] | Not recommended for selective Met alkylation. |
| Reactivity | High. The C-I bond is weaker, making iodide a better leaving group.[7] | High. Similar reactivity to IAA. | Lower than iodine-containing reagents.[7] |
| Key Side Reactions | MS/MS Instability: The +57 Da adduct is highly prone to neutral loss in ESI-MS, resulting in a prominent -48 Da (dethiomethylation) or -105 Da product, which complicates peptide identification.[2][6][8] Off-target Alkylation: Can modify other residues (Lys, His, N-terminus) if pH is not strictly controlled.[9][10] | MS/MS Instability: Similar to IAA, causes a prominent neutral loss that significantly reduces the identification rate of methionine-containing peptides.[6][11] | Methionine Oxidation: Its most significant drawback. Causes a massive increase in artifactual methionine oxidation (up to 40% of Met-containing peptides). |
| Impact on Proteomics | Pro: Effective for blocking unoxidized methionine.[2] Con: Can drastically reduce the number of identified methionine-containing peptides (up to 9-fold) due to neutral loss, complicating data analysis.[11] | Con: Similar to IAA, leads to a strong reduction in the identification of methionine-containing peptides in mass spectrometry-based proteomics.[6] | Pro: Reduces off-target alkylation compared to IAA.[12] Con: The high rate of induced methionine oxidation makes it unsuitable for studies where the native oxidation state is important.[12] |
Expert Insights: Iodine-containing reagents (IAA and IAC) are highly effective for alkylating methionine but come at a cost. The resulting sulfonium salt is unstable during electrospray ionization, leading to a neutral loss that fragments the methionine side chain.[6][10] This phenomenon can severely decrease the number of peptide-spectral matches (PSMs) for methionine-containing peptides, effectively making them disappear from standard analyses.[11] While chloroacetamide avoids this issue, its propensity to induce significant methionine oxidation makes it a poor choice for preserving the integrity of this sensitive residue.[12] Therefore, for targeted methionine alkylation, iodoacetamide remains the reagent of choice , provided the experimental workflow and data analysis strategy are adapted to account for the expected neutral loss.
Experimental Protocol: Selective Alkylation of Methionine for Oxidation State Analysis
This protocol, adapted from the "Methionine Oxidation by Blocking with Alkylation" (MObBa) method, is designed to selectively alkylate unoxidized methionine residues for their subsequent quantification by mass spectrometry.[1][2][4] The self-validating nature of this protocol comes from the inclusion of controls and the specific reaction conditions that minimize side reactions.
Workflow Overview
Detailed Step-by-Step Methodology
-
Protein Sample Preparation & Digestion:
-
Begin with your protein extract. If necessary, perform reduction of disulfide bonds (e.g., with DTT) as per a standard proteomics workflow.
-
Causality: This initial step prepares the protein for enzymatic digestion and exposes cysteine residues for blocking.
-
-
Cysteine Pre-Alkylation (Blocking Step):
-
Perform a standard cysteine alkylation step using Iodoacetamide (IAA) at a neutral or slightly alkaline pH (e.g., pH 7.5-8.5) in the dark.
-
Trustworthiness: This is a critical step for ensuring the specificity of the subsequent methionine alkylation. By blocking the highly reactive cysteine thiols first, you prevent them from reacting during the low-pH incubation.[2]
-
-
Selective Methionine Alkylation:
-
After cysteine alkylation and tryptic digestion, acidify the peptide mixture. A common method is to reconstitute the dried peptides in 5% formic acid (FA), which brings the pH to approximately 4.[1]
-
Prepare a fresh solution of 33 mM IAA in a degassed 5% FA solution.[13]
-
Add the IAA solution to your peptide sample.
-
Expertise: It is imperative to minimize oxygen exposure to prevent artifactual methionine oxidation. This can be achieved by thoroughly degassing all solutions and overlaying the reaction mixture with inert nitrogen gas.[1][14]
-
Incubate the reaction at 37°C for an extended period. Full alkylation is a slow reaction and may require up to 3 days.[2]
-
Causality: The low pH condition ensures that methionine is the primary target for alkylation. The long, heated incubation is necessary to drive the relatively slow reaction to completion.[2]
-
-
Sample Cleanup:
-
Following incubation, desalt the sample using a C18 StageTip or similar reversed-phase cleanup method to remove excess reagents and salts.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the processed peptides using a standard bottom-up proteomics LC-MS/MS workflow.
-
-
Data Analysis:
-
When searching the MS/MS data against a protein database, it is essential to include the following as variable modifications on methionine:
-
Carbamidomethylation: +57.02 Da
-
Dethiomethylation: -48.00 Da[2]
-
-
The sum of the intensities of peptides containing these two modifications represents the population of methionine that was unoxidized in the original sample.
-
Conclusion
The selective alkylation of methionine is a nuanced but powerful technique for proteomics researchers. While several reagents can modify methionine, iodoacetamide (IAA) , when used under carefully controlled low-pH, anaerobic conditions, provides the most effective method for blocking unoxidized residues. The primary challenge with iodine-containing reagents is not a lack of reactivity, but the subsequent instability of the modified peptide in the mass spectrometer.[6] This leads to a characteristic neutral loss that, if not specifically accounted for during data analysis, can result in a significant and misleading loss of information.[11] In contrast, chloroacetamide's tendency to induce heavy methionine oxidation makes it an unsuitable alternative for this application.[12] By understanding the underlying chemistry and implementing robust experimental protocols like the MObBa method, researchers can successfully leverage methionine alkylation to preserve the integrity of their samples and gain accurate insights into the critical role of methionine oxidation in biology and disease.
References
-
Hoare, M., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 433–440. [Link]
-
Hoare, M., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PMC, NIH. [Link]
-
Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]
-
Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]
-
Wang, H., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]
-
Hoare, M., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ResearchGate. [Link]
-
Hoare, M., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PubMed. [Link]
-
Hoare, M., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. [Link]
-
Various Authors. (n.d.). Modifications of methionine residues and subsequent possible neutral losses. ResearchGate. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC, NIH. [Link]
-
Hoare, M., et al. (n.d.). Methionine can be selectively alkylated by iodoacetamide in... ResearchGate. [Link]
-
Wikipedia. (n.d.). Iodoacetamide. [Link]
-
Krüger, R., et al. (2005). Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning. PubMed. [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]
-
Gurd, F. R. N. (1959). Reaction of iodoacetate with methionine. ResearchGate. [Link]
-
Matrix Science. (2017). Step away from the iodoacetamide. [Link]
-
Zhang, C., et al. (2016). Using Protein-Confined Proximity to Determine Chemical Reactivity. PubMed Central, NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-1-methyl-1H-imidazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Bromomethyl)-1-methyl-1H-imidazole, a halogenated imidazole derivative used in synthetic chemistry. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with a deeper understanding of safe chemical handling.
Part 1: Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound and structurally similar compounds are classified as hazardous due to their potential health effects.
1.1. Inherent Hazards This compound is known to pose several risks:
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][4]
While comprehensive toxicological data for this specific molecule is not widely available, the presence of the bromomethyl group suggests it may act as a lachrymator and a potential alkylating agent, necessitating cautious handling.[1]
1.2. Regulatory Waste Classification The most critical factor for disposal is the molecule's chemical structure. The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[5][6]
Under regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA), halogenated organic wastes are subject to stringent disposal requirements.[7][8] They must not be mixed with non-halogenated solvent waste streams.[5][9] This is because the common disposal method for halogenated waste is high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[10][11] Mixing waste streams unnecessarily increases the volume of waste that requires this more complex and costly treatment process.[9]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] | Exclamation Mark |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Exclamation Mark |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Exclamation Mark |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][4] | Exclamation Mark |
Part 2: Pre-Disposal Safety and Handling
Safe disposal begins with safe handling during waste accumulation. All personnel responsible for generating or handling this waste must be trained on these procedures.
2.1. Required Personal Protective Equipment (PPE) Work should always be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[12][13] The minimum required PPE for handling this compound and its waste is summarized below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[2][12] | Protects against splashes, dust, and irritating vapors which can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for integrity before each use.[2][14] | Prevents skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A fully buttoned, long-sleeved lab coat.[2][15] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be required for handling bulk quantities or during spill cleanup.[2][12] | Prevents inhalation of dust or aerosols that can cause respiratory tract irritation. |
2.2. Chemical Incompatibilities To prevent dangerous reactions within the waste container, this compound waste must not be mixed with incompatible materials. Based on the reactivity of imidazoles and brominated organic compounds, avoid mixing with:[15]
-
Strong Oxidizing Agents
-
Strong Acids
-
Acid Anhydrides
-
Acid Chlorides
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final removal by certified professionals. The core principle is meticulous segregation and clear communication through proper labeling.
Step 1: Identify and Segregate the Waste Stream Immediately upon generation, identify the waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).
-
Solutions containing the compound.
Crucially, this waste must be collected in a designated container labeled for "Halogenated Organic Waste." [5][16]
Step 2: Prepare the Hazardous Waste Container
-
Select the Right Container: Use a chemically compatible container (e.g., polyethylene for liquids, a sealable pail for solids) that is in good condition and has a secure, screw-top lid.[13][15]
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[15] Fill out the label completely, including:
-
The full chemical name: "Waste this compound"
-
All other components in the container (e.g., solvents, listing percentages).
-
The relevant hazard warnings (Irritant, Harmful).
-
Step 3: Accumulate Waste Safely
-
Location: All waste transfers must occur within a chemical fume hood to minimize inhalation exposure.[12]
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[16]
-
Storage: Store the waste container in a designated satellite accumulation area that has secondary containment (such as a spill tray) and is away from the incompatible materials listed previously.[13]
Step 4: Spill Management In the event of a spill, immediate and correct action is required.
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent-based spill.
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated halogenated waste container.[4][14]
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.[16]
-
If safe to do so, close the laboratory door to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.
-
Step 5: Arrange for Final Disposal
-
Once the waste container is full or you are finished with the process, ensure the lid is tightly sealed.
-
Complete any final paperwork required by your EHS department.
-
Contact your EHS department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[13]
-
Disposal must be carried out by a licensed hazardous waste disposal contractor who will transport it to a permitted facility for high-temperature incineration.[11][17]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
AA Blocks. (2025, January 18). Safety Data Sheet: 2-(Bromomethyl)-1H-imidazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Wollongong Australia. Hazardous Waste Segregation. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
The University of Queensland. Waste Classification. Retrieved from [Link]
-
U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
RiskAssess. BROMINATED ORGANIC WASTE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]
-
Washington State University. Halogenated Solvents. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. aablocks.com [aablocks.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. policy.acu.edu.au [policy.acu.edu.au]
- 7. epa.gov [epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
